molecular formula C5H9ClO B1352662 3-Chloro-2,2-dimethylpropanal CAS No. 13401-57-5

3-Chloro-2,2-dimethylpropanal

Cat. No.: B1352662
CAS No.: 13401-57-5
M. Wt: 120.58 g/mol
InChI Key: ITSRYBRMKMEYHL-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanal is a useful research compound. Its molecular formula is C5H9ClO and its molecular weight is 120.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2,2-dimethylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,2-dimethylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRYBRMKMEYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456042
Record name 3-chloro-2,2-dimethylpropanal
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Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-57-5
Record name 3-chloro-2,2-dimethylpropanal
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Record name 3-chloro-2,2-dimethylpropanal
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropanal: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-dimethylpropanal, a halogenated aliphatic aldehyde, represents a versatile chemical entity with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. Its unique structural features—a sterically hindered neopentyl backbone coupled with a reactive aldehyde functionality and a primary chloride—confer a distinct reactivity profile that is of considerable interest to medicinal chemists and process development scientists. This guide provides a comprehensive overview of the known physical properties, synthetic routes, chemical reactivity, and potential applications of 3-Chloro-2,2-dimethylpropanal, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal

PropertyValueSource(s)
IUPAC Name 3-chloro-2,2-dimethylpropanal[1]
CAS Number 13401-57-5[1]
Molecular Formula C₅H₉ClO[1]
Molecular Weight 120.58 g/mol [1]
Boiling Point 80 °C at 15 Torr
Melting Point Data not available
Density Data not available
Solubility Data not available. Expected to be soluble in common organic solvents and have limited solubility in water.

Synthesis of 3-Chloro-2,2-dimethylpropanal

The primary and most efficient route for the synthesis of 3-Chloro-2,2-dimethylpropanal is through the selective oxidation of its corresponding primary alcohol, 3-Chloro-2,2-dimethyl-1-propanol.[2] This transformation is a cornerstone of synthetic organic chemistry, and several reagents can be employed to achieve this conversion while minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-2,2-dimethyl-1-propanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes.[3]

Materials:

  • 3-Chloro-2,2-dimethyl-1-propanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend PCC in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Dissolve 3-Chloro-2,2-dimethyl-1-propanol in anhydrous DCM in a separate flask.

  • Slowly add the solution of the alcohol to the PCC suspension at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude 3-Chloro-2,2-dimethylpropanal can be further purified by distillation under reduced pressure.

Caption: Synthesis of 3-Chloro-2,2-dimethylpropanal.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-2,2-dimethylpropanal is dominated by the electrophilic nature of the aldehyde carbonyl group and the presence of a primary alkyl chloride.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.[4]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This is the fundamental mechanism for reactions such as cyanohydrin formation, acetal formation, and Grignard reactions.[5]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid, using a range of oxidizing agents.

  • Reduction: Reduction of the aldehyde group yields the parent alcohol, 3-Chloro-2,2-dimethyl-1-propanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: This powerful reaction involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to afford a new amine. This is a widely used method in drug discovery for the synthesis of compound libraries.[6]

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to carbon-carbon double bond formation.[5]

Aldehyde_Reactivity cluster_aldehyde 3-Chloro-2,2-dimethylpropanal cluster_products Reaction Products A C(C)(C)(CCl)C=O B Carboxylic Acid (Oxidation) A->B [O] C Primary Alcohol (Reduction) A->C [H] D Amine (Reductive Amination) A->D R₂NH, [H] E Alkene (Wittig Reaction) A->E Ph₃P=CHR F Acetal (Acetal Formation) A->F ROH, H⁺

Caption: Key reactions of the aldehyde group.

Reactions of the Alkyl Chloride

The primary chloride in 3-Chloro-2,2-dimethylpropanal can participate in nucleophilic substitution reactions. However, the neopentyl-like structure, with its bulky quaternary carbon adjacent to the methylene chloride, introduces significant steric hindrance. This sterically hindered environment generally disfavors Sₙ2 reactions. Sₙ1 reactions are also unlikely due to the instability of the primary carbocation that would be formed.

Applications in Drug Discovery and Development

Functionalized aldehydes are crucial building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4] The aldehyde group serves as a versatile anchor for the introduction of various pharmacophores and for the construction of diverse molecular scaffolds.

  • Scaffold for Combinatorial Chemistry: The reactivity of the aldehyde group makes 3-Chloro-2,2-dimethylpropanal an attractive starting material for the generation of compound libraries.[7] Techniques such as reductive amination can be employed to rapidly synthesize a wide range of derivatives for high-throughput screening.

  • Introduction of Sterically Demanding Groups: The neopentyl motif can be a desirable feature in drug candidates, as it can impart metabolic stability and influence binding selectivity.

  • Probing Protein-Ligand Interactions: Aldehydes can form reversible covalent bonds with nucleophilic residues in proteins, such as lysine. This property is increasingly being exploited in the design of covalent inhibitors and chemical probes to study biological systems.[8]

  • Synthesis of Heterocyclic Compounds: Aldehydes are key precursors in many cyclization reactions for the synthesis of various heterocyclic ring systems, which are prevalent in a large number of marketed drugs.

Safety and Handling

3-Chloro-2,2-dimethylpropanal is classified as a combustible liquid and is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-Chloro-2,2-dimethylpropanal is a valuable, bifunctional organic molecule with significant potential for applications in synthetic chemistry, particularly in the realm of drug discovery. Its distinct combination of a sterically hindered alkyl chloride and a reactive aldehyde group offers a unique platform for the synthesis of novel and complex molecular architectures. While some of its physical properties are yet to be fully characterized, its synthetic accessibility and versatile reactivity ensure its continued relevance as a building block for the development of new chemical entities with therapeutic potential.

References

  • ChemBK. 3-CHLORO-2,2-DIMETHYL-1-PROPANOL. [Link]

  • Stenutz. 3-chloro-2,2-dimethyl-1-propanol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

  • ChemRxiv. Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. [Link]

  • PubChem. 3-Chloro-2,2-dimethylpropanal. [Link]

  • ACS Publications. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. [Link]

  • ACS Omega. Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. [Link]

  • Chemsrc. 3-Chloro-2,2-dimethyl-1-propanol | CAS#:13401-56-4. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • PubMed. Efficient synthesis of an aldehyde functionalized hyaluronic acid and its application in the preparation of hyaluronan-lipid conjugates. [Link]

  • ATB. 3-Chloro-2,2-dimethyl-1-propanol | C5H11ClO | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. 3-Chloro-2,2-dimethylpropionic acid - Optional[1H NMR] - Spectrum. [Link]

  • NIST. 3-Chloro-2,2-dimethyl-1-propanol. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]

Sources

3-Chloro-2,2-dimethylpropanal chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Bonding of 3-Chloro-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-dimethylpropanal, a halogenated aliphatic aldehyde, presents a unique intersection of electronic effects and profound steric hindrance. Its structure, featuring a quaternary carbon alpha to the carbonyl group, creates a neopentyl-like framework that dictates its chemical behavior and spectroscopic signature. This guide provides a detailed analysis of the molecule's structure, bonding, spectroscopic characteristics, and the resulting implications for its reactivity. By examining the interplay of its functional groups, we offer insights into its utility as a synthetic intermediate and the challenges associated with its manipulation.

Molecular Architecture and Bonding Analysis

3-Chloro-2,2-dimethylpropanal (Molecular Formula: C₅H₉ClO, Molecular Weight: 120.58 g/mol ) is a structurally intriguing molecule.[1] Its systematic name reveals its core components: a three-carbon propanal chain with two methyl groups at the C2 position and a chlorine atom at the C3 position.[1] This substitution pattern results in a quaternary carbon at the alpha position (C2), a defining feature of its architecture.

Atomic Connectivity and Hybridization

The molecule's backbone consists of a carbonyl group (C1), a quaternary sp³ hybridized carbon (C2), and a chloromethyl group (C3).

  • C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. It forms a strong sigma (σ) bond and a pi (π) bond with the sp² hybridized oxygen atom. The remaining two σ bonds connect to a hydrogen atom and the C2 carbon.

  • O (Carbonyl Oxygen): The oxygen atom is sp² hybridized, with two lone pairs of electrons residing in the remaining sp² orbitals. The C=O double bond is highly polarized towards the electronegative oxygen, rendering the C1 carbon electrophilic.

  • C2 (Quaternary Carbon): This sp³ hybridized carbon is central to the molecule's steric profile. It is bonded to four other atoms (C1, C3, and two methyl carbons) in a tetrahedral geometry with bond angles approaching the ideal 109.5°.

  • C3 (Chloromethyl Carbon): This is a primary, sp³ hybridized carbon bonded to two hydrogen atoms, the C2 carbon, and the chlorine atom. The strong inductive effect of the chlorine atom withdraws electron density from this carbon.

  • Cl (Chlorine): The chlorine atom is connected via a C-Cl σ bond, which is polarized towards the chlorine, further contributing to the molecule's overall electronic profile.

Below is a diagram illustrating the chemical structure of 3-chloro-2,2-dimethylpropanal.

Caption: Chemical structure of 3-chloro-2,2-dimethylpropanal.

Bond Parameters and Molecular Geometry
Bond TypeHybridizationTypical Bond Length (Å)Typical Bond Angle (°)
C=Osp² - sp²~ 1.21-
C-C (C1-C2)sp² - sp³~ 1.51O=C-C ≈ 124°
C-C (C2-C3)sp³ - sp³~ 1.54C1-C2-C3 ≈ 109.5°
C-H (aldehyde)sp² - s~ 1.10O=C-H ≈ 121°
C-H (methyl)sp³ - s~ 1.09H-C-H ≈ 109.5°
C-Clsp³ - p~ 1.78C2-C3-Cl ≈ 109.5°

Spectroscopic Characterization (Predicted)

No complete, formally published experimental spectra for 3-chloro-2,2-dimethylpropanal were identified. However, based on its structure and analysis of closely related compounds such as 3-chloro-2,2-dimethyl-1-propanol and neopentyl chloride, a highly accurate, predicted spectroscopic profile can be established.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. Three distinct signals are expected.

    • A singlet with an integration of 6H, corresponding to the two chemically equivalent methyl groups on C2.

    • A singlet with an integration of 2H, for the two protons on the chloromethyl group (C3).

    • A singlet with an integration of 1H, representing the aldehyde proton. This signal will be the most downfield due to the deshielding effect of the carbonyl group. The absence of an adjacent proton means it will not be split.

  • ¹³C NMR: The ¹³C NMR spectrum is predicted to show four distinct signals, one for each unique carbon environment.

    • The highly deshielded carbonyl carbon (C1).

    • The quaternary carbon (C2).

    • The chloromethyl carbon (C3), shifted downfield by the attached chlorine.

    • A single signal for the two equivalent methyl carbons.

Predicted Spectroscopic Data for 3-Chloro-2,2-dimethylpropanal
¹H NMR Predicted Chemical Shift (ppm)
Aldehyde H (-CHO)~ 9.5 (singlet, 1H)
Chloromethyl H (-CH₂Cl)~ 3.6 (singlet, 2H)
Methyl H (-C(CH₃ )₂)~ 1.2 (singlet, 6H)
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl C (-C HO)~ 200-205
Chloromethyl C (-C H₂Cl)~ 50-55
Quaternary C (-C (CH₃)₂)~ 45-50
Methyl C (-C H₃)~ 20-25
Infrared (IR) Spectroscopy Predicted Absorption (cm⁻¹)
C-H stretch (aldehyde)~ 2820, 2720 (distinctive pair)
C=O stretch (aldehyde)~ 1725-1740 (very strong, sharp)
C-H stretch (aliphatic)~ 2970-2870
C-Cl stretch~ 700-800
Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 120 (for ³⁵Cl) and 122 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the loss of chlorine (M-35/37) and cleavage alpha to the carbonyl group, leading to the loss of the formyl radical (-CHO, M-29) or the neopentyl-like fragment.

Reactivity and Chemical Properties: A Study in Steric and Electronic Effects

The chemical behavior of 3-chloro-2,2-dimethylpropanal is governed by a fascinating interplay between the electrophilic aldehyde, the inductively withdrawing chlorine, and the sterically demanding 2,2-dimethyl substitution.

The Dominance of Steric Hindrance

The most critical factor influencing its reactivity is the steric bulk created by the gem-dimethyl group at the α-position.[4] This arrangement is analogous to a neopentyl group, which is notorious for inhibiting reactions that require backside nucleophilic attack (Sₙ2 mechanism).[2][5][6]

  • Reactions at C3: Any attempt at direct Sₙ2 displacement of the chlorine atom at C3 by a nucleophile will be extremely slow. The bulky methyl groups effectively shield the backside of the C-Cl bond, preventing the required trajectory for nucleophilic attack.

  • Reactions at the Carbonyl: While the carbonyl carbon remains an electrophilic site, its accessibility is also reduced. Large or bulky nucleophiles will face significant steric repulsion from the flanking methyl groups, potentially slowing reaction rates compared to less hindered aldehydes.

The workflow below illustrates the challenge a nucleophile faces when approaching the molecule for either an Sₙ2 reaction at C3 or addition to the carbonyl at C1.

G cluster_0 Reaction Pathways Start Nucleophile (Nu⁻) approaches 3-chloro-2,2-dimethylpropanal Path1 Pathway 1: Sₙ2 at C3 Start->Path1 Path2 Pathway 2: Addition at C1 (Carbonyl) Start->Path2 Result1 Steric Shielding by gem-dimethyl group Path1->Result1 Backside attack required Result3 Steric hindrance reduces accessibility of C=O. Path2->Result3 Direct attack Result2 Reaction is severely hindered or does not proceed. Result1->Result2 Result4 Reaction proceeds, but may be slow. Result3->Result4

Caption: Logical workflow of nucleophilic attack, highlighting steric hindrance.

Electronic Effects and Characteristic Reactions

Despite steric limitations, the inherent reactivity of the functional groups remains.

  • Electrophilicity: The aldehyde group is highly reactive towards strong, unhindered nucleophiles like hydride reagents (e.g., NaBH₄) to form the corresponding alcohol, 3-chloro-2,2-dimethyl-1-propanol. Oxidation with strong agents like potassium permanganate can yield 3-chloro-2,2-dimethylpropanoic acid.[4]

  • Absence of α-Hydrogens: A key feature is the lack of protons on the α-carbon (C2). This prevents the molecule from undergoing typical aldehyde reactions that require enolization, such as aldol condensations and α-halogenation under standard conditions.

  • Trimerization: One reported reaction for the related alcohol involves oxidation to 3-chloro-2,2-dimethylpropanal, which is stated to spontaneously trimerize to form a substituted s-trioxane. This is a known acid-catalyzed cyclization reaction for aldehydes, particularly those that cannot easily undergo other reactions like aldol condensation.

Synthesis and Application

3-Chloro-2,2-dimethylpropanal is primarily a research chemical and a synthetic intermediate.[4] Its synthesis can be achieved through controlled oxidation of the corresponding primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. General methods for producing α-chloro aldehydes, such as the direct conversion from alcohols using reagents like trichloroisocyanuric acid (TCCA), are also applicable.[7]

Its utility in drug development and materials science lies in its densely functionalized and sterically defined structure. It can serve as a building block for introducing the unique chloroneopentyl moiety into larger, more complex molecules.

Conclusion

3-Chloro-2,2-dimethylpropanal is a molecule defined by its structural constraints. The quaternary α-carbon establishes a sterically crowded environment that profoundly limits certain reaction pathways, particularly Sₙ2 substitutions, while channeling its reactivity through its aldehyde functional group. Its lack of α-protons further refines its chemical behavior, preventing enolization-based reactions. Understanding the delicate balance between the electronic nature of its C=O and C-Cl bonds and the overwhelming influence of its steric profile is crucial for any scientist aiming to utilize this unique chemical building block in advanced organic synthesis.

References

  • Benchchem. Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. Benchchem.
  • Benchchem. 3-Chloro-2,2-dimethylpropanal | 13401-57-5. Benchchem.
  • ChemicalBook. 3-Chloro-2,2-dimethyl-1-propanol | 13401-56-4. ChemicalBook.
  • CymitQuimica. CAS 13401-57-5: Propanal, 3-chloro-2,2-dimethyl-. CymitQuimica.
  • PubChem. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235. PubChem.
  • ChemicalBook. 3-Chloro-2,2-dimethyl-1-propanol(13401-56-4) 1H NMR. ChemicalBook.
  • PubMed Central (PMC). A real space picture of the role of steric effects in SN2 reactions. PubMed Central (PMC).
  • PubChem. 1-Chloro-2,2-dimethylpropane | C5H11Cl | CID 12956. PubChem.
  • ACS Publications. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters. ACS Publications.

Sources

3-Chloro-2,2-dimethylpropanal CAS 13401-57-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,2-dimethylpropanal (CAS 13401-57-5)

This guide provides a comprehensive technical overview of 3-Chloro-2,2-dimethylpropanal, a unique bifunctional organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core properties, reactivity, synthesis, and handling considerations, moving beyond simple data recitation to explain the chemical principles that govern its behavior.

Core Molecular Profile and Significance

3-Chloro-2,2-dimethylpropanal, with the CAS number 13401-57-5, is a halogenated aldehyde. Its structure is distinguished by a quaternary carbon atom at the α-position to the carbonyl group, a feature that imparts significant steric hindrance and dictates its chemical reactivity.[1] This gem-dimethyl group sterically shields the electrophilic carbonyl carbon, influencing its interaction with nucleophiles and other reagents.[2] The presence of both a reactive aldehyde and a primary alkyl chloride functionality makes it a valuable, albeit challenging, building block in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and identifying properties of 3-Chloro-2,2-dimethylpropanal is presented below.

PropertyValueSource
CAS Number 13401-57-5[3]
Molecular Formula C₅H₉ClO[1][3]
Molecular Weight 120.58 g/mol [1][3]
IUPAC Name 3-chloro-2,2-dimethylpropanal[3]
Synonyms 3-chloro-2,2-dimethylpropionaldehyde[4]
Appearance Colorless liquid with a distinctive aldehyde odor[2]
Solubility Soluble in organic solvents[2]

Chemical Reactivity and Transformations

The chemistry of 3-Chloro-2,2-dimethylpropanal is dominated by the interplay between its sterically hindered aldehyde group and the primary alkyl chloride.

The Challenge of Steric Hindrance

The quaternary carbon adjacent to the carbonyl group is a defining structural motif.[1] This gem-dimethyl arrangement creates substantial steric bulk, which can moderate the reactivity of the aldehyde.[1][2] For synthetic chemists, this presents both a challenge and an opportunity. While reactions may require more forcing conditions compared to unhindered aldehydes, the steric shield can also lead to unique selectivity or prevent undesired side reactions.

Key Synthetic Transformations

The aldehyde moiety can undergo several fundamental transformations, including reduction, oxidation, and a notable propensity for trimerization.[1]

Reactivity_of_3_Chloro_2_2_dimethylpropanal main 3-Chloro-2,2-dimethylpropanal alcohol 3-Chloro-2,2-dimethyl-1-propanol (Primary Alcohol) main->alcohol Reduction (e.g., NaBH₄) acid 3-Chloro-2,2-dimethylpropanoic acid (Carboxylic Acid) main->acid Oxidation (e.g., KMnO₄) trimer 2,4,6-Tris(1-chloro-2,2-dimethylpropyl) -1,3,5-trioxane main->trimer Spontaneous Trimerization

Caption: Key chemical transformations of 3-Chloro-2,2-dimethylpropanal.

  • Reduction to Primary Alcohol: The aldehyde group can be readily reduced to a primary alcohol, yielding 3-chloro-2,2-dimethyl-1-propanol.[1] This is typically achieved with standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1]

  • Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), will convert the aldehyde to the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid.[1]

  • Spontaneous Trimerization: A highly characteristic property of this aldehyde is its tendency to spontaneously trimerize.[1] It forms a stable crystalline solid, 2,4,6-tris(1-chloro-2,2-dimethylpropyl)-1,3,5-trioxane.[1] This cyclic trimer is often the form in which the compound is isolated after synthesis, as it is more stable than the monomeric aldehyde.[1] This phenomenon is driven by the release of ring strain and the formation of a thermodynamically stable six-membered ring.

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-2,2-dimethylpropanal is most commonly achieved through the controlled oxidation of its corresponding primary alcohol.

Synthetic Pathway via Oxidation

The oxidation of 3-chloro-2,2-dimethyl-1-propanol is a reliable method for preparing the target aldehyde. Reagents like pyridinium chlorochromate (PCC) are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Isolation start Starting Material: 3-Chloro-2,2-dimethyl-1-propanol reagent Oxidizing Agent: Pyridinium Chlorochromate (PCC) in Dichloromethane (DCM) start->reagent Step 1: Combine reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction Step 2: React workup Step 3: Quench & Filter (e.g., through silica gel) reaction->workup evaporation Step 4: Solvent Removal (Rotary Evaporation) workup->evaporation purification Step 5 (Optional): Purification via Distillation evaporation->purification product Final Product: 3-Chloro-2,2-dimethylpropanal purification->product

Caption: General workflow for the synthesis of 3-Chloro-2,2-dimethylpropanal.

Protocol: Reduction of 3-Chloro-2,2-dimethylpropanal

This protocol provides a step-by-step method for the reduction of the aldehyde to 3-chloro-2,2-dimethyl-1-propanol, a common follow-up reaction in a synthetic sequence.

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,2-dimethylpropanal in anhydrous methanol (approx. 10 mL per 1 g of aldehyde).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Rationale: Portion-wise addition is critical to control the rate of reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose borate esters. Self-Validation: The cessation of gas evolution upon acidification indicates the complete quenching of the unreacted hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2,2-dimethyl-1-propanol. The product can be further purified by distillation if necessary.

Safety and Handling

As a reactive chemical, 3-Chloro-2,2-dimethylpropanal must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[3]

    • H227: Combustible liquid[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5]

References

  • 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 . PubChem. [Link]

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Spectroscopic Characterization of 3-Chloro-2,2-dimethylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2,2-dimethylpropanal, a molecule of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the expected spectral features, aiding in the identification and characterization of this and similar α-chloro aldehydes.

Introduction

3-Chloro-2,2-dimethylpropanal is a halogenated aldehyde whose structural features—a sterically hindered aldehyde, a quaternary carbon, and a primary alkyl chloride—make its spectroscopic analysis a compelling case study. The strategic placement of these functional groups is expected to give rise to a unique and informative spectral signature. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms involving this compound. This guide will provide a detailed, predictive interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-Chloro-2,2-dimethylpropanal forms the basis for all spectroscopic predictions. The key structural elements are an aldehyde group, a quaternary carbon at the C2 position, two methyl groups attached to C2, and a chloromethyl group at C3.

Caption: Molecular structure of 3-Chloro-2,2-dimethylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted for 3-Chloro-2,2-dimethylpropanal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.5 - 10.0Singlet (s)1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, placing it in the characteristic downfield region for aldehydes.[1][2]
~3.6Singlet (s)2HMethylene protons (-CH₂Cl)These protons are on a carbon adjacent to an electronegative chlorine atom, which deshields them, shifting their signal downfield.
~1.2Singlet (s)6HMethyl protons (-(CH₃)₂)The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are relatively shielded, resulting in a signal in the typical alkyl region.

Expertise & Experience Insight: The absence of any adjacent protons for all three types of hydrogens leads to the prediction of three singlets. This simple splitting pattern is a direct consequence of the quaternary carbon at the C2 position, which isolates the proton environments from each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
195 - 205Carbonyl carbon (-CHO)The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field.[3][4]
~50Chloromethyl carbon (-CH₂Cl)The electronegative chlorine atom deshields the attached carbon, shifting its resonance downfield compared to a standard alkyl carbon.
~45Quaternary carbon (-C(CH₃)₂)Quaternary carbons are typically less intense than protonated carbons and appear in the aliphatic region.
~25Methyl carbons (-(CH₃)₂)The two equivalent methyl carbons are in a shielded environment and will appear in the upfield alkyl region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-2,2-dimethylpropanal would be characterized by the following key absorption bands.

Predicted Wavenumber (cm⁻¹)VibrationIntensityRationale
2950 - 2850C-H stretch (alkyl)StrongCharacteristic of the C-H bonds in the methyl and methylene groups.
2850 - 2820 & 2750 - 2720C-H stretch (aldehyde)Medium, two bandsThe presence of two distinct C-H stretching bands for the aldehyde proton is a hallmark of aldehydes.[3][5][6]
1740 - 1720C=O stretch (aldehyde)Strong, sharpThis strong absorption is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[6][7][8]
~1470 & ~1370C-H bend (alkyl)MediumBending vibrations of the methyl and methylene groups.
800 - 600C-Cl stretchMedium to StrongThe C-Cl stretching vibration typically appears in the fingerprint region.

Trustworthiness Note: The combination of a strong C=O stretch around 1730 cm⁻¹ and the two characteristic aldehyde C-H stretches above 2700 cm⁻¹ would provide strong evidence for the presence of the aldehyde functional group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-Chloro-2,2-dimethylpropanal is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments.

Molecular Ion: The molecular weight of 3-Chloro-2,2-dimethylpropanal (C₅H₉ClO) is 120.58 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[9]

Predicted Fragmentation Pattern:

G M [C₅H₉ClO]⁺˙ m/z 120/122 F1 [C₄H₉O]⁺ m/z 85 M->F1 - Cl• F2 [C₅H₉O]⁺ m/z 85 M->F2 - H• F3 [C₄H₉]⁺ m/z 57 M->F3 - CHO•, -Cl• F4 [CHO]⁺ m/z 29 M->F4 - C₄H₉Cl• F5 [CH₂Cl]⁺ m/z 49/51 M->F5 - C₄H₇O•

Caption: Predicted major fragmentation pathways for 3-Chloro-2,2-dimethylpropanal.

Table of Predicted Fragments:

m/zProposed FragmentRationale for Formation
120/122[C₅H₉ClO]⁺˙Molecular ion
85[C₅H₉O]⁺Loss of a chlorine radical (α-cleavage).
57[C₄H₉]⁺Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.[10][11][12] This t-butyl cation would be a very stable and likely abundant fragment.
49/51[CH₂Cl]⁺Cleavage of the C-C bond between C2 and C3. The isotopic pattern confirms the presence of chlorine.
29[CHO]⁺α-cleavage leading to the loss of the C₄H₉Cl radical.[12][13]

Authoritative Grounding: The fragmentation of aldehydes is well-documented, with α-cleavage being a predominant pathway.[10][11][12] The stability of the resulting carbocations, such as the tertiary butyl cation (m/z 57), often dictates the most abundant peaks in the spectrum.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for a compound like 3-Chloro-2,2-dimethylpropanal.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and a larger spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

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A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,2-dimethylpropanal from 3-Chloro-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 3-Chloro-2,2-dimethylpropanal, a valuable aldehyde intermediate, from its corresponding primary alcohol, 3-Chloro-2,2-dimethyl-1-propanol. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the critical aspects of this specific oxidation reaction. We will dissect the rationale behind selecting an appropriate oxidizing agent, with a primary focus on Pyridinium Chlorochromate (PCC) and a comparative analysis of alternative chromium-free methods like the Swern oxidation. The guide presents detailed, step-by-step protocols, mechanistic insights visualized through diagrams, and critical data for the characterization of both the starting material and the final product. All procedures are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the reaction is often complicated by the potential for over-oxidation to the corresponding carboxylic acid. The synthesis of 3-Chloro-2,2-dimethylpropanal presents a unique challenge due to the neopentyl-like steric hindrance adjacent to the reactive hydroxyl group.

The target molecule, 3-Chloro-2,2-dimethylpropanal[1], is a functionalized aldehyde that can serve as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its precursor, 3-Chloro-2,2-dimethyl-1-propanol[2][][4], is a readily available starting material. This guide focuses on achieving a high-yield, selective oxidation while addressing the inherent challenges of the substrate.

Selecting the Optimal Oxidative Pathway

The success of this synthesis hinges on the choice of a mild oxidizing agent that can efficiently convert the primary alcohol to an aldehyde without affecting the alkyl chloride moiety or proceeding to the carboxylic acid.[5]

  • Pyridinium Chlorochromate (PCC): PCC is a well-established and reliable reagent for the oxidation of primary alcohols to aldehydes.[6][7][8] It is a milder variant of chromic acid and typically does not oxidize aldehydes further.[5][8] Its effectiveness in a non-aqueous solvent like dichloromethane (DCM) makes it particularly suitable for this transformation, and its use for this specific reaction is documented. The primary drawback of PCC is its chromium(VI) content, which necessitates careful handling and waste disposal.

  • Swern Oxidation: This chromium-free method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[9][10][11] The Swern oxidation is known for its exceptionally mild conditions, wide functional group tolerance, and high yields, making it an excellent alternative to chromium-based reagents.[11][12] The main operational considerations are the strict requirement for low temperatures and the production of the malodorous byproduct, dimethyl sulfide (DMS).[9][10][13]

  • Hypervalent Iodine Reagents (IBX and DMP): Reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are also effective, metal-free options for this oxidation.[14][15] IBX is known for its selectivity but suffers from poor solubility in most common organic solvents, except for DMSO.[14][16] DMP, a derivative of IBX, offers improved solubility and allows reactions to proceed under mild conditions, often at room temperature.[15][17]

For the purposes of this guide, we will provide a detailed protocol for the well-documented PCC oxidation and a comparative protocol for the Swern oxidation as a robust, environmentally preferable alternative.

Detailed Experimental Protocols

Method 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is based on the established reactivity of PCC with primary alcohols. The use of an anhydrous solvent is critical to prevent the formation of a hydrate intermediate from the aldehyde product, which could be further oxidized.[6][8]

Protocol Summary Table:

ParameterValueJustification
Starting Material 3-Chloro-2,2-dimethyl-1-propanol1.0 eq
Oxidizing Agent Pyridinium Chlorochromate (PCC)1.5 eq
Adsorbent Celite® or Silica GelCo-added with PCC
Solvent Dichloromethane (DCM), anhydrousAnhydrous, inert solvent
Temperature Room Temperature (20-25 °C)Mild conditions sufficient for PCC
Reaction Time 2-4 hoursMonitor by TLC for completion

Step-by-Step Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 eq) and an equal mass of Celite® or silica gel. Suspend this mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the starting alcohol.

  • Reactant Addition: Dissolve 3-Chloro-2,2-dimethyl-1-propanol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.

  • Reaction: Allow the mixture to stir vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Filter the mixture through a short plug of silica gel, washing thoroughly with additional diethyl ether to ensure all product is collected. The filtrate should be clear and colorless.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude aldehyde may be pure enough for many applications. If further purification is required, vacuum distillation can be performed.

A critical note on the product: 3-Chloro-2,2-dimethylpropanal has a known tendency to spontaneously trimerize into a stable s-trioxane derivative. This should be considered during purification and characterization.

Method 2: Swern Oxidation (Chromium-Free Alternative)

This protocol requires strict adherence to low-temperature conditions to maintain the stability of the reactive intermediates.[13]

Protocol Summary Table:

ParameterValueJustification
Reagent 1 Oxalyl Chloride1.5 eq
Reagent 2 Dimethyl Sulfoxide (DMSO)3.0 eq
Starting Material 3-Chloro-2,2-dimethyl-1-propanol1.0 eq
Base Triethylamine (TEA)5.0 eq
Solvent Dichloromethane (DCM), anhydrousAnhydrous, inert solvent
Temperature -78 °C (Dry Ice/Acetone Bath)Essential for intermediate stability
Reaction Time ~1.5 hours totalSequential additions and stirring

Step-by-Step Procedure:

  • Activator Formation: In a dry, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 3-Chloro-2,2-dimethyl-1-propanol (1.0 eq) in anhydrous DCM dropwise, again maintaining a temperature below -60 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir for an additional 15 minutes at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude aldehyde can be purified by vacuum distillation.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

PCC Oxidation Mechanism

The oxidation proceeds via the formation of a chromate ester, followed by an E2-like elimination.[8]

PCC_Oxidation sub_alc R-CH₂-OH (Alcohol) ester R-CH₂-O-CrO₂-O⁻PyH⁺ (Chromate Ester) sub_alc->ester Attack on Cr pcc PCC pcc->ester aldehyde R-CHO (Aldehyde) ester->aldehyde E2 Elimination cr_iv Cr(IV) Species base Base (Pyridine or Cl⁻) base->ester

Caption: PCC Oxidation Mechanism via a Chromate Ester intermediate.

Swern Oxidation Mechanism

The Swern oxidation involves the formation of a highly reactive chloro(dimethyl)sulfonium species which is then attacked by the alcohol.[9][10]

Swern_Oxidation dmso DMSO activated Me₂S⁺-Cl (Activated DMSO) dmso->activated oxalyl Oxalyl Chloride oxalyl->activated alkoxy Me₂S⁺-O-CH₂-R (Alkoxysulfonium Salt) activated->alkoxy alcohol R-CH₂-OH alcohol->alkoxy ylide Me(CH₂⁻)S⁺-O-CH₂-R (Sulfur Ylide) alkoxy->ylide Deprotonation aldehyde R-CHO (Aldehyde) ylide->aldehyde Intramolecular Elimination dms DMS ylide->dms tea Triethylamine tea->alkoxy

Caption: Swern Oxidation Mechanism involving a key Sulfur Ylide intermediate.

General Experimental Workflow

Workflow start Starting Material: 3-Chloro-2,2-dimethyl-1-propanol reaction Oxidation Reaction (PCC or Swern) start->reaction quench Reaction Quenching / Work-up reaction->quench extraction Aqueous Extraction & Washing quench->extraction drying Drying Organic Layer (e.g., MgSO₄) extraction->drying purification Purification (Filtration / Distillation) drying->purification product Final Product: 3-Chloro-2,2-dimethylpropanal purification->product characterization Characterization (NMR, IR, GC-MS) product->characterization

Caption: Generalized workflow for the synthesis and purification process.

Material Characterization

Accurate characterization of both the starting material and the product is essential for verifying the success of the synthesis.

Compound3-Chloro-2,2-dimethyl-1-propanol3-Chloro-2,2-dimethylpropanal
CAS Number 13401-56-4[2]13401-57-5[1]
Molecular Formula C₅H₁₁ClO[2][4]C₅H₉ClO[1]
Molecular Weight 122.59 g/mol [2][]120.58 g/mol [1]
Appearance White crystalline solidCombustible liquid[1]
Melting Point 34-36 °C[]N/A
Boiling Point 163.5 °C @ 760 mmHg[]N/A
Key ¹H NMR Signal ~3.5 ppm (s, 2H, -CH₂OH)~9.5 ppm (s, 1H, -CHO)
Key IR Absorption ~3300 cm⁻¹ (broad, O-H stretch)~1730 cm⁻¹ (strong, C=O stretch)

Safety and Reagent Handling

Chemical synthesis requires strict adherence to safety protocols. All operations should be performed in a certified chemical fume hood.

  • Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium(VI) compound. Avoid inhalation of dust and skin contact.

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water and other protic sources, releasing toxic gas. Handle with extreme care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and use in a well-ventilated area.

  • Dimethyl Sulfide (DMS): A volatile byproduct of the Swern oxidation with an extremely unpleasant and pervasive odor. The reaction work-up should be designed to contain and neutralize this compound (e.g., by rinsing glassware with bleach).[9]

Conclusion

The synthesis of 3-Chloro-2,2-dimethylpropanal from its primary alcohol precursor is a readily achievable transformation provided that a suitable mild oxidizing agent is employed. Pyridinium chlorochromate offers a direct and documented route, while the Swern oxidation presents a robust and environmentally more benign alternative, albeit with more stringent temperature requirements. Careful execution of the described protocols, coupled with an understanding of the underlying mechanisms and potential product instability (trimerization), will enable researchers to successfully produce this valuable chemical intermediate for further synthetic applications.

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An In-depth Technical Guide to the Isomers of C5H9ClO: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the isomers of the chemical formula C5H9ClO, designed for researchers, scientists, and professionals in drug development. It delves into the nomenclature, synthesis, physicochemical properties, reactivity, and applications of the primary isomeric classes: acyl chlorides, chlorinated aldehydes, and chlorinated ketones. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for laboratory and industrial applications.

Unveiling the Isomeric Landscape of C5H9ClO

The molecular formula C5H9ClO represents a variety of constitutional isomers, each exhibiting distinct chemical and physical properties.[1] These isomers can be broadly categorized into three main functional groups:

  • Acyl Chlorides: These are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. The most prominent isomers include:

    • Pentanoyl Chloride (Valeryl Chloride): A straight-chain acyl chloride.[2]

    • 2-Methylbutanoyl Chloride: A branched-chain isomer.

    • 3-Methylbutanoyl Chloride (Isovaleryl Chloride): Another branched-chain isomer.

    • 2,2-Dimethylpropanoyl Chloride (Pivaloyl Chloride/Trimethylacetyl chloride): A sterically hindered branched-chain isomer.

  • Chlorinated Aldehydes: These are aldehydes containing a chlorine atom at various positions along the carbon chain. Examples include:

    • 2-Chloropentanal

    • 3-Chloropentanal [3]

    • 5-Chloropentanal [4]

  • Chlorinated Ketones: These are ketones with a chlorine atom, which can be either acyclic or cyclic. Notable examples are:

    • 2-Chlorocyclopentanone: A cyclic α-chloroketone.[5]

    • 5-Chloro-2-pentanone: An acyclic ketone with chlorine on the terminal methyl group.

    • 3-Chloro-3-methyl-2-butanone: A tertiary alkyl chloride.

The structural diversity among these isomers leads to significant differences in their reactivity, stability, and utility in organic synthesis.[6][7]

Synthesis of C5H9ClO Isomers: A Methodological Overview

The synthetic routes to C5H9ClO isomers are dictated by the desired functional group. The following sections detail established protocols for the preparation of acyl chlorides, chlorinated aldehydes, and chlorinated ketones.

Synthesis of Acyl Chlorides

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[2] Thionyl chloride (SOCl₂) is widely used due to the convenient removal of gaseous byproducts (SO₂ and HCl).[2]

Experimental Protocol: Synthesis of Pentanoyl Chloride from Pentanoic Acid

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 1 mole of pentanoic acid to the flask.

  • Reaction: Slowly add 1.2 moles of thionyl chloride to the pentanoic acid through the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas.

  • Reflux: Once the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Purification: After cooling, the excess thionyl chloride can be removed by distillation. The resulting pentanoyl chloride is then purified by fractional distillation.

A similar procedure can be applied for the synthesis of other acyl chloride isomers, such as pivaloyl chloride from pivalic acid.

Synthesis of Chlorinated Aldehydes and Ketones

Chlorinated aldehydes and ketones are typically prepared through the chlorination of the parent carbonyl compound. The regioselectivity of the chlorination depends on the reaction conditions (acidic or basic catalysis).[8]

Experimental Protocol: α-Chlorination of Cyclopentanone to Yield 2-Chlorocyclopentanone

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentanone in a suitable solvent such as acetic acid.

  • Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the stirred solution while maintaining the temperature below 30°C.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute base to remove acidic impurities, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 2-chlorocyclopentanone is then purified by vacuum distillation.[9]

Synthesis of 5-Chloropentanal

A common route for the synthesis of 5-chloropentanal involves the reduction of a corresponding ester, such as methyl 5-chlorovalerate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[10]

Experimental Protocol: Reduction of Methyl 5-chlorovalerate to 5-Chloropentanal [10]

  • Preparation: Dissolve methyl 5-chlorovalerate in an anhydrous solvent like toluene and cool the solution to -78°C under an inert atmosphere.

  • Reduction: Slowly add a solution of DIBAL-H in toluene dropwise to the cooled ester solution.

  • Stirring: After the addition is complete, stir the reaction mixture at -78°C for several hours.

  • Quenching: Quench the reaction by the slow addition of an acidic solution (e.g., 6N HCl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-chloropentanal.

Physicochemical Properties of C5H9ClO Isomers

The physical properties of C5H9ClO isomers vary significantly with their molecular structure. A comparative summary of key properties for representative isomers is presented in the table below.

PropertyPentanoyl ChloridePivaloyl Chloride2-Chlorocyclopentanone5-Chloropentanal
Molecular Weight ( g/mol ) 120.58120.58118.56120.58
Boiling Point (°C) 127-128105-10675-77 (at 15 mmHg)172
Density (g/mL) 1.0160.9851.1871.006
Flash Point (°C) 32196867
Solubility Decomposes in water, soluble in etherDecomposes in water, soluble in etherSoluble in water-

Data compiled from various sources.[2][5][11]

Spectroscopic data is crucial for the identification and characterization of these isomers. For instance, the IR spectrum of an acyl chloride will show a strong C=O stretching absorption around 1800 cm⁻¹, while for a ketone, this band appears around 1715 cm⁻¹. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. Spectroscopic data for 2-chlorocyclopentanone is available in public databases.[5][12][13][14] A conformational analysis of 2-halocyclopentanones has been conducted using NMR and IR spectroscopy, revealing the presence of pseudo-equatorial and pseudo-axial conformers.[15]

Chemical Reactivity and Key Reactions

The reactivity of C5H9ClO isomers is largely governed by their functional group.

Acyl Chlorides: Versatile Acylating Agents

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. They are key intermediates for the synthesis of esters, amides, and anhydrides.[2]

Friedel-Crafts Acylation: A classic and powerful reaction for forming carbon-carbon bonds, Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] This reaction is widely used to synthesize aryl ketones.[16]

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[17][18]

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration Pentanoyl_Chloride CH₃(CH₂)₃COCl Acylium_Complex [CH₃(CH₂)₃CO]⁺[AlCl₄]⁻ Pentanoyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Complex->Sigma_Complex + Benzene Acylium_Complex->Sigma_Complex Benzene Benzene Aryl_Ketone Pentanoylbenzene Sigma_Complex->Aryl_Ketone - H⁺ Sigma_Complex->Aryl_Ketone AlCl4- [AlCl₄]⁻ HCl HCl AlCl4-->HCl AlCl3_regen AlCl₃ AlCl4-->AlCl3_regen + H⁺ HCl->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation using Pentanoyl Chloride.

Chlorinated Aldehydes and Ketones: Reactivity at the Carbonyl and α-Carbon

Chlorinated aldehydes and ketones exhibit reactivity at both the carbonyl group and the carbon atom bearing the chlorine. They can undergo nucleophilic addition at the carbonyl carbon and nucleophilic substitution at the chlorinated carbon. α-Chloroketones are valuable synthetic intermediates.[9] The presence of the electron-withdrawing chlorine atom can influence the acidity of the α-protons.[8]

Applications in Research and Industry

The isomers of C5H9ClO are valuable building blocks in various sectors, particularly in the pharmaceutical and agrochemical industries.

  • Pentanoyl Chloride (Valeryl Chloride): Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][19] It is a key reagent in the production of certain liquid crystals.[2]

  • Pivaloyl Chloride: Due to the steric hindrance provided by the t-butyl group, pivaloyl chloride is often used as a protective group for alcohols and amines. It is a crucial intermediate in the synthesis of various pharmaceuticals, including ampicillin, amoxicillin, and cephalexin, as well as in the production of the herbicide Clomazone.[11][20] It also finds use in the manufacturing of specialty chemicals like dyes and polymers.[21]

  • 5-Chlorovaleryl Chloride: An important intermediate in the synthesis of pharmaceuticals.[22]

  • Chlorinated Aldehydes and Ketones: These compounds serve as versatile intermediates in organic synthesis. For example, they can be used to introduce functionalized five-carbon chains into larger molecules. Saturated carbonyl compounds generally react slowly with chlorine, while α,β-unsaturated carbonyls react more readily.[23]

Safety and Handling

The isomers of C5H9ClO present various hazards and must be handled with appropriate safety precautions.

  • Acyl Chlorides (Pentanoyl Chloride, Pivaloyl Chloride): These are flammable, corrosive, and moisture-sensitive liquids.[2][24] They react violently with water, releasing corrosive HCl gas. They cause severe skin burns and eye damage and are toxic if inhaled.[24] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[24][25]

  • Chlorinated Aldehydes (5-Chloropentanal): These can be harmful if swallowed and cause skin and eye irritation.[4] May cause respiratory irritation.[4]

  • General Handling for Isomers: Due to the potential for a mixture of isomers to have varying properties, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used.[26][27][28] Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is essential.[19]

Caption: General Experimental Workflow for the Synthesis of C5H9ClO Isomers.

Conclusion

The isomers of C5H9ClO represent a diverse group of chemical compounds with significant utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of their distinct properties, synthesis, and reactivity is paramount for their effective and safe application in research and industrial settings. This guide has provided a foundational overview to aid scientists and researchers in navigating the complexities and harnessing the potential of these valuable chemical intermediates.

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An In--Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2,2-dimethylpropanal, a structurally unique aliphatic aldehyde, presents a fascinating case study in chemical reactivity. The confluence of a highly electrophilic aldehyde carbonyl, significant steric shielding from an adjacent quaternary carbon (a neopentyl structure), and the inductive effect of a β-chloro substituent governs its reaction pathways. This guide provides a comprehensive analysis of the aldehyde group's reactivity, elucidating the mechanistic principles that dictate its behavior in key organic transformations. We will explore nucleophilic additions, oxidation-reduction reactions, and the consequences of its defining structural feature: the absence of α-hydrogens. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate this versatile chemical intermediate.

Structural and Physicochemical Profile

3-Chloro-2,2-dimethylpropanal is characterized by the IUPAC name 3-chloro-2,2-dimethylpropanal[1]. Its structure is notable for two key features that profoundly influence its reactivity:

  • The Neopentyl Group: The aldehyde is flanked by a quaternary carbon bearing two methyl groups. This arrangement creates significant steric hindrance around the carbonyl carbon, impeding the approach of bulky nucleophiles.[2]

  • The β-Chloro Substituent: The chlorine atom on the C3 position exerts a strong electron-withdrawing inductive effect (-I effect), which propagates through the sigma bonds to the carbonyl carbon. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

These opposing forces—steric hindrance and electronic activation—create a delicate balance that determines the feasibility and outcome of its reactions.

Physicochemical Properties

A summary of the key physicochemical properties for 3-chloro-2,2-dimethylpropanal is presented below.

PropertyValueReference
Molecular Formula C₅H₉ClO
Molecular Weight 120.57 g/mol
IUPAC Name 3-chloro-2,2-dimethylpropanal
CAS Number 13401-57-5
Canonical SMILES CC(C)(CCl)C=O
Synthesis Pathway

The most common laboratory synthesis of 3-chloro-2,2-dimethylpropanal involves the controlled oxidation of its corresponding primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation as it is mild enough to prevent over-oxidation to the carboxylic acid.[3]

G cluster_synthesis Synthesis Workflow A 3-Chloro-2,2-dimethyl-1-propanol ClCH2C(CH3)2CH2OH B Oxidation A->B  PCC, CH2Cl2   C 3-Chloro-2,2-dimethylpropanal ClCH2C(CH3)2CHO B->C

Synthesis of 3-chloro-2,2-dimethylpropanal via oxidation.

Core Reactivity of the Aldehyde Group

The reactivity of 3-chloro-2,2-dimethylpropanal is dominated by nucleophilic addition to the polarized carbonyl group.[4][5] The outcome of these reactions is a direct consequence of the interplay between steric and electronic factors.

Mechanism of nucleophilic addition to the sterically hindered carbonyl.
Reduction to 3-Chloro-2,2-dimethyl-1-propanol

The aldehyde is readily reduced to the corresponding primary alcohol using standard hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Due to the small size of the hydride nucleophile (H⁻), steric hindrance is less of a prohibitive factor in this transformation.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2,2-dimethylpropanal (1.0 eq) in methanol or ethanol at 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of dilute HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-chloro-2,2-dimethyl-1-propanol.

Oxidation to 3-Chloro-2,2-dimethylpropanoic Acid

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will convert the aldehyde to the corresponding carboxylic acid.

Experimental Protocol: Oxidation with Jones Reagent

  • Setup: Dissolve 3-chloro-2,2-dimethylpropanal (1.0 eq) in acetone in a flask cooled in an ice bath.

  • Reagent Addition: Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring. The color of the solution will change from orange to green.

  • Reaction: After the addition is complete, stir the reaction for 2-4 hours at room temperature.

  • Workup: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-chloro-2,2-dimethylpropanoic acid.

Carbon-Carbon Bond Forming Reactions

The steric bulk of the neopentyl group presents a significant challenge for reactions involving larger carbon nucleophiles.

  • Grignard and Organolithium Reagents: The addition of Grignard (R-MgX) or organolithium (R-Li) reagents is possible but often sluggish compared to less hindered aldehydes.[6][7] The reaction rate and yield are highly dependent on the steric profile of the incoming nucleophile. For example, the addition of methylmagnesium bromide is more feasible than that of tert-butylmagnesium bromide.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes using phosphonium ylides, is also sensitive to steric hindrance.[8] While methylenetriphenylphosphorane (Ph₃P=CH₂) can react even with hindered carbonyls, more substituted ylides may give poor yields.[8][9] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, the formation of which is sterically demanding.[10]

Experimental Protocol: Wittig Olefination with Methylenetriphenylphosphorane

  • Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 1 hour to form the orange-red ylide.

  • Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of 3-chloro-2,2-dimethylpropanal (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

  • Purification: Wash the organic phase, dry over MgSO₄, and concentrate. The product, 4-chloro-3,3-dimethyl-1-butene, can be purified from the triphenylphosphine oxide byproduct via column chromatography.

Reactivity Dictated by the Absence of α-Hydrogens

A critical feature of 3-chloro-2,2-dimethylpropanal is the lack of hydrogen atoms on the α-carbon. This structural element completely prevents reactions that require enol or enolate formation at that position.

Inability to Undergo Aldol Condensation

The Aldol condensation requires the deprotonation of an α-hydrogen to form a nucleophilic enolate. Since 3-chloro-2,2-dimethylpropanal has no α-hydrogens, it cannot self-condense or act as the enolate component in a crossed-aldol reaction.[11] It can, however, act as the electrophilic partner in a crossed-aldol reaction with an enolizable aldehyde or ketone.

Susceptibility to the Cannizzaro Reaction

Aldehydes lacking α-hydrogens can undergo a characteristic disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction.[12] One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylate salt. The reaction is mechanistically initiated by the nucleophilic attack of hydroxide on the carbonyl carbon.

G cluster_cannizzaro Cannizzaro Reaction Pathway cluster_products Disproportionation Products Aldehyde1 2x 3-Chloro-2,2-dimethylpropanal Base Conc. NaOH / H2O, Δ Aldehyde1->Base Alcohol 3-Chloro-2,2-dimethyl-1-propanol (Reduction Product) Base->Alcohol  1e⁻ Reduction   Carboxylate Sodium 3-chloro-2,2-dimethylpropanoate (Oxidation Product) Base->Carboxylate  1e⁻ Oxidation  

The Cannizzaro reaction pathway for 3-chloro-2,2-dimethylpropanal.

Summary of Reactivity

The aldehyde group in 3-chloro-2,2-dimethylpropanal is a highly versatile functional handle, provided its unique structural constraints are considered. Its reactivity is a textbook example of how steric and electronic effects dictate chemical behavior.

Reaction TypeReagent(s)Product(s)Key Considerations
Reduction NaBH₄ or LiAlH₄3-Chloro-2,2-dimethyl-1-propanolFavorable; small nucleophile overcomes steric hindrance.
Oxidation Jones Reagent, KMnO₄3-Chloro-2,2-dimethylpropanoic acidFavorable and clean reaction.
Grignard Addition R-MgXSecondary AlcoholHighly sensitive to the steric bulk of the Grignard reagent.
Wittig Reaction Ph₃P=CHRAlkeneFeasible with small ylides; hindered by bulky ylides.
Aldol Reaction BaseNo self-condensationCannot form an enolate due to the lack of α-hydrogens.
Cannizzaro Reaction Conc. NaOHAlcohol + CarboxylateCharacteristic reaction for aldehydes without α-hydrogens.

This guide illustrates that while the aldehyde group is inherently reactive, its local environment is paramount. For 3-chloro-2,2-dimethylpropanal, the synthetic chemist must navigate the significant steric shield of the neopentyl group while leveraging the electronically activated carbonyl and the unique pathways opened by the absence of α-hydrogens. This understanding is crucial for its effective use in the synthesis of complex molecules in pharmaceutical and materials science.

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The Neopentyl Bulwark: A Technical Guide to Steric Hindrance Effects in 3-Chloro-2,2-dimethylpropanal Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of organic synthesis, the subtle interplay of electronic and steric effects dictates the course of chemical transformations. This technical guide provides an in-depth examination of 3-chloro-2,2-dimethylpropanal, a molecule where steric hindrance is not a mere nuisance but the defining characteristic of its reactivity. The bulky 2,2-dimethylpropyl (neopentyl) group, positioned adjacent to the aldehyde functionality, acts as a formidable steric shield, profoundly influencing the kinetics and outcomes of a wide range of reactions. This document, intended for researchers, scientists, and professionals in drug development, will dissect the mechanistic underpinnings of these steric effects, present comparative data to illustrate the magnitude of this influence, and provide robust experimental protocols tailored to navigate the challenges posed by this sterically congested aldehyde.

Introduction: The Challenge of the Crowded Carbonyl

3-Chloro-2,2-dimethylpropanal, with its IUPAC name, is a derivative of propanal featuring two methyl groups at the C2 position and a chlorine atom at the C3 position.[1] Its structure is analogous to pivaldehyde (2,2-dimethylpropanal), with the key difference being the substitution of a chlorine atom on one of the C3 methyl groups. The defining feature of this molecule is the quaternary carbon adjacent to the carbonyl group, which creates a sterically demanding neopentyl-like environment.

This steric bulk physically obstructs the trajectory of incoming nucleophiles, leading to a significant decrease in reactivity compared to less hindered aldehydes.[2] Furthermore, the absence of α-hydrogens renders 3-chloro-2,2-dimethylpropanal incapable of forming an enolate, thus precluding it from participating in common aldehyde reactions such as aldol condensations.[3] Consequently, its reactivity is channeled into a more limited, yet fascinating, set of transformations.

This guide will explore the following key areas where steric hindrance dictates the reactivity of 3-chloro-2,2-dimethylpropanal:

  • Nucleophilic Addition Reactions: Examining the impact of steric hindrance on reactions with common nucleophiles like Grignard reagents and hydrides.

  • The Cannizzaro Reaction: A disproportionation reaction that becomes a dominant pathway in the absence of α-hydrogens.

  • Oxidation and Reduction: Investigating how the bulky neopentyl group influences the accessibility of the carbonyl for redox transformations.

Throughout this guide, we will draw upon comparative data from the closely related and well-studied pivaldehyde to provide a quantitative framework for understanding the reactivity of 3-chloro-2,2-dimethylpropanal.

Nucleophilic Addition: A Battle Against the Bulwark

Nucleophilic addition is a cornerstone reaction of aldehydes.[4][5] The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[4] However, for 3-chloro-2,2-dimethylpropanal, the bulky substituents around the carbonyl carbon create a significant energy barrier for the approaching nucleophile.[2][4]

Grignard Reactions: A Case Study in Steric Limitation

The reaction of Grignard reagents with aldehydes is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols.[6] However, the efficacy of this reaction is dramatically reduced with sterically hindered aldehydes like pivaldehyde.

Table 1: Comparative Yields of Grignard Reactions

AldehydeNucleophileProductApproximate Yield (%)
BenzaldehydeMethylmagnesium Bromide1-Phenylethanol~90%
PivaldehydeMethylmagnesium Bromide2,2-Dimethyl-1-propanol~75%

Source: Adapted from comparative data illustrating steric hindrance.[2]

The lower yield for pivaldehyde is a direct consequence of the steric clash between the bulky t-butyl group of the aldehyde and the incoming Grignard reagent.[2] This steric pressure can also favor side reactions such as reduction of the carbonyl group, where the Grignard reagent acts as a hydride donor, or enolization if α-hydrogens are present. For 3-chloro-2,2-dimethylpropanal, while enolization is not possible, the steric hindrance remains the primary obstacle to high-yield additions.

Experimental Protocol: Grignard Reaction with a Sterically Hindered Aldehyde

This protocol is adapted for a sterically hindered aldehyde and requires careful control of conditions to maximize the yield of the desired addition product.[7][8][9][10]

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer (all oven-dried)

Procedure:

  • Reaction Setup: Assemble the oven-dried glassware under an inert atmosphere (nitrogen or argon). To the round-bottom flask, add 3-chloro-2,2-dimethylpropanal (10 mmol) dissolved in anhydrous diethyl ether (20 mL).

  • Addition of Grignard Reagent: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2 equivalents, 4 mL of 3.0 M solution) dropwise from the addition funnel over 30 minutes with vigorous stirring. The slow addition and low temperature are crucial to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The extended reaction time is necessary to overcome the steric hindrance. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the excess Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2,3,3-trimethyl-2-butanol.

DOT Diagram: Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware aldehyde Dissolve Aldehyde in Anhydrous Ether start->aldehyde cool Cool to 0°C aldehyde->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard stir Stir at RT (2-4 hours) add_grignard->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for a Grignard reaction with a sterically hindered aldehyde.

Reduction with Hydride Reagents

The reduction of aldehydes to primary alcohols is a common transformation, often accomplished with sodium borohydride (NaBH₄).[11][12] While NaBH₄ is a relatively mild reducing agent, its effectiveness can be diminished by steric hindrance.

For a highly hindered aldehyde like 3-chloro-2,2-dimethylpropanal, the reaction with NaBH₄ may require longer reaction times or the use of a more potent, and less sterically demanding, reducing agent like lithium aluminum hydride (LiAlH₄). However, the use of LiAlH₄ requires stricter anhydrous conditions and a more cautious workup procedure.

The Cannizzaro Reaction: A Disproportionation Pathway

For non-enolizable aldehydes, the Cannizzaro reaction becomes a viable and often dominant reaction pathway under strongly basic conditions.[3][13][14] This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[13][14]

The mechanism proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule in the rate-determining step.[13][15]

DOT Diagram: Cannizzaro Reaction Mechanism

Cannizzaro_Mechanism aldehyde1 Aldehyde (RCHO) intermediate1 Tetrahedral Intermediate aldehyde1->intermediate1 Nucleophilic Attack hydroxide OH⁻ aldehyde2 Second Aldehyde Molecule (RCHO) intermediate1->aldehyde2 carboxylate Carboxylate (RCOO⁻) intermediate1->carboxylate Hydride Transfer (Rate-Determining) alkoxide Alkoxide (RCH₂O⁻) acid Carboxylic Acid (RCOOH) carboxylate->acid proton_transfer Proton Transfer carboxylate->proton_transfer alcohol Alcohol (RCH₂OH) alkoxide->alcohol alkoxide->proton_transfer proton_transfer->alcohol proton_transfer->acid

Caption: Mechanism of the base-catalyzed Cannizzaro reaction.

For 3-chloro-2,2-dimethylpropanal, the Cannizzaro reaction would yield 3-chloro-2,2-dimethylpropanoic acid and 3-chloro-2,2-dimethyl-1-propanol.

The Crossed Cannizzaro Reaction: Enhancing Synthetic Utility

A significant drawback of the standard Cannizzaro reaction is that it produces a 1:1 mixture of the alcohol and carboxylic acid, limiting the maximum yield of either product to 50%.[16] The crossed Cannizzaro reaction offers a more synthetically useful alternative, where a more valuable aldehyde is reacted with a less expensive, highly reactive aldehyde like formaldehyde.[3]

Formaldehyde is preferentially oxidized to formic acid (as its salt), while the sterically hindered aldehyde is reduced to the corresponding alcohol.[3] This allows for a much higher yield of the desired alcohol.

Experimental Protocol: Crossed Cannizzaro Reaction

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Formaldehyde (37% aqueous solution)

  • Potassium hydroxide

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (20 mmol) in methanol (10 mL). Cool the solution in an ice bath.

  • Addition of Aldehydes: To the cooled basic solution, add a mixture of 3-chloro-2,2-dimethylpropanal (10 mmol) and formaldehyde (1.1 equivalents, 0.9 mL of 37% solution) dropwise with stirring.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature overnight.

  • Workup: Add water (30 mL) to the reaction mixture and transfer to a separatory funnel. Extract with diethyl ether (3 x 20 mL) to isolate the alcohol product.

  • Alcohol Isolation: Combine the ether extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude 3-chloro-2,2-dimethyl-1-propanol.

  • Carboxylic Acid Isolation (Optional): To isolate the formic acid, acidify the aqueous layer from the initial extraction to pH ~2 with 1 M HCl and then extract with diethyl ether.

Oxidation and Reduction: The Role of Reagent Choice

The oxidation of 3-chloro-2,2-dimethylpropanal to its corresponding carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate or chromic acid. However, due to the steric hindrance, harsher conditions may be required compared to less substituted aldehydes.

Conversely, the reduction to 3-chloro-2,2-dimethyl-1-propanol can be accomplished with hydride reagents as previously discussed. The choice of reagent will depend on the desired selectivity and the scale of the reaction. For a clean, high-yielding reduction, a less sterically hindered borane-based reducing agent might be considered.

Conclusion

The reactivity of 3-chloro-2,2-dimethylpropanal is a clear and compelling illustration of the power of steric hindrance in directing chemical reactions. The bulky neopentyl-like group significantly retards the rate of nucleophilic additions and channels the molecule's reactivity towards pathways that can accommodate its steric demands, such as the Cannizzaro reaction. For the synthetic chemist, understanding these steric constraints is not a limitation but rather a tool for predicting and controlling reaction outcomes. By carefully selecting reagents and optimizing reaction conditions, the unique reactivity of this sterically encumbered aldehyde can be harnessed to achieve specific synthetic goals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers working with this and other sterically demanding substrates.

References

  • Wikipedia. Cannizzaro reaction. [Link][13]

  • Allen. Cannizzaro Reaction Mechanism. [Link][14]

  • Chem-Station. Cannizzaro Reaction. [Link][16]

  • Journal of the American Chemical Society. Mechanism of the Cannizzaro reaction. [Link][17]

  • SNS Courseware. Cannizzaro Reaction & Crossed. [Link][3]

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  • SATHEE. Cannizzaro Reaction Mechanism. [Link][18]

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  • Chemistry Steps. Cannizzaro Reaction. [Link][15]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link][19]

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  • University of Missouri-Kansas City. Formation and reaction of a Grignard reagent. [Link][7]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][11]

  • Common Organic Chemistry. Sodium Borohydride. [Link][12]

  • This reference was not used in the final guide.
  • Organic Chemistry Portal. Grignard Reaction. [Link][6]

  • University of California, Irvine. The Grignard Reaction. [Link][8]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link][9]

  • PubChem. 3-Chloro-2,2-dimethylpropanal. [Link][1]

  • University of Missouri–Kansas City. 6. Grignard Reaction. [Link][10]

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  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link][4]

  • This reference was not used in the final guide.
  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link][5]

  • University of Calgary. Ch17: Nucleophilic Addition. [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 3-Chloro-2,2-dimethylpropanal. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures, namely neopentyl chloride and pivaloyl chloride, to construct a predictive framework for its thermal degradation. We propose several plausible decomposition mechanisms, including decarbonylation, elimination of hydrogen chloride, Wagner-Meerwein rearrangement, and radical chain reactions. This guide is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the systematic investigation of the thermal properties of 3-Chloro-2,2-dimethylpropanal and related compounds. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction

3-Chloro-2,2-dimethylpropanal is a halogenated aldehyde of interest in various synthetic applications. Its structure, featuring a neopentyl backbone with a reactive aldehyde functionality, suggests a complex thermal behavior that is critical to understand for its safe handling, storage, and application in chemical processes, particularly those conducted at elevated temperatures. The thermal stability of a compound dictates its operational limits and can influence reaction outcomes, product purity, and process safety. This guide aims to provide a foundational understanding of the potential thermal liabilities of 3-Chloro-2,2-dimethylpropanal and a practical framework for its experimental investigation.

Predicted Thermal Stability and Decomposition Pathways

Based on the thermal decomposition studies of structurally related compounds, we can hypothesize several competing pathways for the degradation of 3-Chloro-2,2-dimethylpropanal. The presence of both a chloroalkane and an aldehyde functional group suggests a rich and complex decomposition profile.

Pathway A: Initial Decarbonylation

The aldehyde functional group is susceptible to decarbonylation at elevated temperatures, a process that involves the loss of carbon monoxide (CO)[1][2][3]. For 3-Chloro-2,2-dimethylpropanal, this would lead to the formation of neopentyl chloride.

  • Mechanism: The C-C bond between the carbonyl group and the quaternary carbon can cleave, releasing a stable CO molecule and a neopentyl radical, which can then abstract a hydrogen to form neopentyl chloride or participate in other radical reactions. Transition metal catalysts are known to facilitate this process at lower temperatures, but thermal decarbonylation can also occur[3][4].

  • Consequence: If this pathway is significant, the subsequent decomposition will be governed by the thermal behavior of neopentyl chloride.

Pathway B: Decomposition of the Neopentyl Chloride Intermediate

Neopentyl chloride is known to undergo thermal decomposition through two primary, concurrent mechanisms in the gas phase at temperatures between 410-496 °C[5][6][7][8].

  • Unimolecular Decomposition via Wagner-Meerwein Rearrangement: This process involves the migration of a methyl group and elimination of HCl to form methylbutenes[5][6]. The transition state is thought to involve an intimate ion-pair[5][8].

  • Radical-Chain Decomposition: This pathway leads to a mixture of smaller molecules, including methane, isobutene, methyl chloride, and chlorinated propenes[6].

Pathway C: Direct Elimination of Hydrogen Chloride (Dehydrochlorination)

Alkyl halides can undergo dehydrochlorination to form alkenes[9][10]. For 3-Chloro-2,2-dimethylpropanal, this would involve the abstraction of a proton from the aldehyde carbon, which is generally not favored. However, the presence of the electron-withdrawing carbonyl group could influence the acidity of the alpha-proton, making this pathway a possibility, although likely a minor one.

Proposed Overall Decomposition Scheme

The interplay of these potential pathways is illustrated in the diagram below. The initial decomposition step is likely to be the rate-determining factor and will dictate the primary decomposition products.

Decomposition_Pathways cluster_0 3-Chloro-2,2-dimethylpropanal cluster_1 Primary Decomposition cluster_2 Intermediates cluster_3 Secondary Decomposition Products start 3-Chloro-2,2-dimethylpropanal decarbonylation Decarbonylation (-CO) start->decarbonylation Pathway A dehydrochlorination Dehydrochlorination (-HCl) start->dehydrochlorination Pathway C (minor) neopentyl_chloride Neopentyl Chloride decarbonylation->neopentyl_chloride unsaturated_aldehyde 2,2-Dimethylpropenal dehydrochlorination->unsaturated_aldehyde methylbutenes Methylbutenes + HCl neopentyl_chloride->methylbutenes Pathway B1 radical_products Radical Products (Methane, Isobutene, etc.) neopentyl_chloride->radical_products Pathway B2

Caption: Proposed decomposition pathways for 3-Chloro-2,2-dimethylpropanal.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of 3-Chloro-2,2-dimethylpropanal, a multi-technique approach is recommended. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provide a robust framework for this investigation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures[11][12]. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events such as melting, boiling, and decomposition[12][13]. A simultaneous TGA/DSC analysis is highly recommended to correlate mass loss with specific thermal events[14].

Experimental Workflow:

TGA_DSC_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Program cluster_3 Data Analysis prep Accurately weigh 5-10 mg of 3-Chloro-2,2-dimethylpropanal into a TGA/DSC pan setup Place sample and reference pans in the instrument. Purge with inert gas (N2 or Ar) at 50-100 mL/min. prep->setup program Equilibrate at 30 °C. Heat from 30 °C to 600 °C at a rate of 10 °C/min. setup->program analysis Analyze TGA curve for onset of decomposition and mass loss steps. Analyze DSC curve for endothermic/ exothermic events corresponding to mass loss. program->analysis

Caption: Workflow for TGA/DSC analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-2,2-dimethylpropanal into a clean, tared TGA/DSC pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

    • From the DSC curve, identify endothermic or exothermic peaks that correspond to the mass loss events observed in the TGA data.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition[15][16]. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

Py_GC_MS_Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 GC Separation cluster_3 MS Detection and Analysis prep Place a small amount (approx. 100 µg) of 3-Chloro-2,2-dimethylpropanal into a pyrolysis sample cup. pyrolysis Insert the sample into the pyrolyzer. Rapidly heat to the desired temperature (e.g., 500 °C) for a short duration (e.g., 10 s). prep->pyrolysis gc Transfer the pyrolysis products to the GC column. Separate the compounds based on their boiling points and column interactions. pyrolysis->gc ms Identify the separated compounds by their mass spectra using a library (e.g., NIST). Quantify the relative abundance of each product. gc->ms

Caption: Workflow for Py-GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, accurately known amount (e.g., 100 µg) of 3-Chloro-2,2-dimethylpropanal into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

    • Set the pyrolysis temperature. A starting point could be the decomposition temperature determined by TGA. A series of experiments at different temperatures (e.g., 400 °C, 500 °C, 600 °C) can provide insights into the temperature-dependence of the product distribution.

    • Pyrolyze the sample for a short duration (e.g., 10 seconds).

  • GC Separation:

    • The volatile decomposition products are swept onto the GC column by the carrier gas (e.g., helium).

    • Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program to separate the individual components of the pyrolysate.

  • MS Detection and Identification:

    • The separated compounds are introduced into the mass spectrometer.

    • Acquire mass spectra for each eluting peak.

    • Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Expected Decomposition Products and Data Interpretation

Based on the proposed pathways, a range of decomposition products can be anticipated. The relative abundance of these products will provide evidence for the dominant decomposition mechanism(s).

Table 1: Predicted Decomposition Products and Their Mechanistic Origin

Predicted Product Chemical Formula Plausible Origin Pathway
Carbon MonoxideCOA: Decarbonylation
Neopentyl ChlorideC5H11ClA: Decarbonylation
Hydrogen ChlorideHClB1: Unimolecular Decomposition, C: Dehydrochlorination
2-Methyl-2-buteneC5H10B1: Unimolecular Decomposition
2-Methyl-1-buteneC5H10B1: Unimolecular Decomposition
MethaneCH4B2: Radical-Chain Decomposition
IsobuteneC4H8B2: Radical-Chain Decomposition
Methyl ChlorideCH3ClB2: Radical-Chain Decomposition
1-Chloro-2-methylpropeneC4H7ClB2: Radical-Chain Decomposition
3-Chloro-2-methylpropeneC4H7ClB2: Radical-Chain Decomposition
2,2-DimethylpropenalC5H8OC: Dehydrochlorination

The TGA/DSC data will provide the temperature range of decomposition. The Py-GC-MS results will identify the specific products formed at different temperatures. By correlating the product distribution with temperature, a comprehensive picture of the thermal decomposition of 3-Chloro-2,2-dimethylpropanal can be constructed.

Conclusion

References

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  • Use Of Multiple Experimental Techniques To Study Thermal Decomposition Of Polyur. SAE International. [Link]

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  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) scans of (a) (n-ha)2PbI4, (b) (1-Me-ha)2PbI4, (c) (n-ba)2PbI4, (d) (1-Me-ba)2PbI4, (e) (2-Et-ha)2PbI4 and (f) (1-Me-pa)2PbI4, using a ramp rate of 5 °C min⁻¹. ResearchGate. [Link]

  • Structures, rotational barriers, and thermochemical properties of chlorinated aldehydes and the corresponding acetyl (CC.=O) and formyl methyl radicals (C.C=O) and additivity groups. Digital Commons @ NJIT. [Link]

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  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

  • GC-MS result of analysis of pyrolysis products of dehydrochlorinated PVC-PC (1:1 w/w) mixture. ResearchGate. [Link]

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  • Continuous process for the preparation of pivaloyl chloride and of aroyl...
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Solubility of 3-Chloro-2,2-dimethylpropanal in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2,2-dimethylpropanal in Organic Solvents

Authored by: Senior Application Scientist

Abstract

3-Chloro-2,2-dimethylpropanal is a halogenated aldehyde with significant applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Chloro-2,2-dimethylpropanal. It delves into the physicochemical properties governing its solubility, outlines detailed experimental methodologies for its determination, and presents a logical workflow for solubility assessment, thereby equipping researchers, scientists, and drug development professionals with the necessary knowledge for its proficient application.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical applications. For a reactive intermediate like 3-Chloro-2,2-dimethylpropanal, knowledge of its solubility profile is not merely academic; it is a fundamental prerequisite for successful process development and laboratory-scale synthesis. In the realm of drug development, solubility directly impacts bioavailability and the choice of suitable delivery systems. In chemical synthesis, the selection of an appropriate solvent is crucial for reaction kinetics, yield, and purity of the final product. An optimal solvent system ensures that reactants are in the same phase, facilitating molecular interactions. Furthermore, purification techniques such as crystallization and chromatography are fundamentally reliant on differential solubilities. This guide, therefore, aims to provide a foundational understanding and practical framework for assessing the solubility of 3-Chloro-2,2-dimethylpropanal.

Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal

A foundational understanding of the physicochemical properties of 3-Chloro-2,2-dimethylpropanal is essential for interpreting its solubility characteristics.[1] These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

PropertyValueSource
Molecular Formula C₅H₉ClOPubChem[1]
Molecular Weight 120.58 g/mol PubChem[1]
IUPAC Name 3-chloro-2,2-dimethylpropanalPubChem[1]
Structure CC(C)(CCl)C=OPubChem[1]

The structure of 3-Chloro-2,2-dimethylpropanal reveals a polar aldehyde group (-CHO) and a relatively nonpolar neopentyl chloride backbone. The presence of the chlorine atom and the carbonyl oxygen introduces polarity and the potential for dipole-dipole interactions. However, the bulky dimethyl groups can sterically hinder interactions with solvent molecules. The overall solubility will be a balance between these competing factors. Based on the principle of "like dissolves like," it can be predicted that 3-Chloro-2,2-dimethylpropanal will exhibit good solubility in solvents of intermediate polarity and in nonpolar solvents that can accommodate its alkyl structure.[2][3] Its solubility in highly polar, protic solvents like water is expected to be limited.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS). In the context of 3-Chloro-2,2-dimethylpropanal, the following intermolecular interactions are key:

  • Dipole-Dipole Interactions: The polar aldehyde group will interact favorably with polar solvents like acetone or ethyl acetate.

  • Van der Waals Forces: The nonpolar alkyl portion of the molecule will interact via London dispersion forces with nonpolar solvents such as hexane and toluene.

  • Hydrogen Bonding: While 3-Chloro-2,2-dimethylpropanal itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This suggests some solubility in protic solvents like ethanol, although the bulky alkyl groups may limit this interaction.

A logical workflow for predicting and confirming solubility is essential.

Caption: A logical workflow for determining the solubility of a compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process design. The isothermal saturation method is a robust and widely applicable technique for determining the solubility of a solid or liquid in a solvent.[4]

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[4]

Materials:

  • 3-Chloro-2,2-dimethylpropanal (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvents)

  • Evaporating dish or pre-weighed vials

Protocol:

  • Solvent Equilibration: Place a known volume of the selected organic solvent into several sealed vials. Allow the vials to equilibrate to the desired temperature in a thermostatically controlled shaker or water bath for at least 30 minutes.

  • Addition of Solute: Add an excess amount of 3-Chloro-2,2-dimethylpropanal to each vial. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Solvent Evaporation and Mass Determination: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Place the dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the 3-Chloro-2,2-dimethylpropanal. Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

  • Calculation of Solubility: Weigh the dish with the dry residue on an analytical balance. The mass of the dissolved solute is the final mass minus the initial mass of the empty dish. The solubility can then be expressed in various units, such as g/L or mol/L.

Caption: Experimental workflow for the Isothermal Saturation Method.

Safety and Handling Considerations

3-Chloro-2,2-dimethylpropanal is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific quantitative solubility data for 3-Chloro-2,2-dimethylpropanal in a wide range of organic solvents is not extensively documented in readily available literature, a comprehensive understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This guide has provided a robust theoretical framework and a detailed, practical experimental protocol for the accurate determination of its solubility. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can generate reliable solubility data, enabling the optimization of reaction conditions, purification strategies, and formulation development involving this important chemical intermediate.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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Methodological & Application

Synthetic Applications of 3-Chloro-2,2-dimethylpropanal: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,2-dimethylpropanal, a bifunctional organic molecule, presents a unique combination of a reactive aldehyde and a sterically hindered primary chloride. This structure allows for a range of selective transformations, making it a valuable building block in synthetic organic chemistry. The presence of the neopentyl core imparts specific steric constraints that can influence reaction pathways and lead to the formation of unique molecular architectures. This application note will explore the synthetic utility of 3-Chloro-2,2-dimethylpropanal, with a focus on its application in the synthesis of heterocycles, specifically the formation of 3,3-dimethyloxetane. Detailed protocols for key transformations are provided to guide researchers in leveraging the synthetic potential of this versatile reagent.

Core Reactivity and Strategic Considerations

The synthetic utility of 3-Chloro-2,2-dimethylpropanal stems from the orthogonal reactivity of its two functional groups. The aldehyde group is susceptible to a wide array of nucleophilic additions and reductive transformations, while the primary chloride, being on a neopentyl-type carbon, is sterically hindered and thus less reactive towards direct S(_N)2 displacement.[1][2] This difference in reactivity allows for a stepwise functionalization strategy, where the aldehyde is first transformed, followed by a reaction involving the chloro group, often in an intramolecular fashion.

Application Profile 1: Synthesis of 3,3-Dimethyloxetane

A prime example of the synthetic utility of 3-Chloro-2,2-dimethylpropanal is its use as a precursor for the synthesis of 3,3-dimethyloxetane. Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry as they can act as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates.[3] The synthesis of 3,3-dimethyloxetane from 3-Chloro-2,2-dimethylpropanal proceeds via a two-step sequence:

  • Reduction of the Aldehyde: The aldehyde functionality is selectively reduced to a primary alcohol to furnish 3-chloro-2,2-dimethyl-1-propanol.

  • Intramolecular Williamson Ether Synthesis: The resulting chlorohydrin undergoes an intramolecular S(_N)2 reaction to form the oxetane ring.

This strategy is outlined in the workflow diagram below.

Synthesis_Workflow start 3-Chloro-2,2-dimethylpropanal intermediate 3-Chloro-2,2-dimethyl-1-propanol start->intermediate Reduction (e.g., NaBH4, MeOH) product 3,3-Dimethyloxetane intermediate->product Intramolecular Cyclization (e.g., NaOH, H2O)

Caption: Workflow for the synthesis of 3,3-dimethyloxetane.

Experimental Protocols

Protocol 1: Reduction of 3-Chloro-2,2-dimethylpropanal to 3-Chloro-2,2-dimethyl-1-propanol

This protocol describes the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
3-Chloro-2,2-dimethylpropanal13401-57-5120.58506.03 g
Sodium Borohydride (NaBH₄)16940-66-237.83250.95 g
Methanol (MeOH)67-56-132.04-100 mL
Dichloromethane (CH₂Cl₂)75-09-284.93-150 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46-50 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-50 mL
Brine (Saturated NaCl solution)7647-14-558.44-50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-Chloro-2,2-dimethylpropanal (6.03 g, 50 mmol) and methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.95 g, 25 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and destroy the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-chloro-2,2-dimethyl-1-propanol as a colorless oil. The product can be further purified by distillation if necessary.[4]

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the chloro group.

  • Methanol is a suitable protic solvent for the reduction and helps to moderate the reactivity of NaBH₄.

  • The reaction is performed at 0 °C initially to control the exothermic reaction.

  • The acidic workup is necessary to hydrolyze the intermediate borate ester and neutralize any remaining reducing agent.

Protocol 2: Intramolecular Williamson Ether Synthesis of 3,3-Dimethyloxetane

This protocol details the base-mediated intramolecular cyclization of 3-chloro-2,2-dimethyl-1-propanol to form 3,3-dimethyloxetane.[5]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
3-Chloro-2,2-dimethyl-1-propanol13401-56-4122.59404.90 g
Sodium Hydroxide (NaOH)1310-73-240.00602.40 g
Water (H₂O)7732-18-518.02-50 mL
Diethyl Ether (Et₂O)60-29-774.12-100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~5 g

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,2-dimethyl-1-propanol (4.90 g, 40 mmol) in water (50 mL).

  • Add sodium hydroxide pellets (2.40 g, 60 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic extracts with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Further purification of 3,3-dimethyloxetane can be achieved by fractional distillation.[6][7]

Expected Yield: 70-80%

Causality Behind Experimental Choices:

  • Sodium hydroxide is a strong base that deprotonates the alcohol to form the alkoxide, which acts as the nucleophile for the intramolecular cyclization.

  • Water is used as a solvent and the reaction is heated to reflux to provide sufficient energy for the S(_N)2 reaction to occur, which is typically slow for neopentyl-type halides.[8]

  • The use of a reflux condenser is essential to prevent the loss of the volatile product during the reaction.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Chlorohydrin Cl-CH2-C(CH3)2-CH2-OH Alkoxide Cl-CH2-C(CH3)2-CH2-O- Chlorohydrin->Alkoxide + OH- Water H2O Alkoxide->Water - H2O Oxetane 3,3-Dimethyloxetane Alkoxide->Oxetane Cyclization Chloride_ion Cl- Oxetane->Chloride_ion - Cl-

Caption: Mechanism of intramolecular Williamson ether synthesis.

Further Synthetic Potential

While the synthesis of 3,3-dimethyloxetane is a key application, the bifunctional nature of 3-Chloro-2,2-dimethylpropanal opens avenues for other synthetic transformations. For instance, the aldehyde can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or react with Grignard reagents to form secondary alcohols. These transformations would yield products still containing the neopentyl chloride moiety, which could then be subjected to further reactions, such as elimination or substitution under forcing conditions.

Conclusion

3-Chloro-2,2-dimethylpropanal is a valuable and versatile building block in organic synthesis. Its distinct functional groups allow for selective and sequential reactions, providing access to a range of interesting and useful molecules. The synthesis of 3,3-dimethyloxetane serves as a compelling example of its utility, highlighting a straightforward and efficient route to a medicinally relevant scaffold. The detailed protocols provided herein are intended to enable researchers to confidently employ this reagent in their synthetic endeavors.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Pritchard, J. G., & Long, F. A. (1958). The Kinetics of the Acid-Catalyzed Hydrolysis of Trimethylene Oxide and Related Compounds. Journal of the American Chemical Society, 80(16), 4162–4165.
  • Moody, C. J., et al. (2017). A New Route to Spiro-oxetanes via Rhodium-Catalyzed Intramolecular C–H Insertion and Williamson Etherification. Organic Letters, 19(15), 4058–4061.
  • Pavel, G. S., Roman, G. N., & Yury, V. T. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 93(4).
  • NIST. 3-Chloro-2,2-dimethyl-1-propanol. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase.
  • Google Patents. Chemical synthesis method of 3-chloro-1-propanol.
  • Hu, X., et al. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization.
  • Organic Syntheses. 2-BROMO-3,3-DIPHENYLALLYL ACETATE. [Link]

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  • Kinasiewicz, A., et al. (2012).
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  • Google Patents. Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)
  • ResearchGate. Phosphine Catalyzed Asymmetric [3+2] Cyclization of Oxetane MBH Carbonates and Thioaurones. [Link]

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Application Notes & Protocols: 3-Chloro-2,2-dimethylpropanal as a Versatile Building Block for gem-Dimethyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the gem-Dimethyl Group

The gem-dimethyl group, a structural motif characterized by two methyl groups attached to the same carbon atom, is frequently found in a vast array of clinically significant natural products, including taxanes, epothilones, and various antibiotics.[1][2][3] Inspired by nature, medicinal chemists have strategically incorporated this moiety into synthetic molecules to enhance their therapeutic potential. The introduction of a gem-dimethyl group can confer numerous advantages, such as improving metabolic stability, increasing binding affinity through favorable van der Waals interactions, and locking the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity.[1][4][5] Furthermore, this versatile functional group can optimize a drug candidate's pharmacokinetic profile, solubility, and overall drug-like properties, thereby increasing the probability of success in the drug discovery pipeline.[4][5]

3-Chloro-2,2-dimethylpropanal is an exceptionally useful bifunctional building block for introducing the neopentyl (gem-dimethyl) core. Possessing both a reactive aldehyde and a primary alkyl chloride, it offers orthogonal handles for a diverse range of chemical transformations. This guide provides detailed protocols and technical insights into leveraging 3-chloro-2,2-dimethylpropanal for the synthesis of valuable gem-dimethyl-containing compounds.

Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name 3-chloro-2,2-dimethylpropanal[6]
Molecular Formula C₅H₉ClO[6]
Molar Mass 120.58 g/mol [6]
CAS Number 13401-57-5[6]
Appearance Combustible liquid[6]
Key Functional Groups Aldehyde, Primary Alkyl Chloride

Safety Note: 3-Chloro-2,2-dimethylpropanal is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application 1: Synthesis of Neopentyl Glycol – A Key Polyester Monomer

Overview: Neopentyl glycol (NPG), or 2,2-dimethylpropane-1,3-diol, is a high-value industrial chemical primarily used as a building block for polyesters, polyurethanes, synthetic lubricants, and plasticizers.[7][8][9] The inclusion of the neopentyl structure imparts excellent stability against heat, light, and hydrolysis to the final products.[9] This protocol outlines a two-step synthesis of NPG from 3-chloro-2,2-dimethylpropanal, demonstrating the sequential manipulation of its two functional groups.

Workflow Diagram:

NPG_Synthesis start 3-Chloro-2,2-dimethylpropanal intermediate 3-Chloro-2,2-dimethylpropan-1-ol start->intermediate Step 1: NaBH₄, MeOH (Selective Reduction) product Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) intermediate->product Step 2: NaOH(aq), Heat (Hydrolysis)

Caption: Synthetic pathway from 3-chloro-2,2-dimethylpropanal to Neopentyl Glycol.

Protocol 1.1: Selective Reduction to 3-Chloro-2,2-dimethylpropan-1-ol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the alkyl chloride functionality. Methanol serves as the solvent and a proton source to quench the intermediate alkoxide. The reaction is performed at a low temperature to control the reaction rate and minimize potential side reactions.

Step-by-Step Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 3-chloro-2,2-dimethylpropanal (1.0 eq) in anhydrous methanol (approx. 0.5 M solution) and cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl (aq) until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, 3-chloro-2,2-dimethylpropan-1-ol.

Protocol 1.2: Hydrolysis to Neopentyl Glycol

Rationale: The primary alkyl chloride is converted to the corresponding alcohol via a nucleophilic substitution (Sₙ2) reaction with hydroxide ions. The reaction is heated to provide the necessary activation energy for the C-Cl bond cleavage.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the crude 3-chloro-2,2-dimethylpropan-1-ol (1.0 eq) from the previous step in a 2 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • After cooling to room temperature, neutralize the reaction mixture with concentrated HCl.

  • Saturate the aqueous solution with sodium chloride to decrease the solubility of the product.

  • Perform continuous liquid-liquid extraction with ethyl acetate for 12-18 hours or perform multiple batch extractions.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain crude neopentyl glycol as a white crystalline solid.[8]

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/hexane) to obtain pure NPG.

ParameterExpected Outcome
Step 1 Yield >90% (crude)
Step 2 Yield 75-85% (after purification)
Final Product M.P. 129-131 °C
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy

Application 2: Synthesis of 4-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole

Overview: Pyrazoles and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities.[10][11] This protocol describes a cyclocondensation reaction between 3-chloro-2,2-dimethylpropanal and hydrazine to form a substituted dihydropyrazole, a versatile intermediate for more complex heterocyclic systems. The reaction leverages both the aldehyde for hydrazone formation and the alkyl chloride for subsequent intramolecular cyclization.

Workflow Diagram:

Pyrazole_Synthesis start 3-Chloro-2,2-dimethylpropanal intermediate Hydrazone Intermediate (transient) start->intermediate Condensation (EtOH, rt) reagent + Hydrazine Hydrate reagent->intermediate product 4-(Chloromethyl)-5,5-dimethyl- 4,5-dihydro-1H-pyrazole intermediate->product Intramolecular Cyclization (Sₙ2)

Caption: Synthesis of a dihydropyrazole via cyclocondensation.

Protocol 2.1: Cyclocondensation with Hydrazine

Rationale: This one-pot reaction proceeds via two key steps. First, the aldehyde reacts with hydrazine to form a hydrazone intermediate.[12] Second, the nitrogen atom of the hydrazone acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the five-membered dihydropyrazole ring. Ethanol is a suitable polar protic solvent for both steps, and a mild base like triethylamine (TEA) is added to neutralize the HCl generated during the cyclization.

Step-by-Step Procedure:

  • To a stirred solution of 3-chloro-2,2-dimethylpropanal (1.0 eq) in ethanol (0.4 M) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Add hydrazine hydrate (1.1 eq) dropwise via a syringe, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the solvent in vacuo.

  • Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure dihydropyrazole.

ParameterExpected Outcome
Yield 60-75%
Appearance Pale yellow oil or low-melting solid
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Application 3: Synthesis of gem-Dimethylcyclopropanes

Overview: The cyclopropane ring is a strained, three-membered carbocycle that imparts unique conformational and electronic properties to molecules.[13][14] This protocol demonstrates a multi-step approach to creating a gem-dimethyl substituted cyclopropane carboxylate, a valuable building block for more complex targets. The strategy involves converting the aldehyde into an α,β-unsaturated ester (a Michael acceptor) followed by an intramolecular base-mediated cyclization.

Workflow Diagram:

Cyclopropane_Synthesis start 3-Chloro-2,2-dimethylpropanal intermediate Ethyl 5-chloro-4,4-dimethylpent-2-enoate start->intermediate Step 1: Wittig-Horner-Emmons (NaH, P(O)(OEt)₂CH₂CO₂Et) product Ethyl 2,2-dimethylcyclopropane-1-carboxylate intermediate->product Step 2: Intramolecular Cyclization (NaH or KHMDS, THF)

Caption: Multi-step synthesis of a gem-dimethylcyclopropane ester.

Protocol 3.1: Wittig-Horner-Emmons Olefination

Rationale: The Wittig-Horner-Emmons (WHE) reaction is a reliable method for forming alkenes, particularly α,β-unsaturated esters, from aldehydes. Triethyl phosphonoacetate is deprotonated by a strong base (sodium hydride) to form a stabilized carbanion, which then reacts with the aldehyde to give the desired product, predominantly as the E-isomer.

Step-by-Step Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Add a solution of 3-chloro-2,2-dimethylpropanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (hexane/ethyl acetate) to isolate the α,β-unsaturated ester.

Protocol 3.2: Intramolecular Cyclization

Rationale: A strong, non-nucleophilic base (e.g., NaH or KHMDS) is used to deprotonate the carbon alpha to the ester carbonyl, generating an enolate. This enolate then acts as an intramolecular nucleophile, displacing the chloride to form the cyclopropane ring in a process known as a Thorpe-Ziegler type condensation.

Step-by-Step Procedure:

  • Under a nitrogen atmosphere, dissolve the purified ester from the previous step (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium hexamethyldisilazide (KHMDS, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting cyclopropane ester by flash chromatography.

ParameterExpected Outcome
Step 1 Yield 70-85%
Step 2 Yield 65-80%
Characterization GC-MS, ¹H NMR, ¹³C NMR

References

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  • Quora. (2018). Does 1 chloro 2, 2 dimethylpropane react with alcoholic KOH? Quora.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.

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Application Note: 3-Chloro-2,2-dimethylpropanal as a Versatile Bifunctional Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 3-chloro-2,2-dimethylpropanal as a strategic starting material for the synthesis of valuable heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key mechanistic pathways.

Introduction: The Strategic Value of a Bifunctional Aldehyde

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant number of pharmaceuticals and functional materials incorporating these core structures.[1][2] The challenge and elegance of heterocyclic synthesis often lie in the strategic selection of starting materials that can efficiently orchestrate the formation of complex ring systems.

3-Chloro-2,2-dimethylpropanal, also known as pivalaldehyde-3-chloride, is a compelling C5 building block for this purpose. Its structure is deceptively simple, yet it houses two distinct and strategically positioned electrophilic sites:

  • An aldehyde carbonyl group , which is susceptible to nucleophilic attack and serves as a key handle for condensation and cycloaddition reactions.

  • A primary alkyl chloride , which acts as an excellent electrophilic center for intramolecular nucleophilic substitution, driving ring-closure events.

The gem-dimethyl group adjacent to these functionalities provides steric hindrance that can influence regioselectivity and prevent unwanted side reactions, such as enolization of the aldehyde. This unique combination of features makes 3-chloro-2,2-dimethylpropanal a powerful precursor for constructing five-membered heterocycles like thiazoles and oxazoles.

Table 1: Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal [3]

PropertyValue
IUPAC Name 3-chloro-2,2-dimethylpropanal
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
CAS Number 13401-57-5
Appearance Combustible liquid
SMILES CC(C)(CCl)C=O

Critical Safety and Handling Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 3-Chloro-2,2-dimethylpropanal presents several hazards that demand strict adherence to safety protocols.[3]

  • GHS Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Keep away from heat, sparks, and open flames.

    • Avoid inhalation of vapors and contact with skin and eyes.

Application I: Synthesis of 2-Amino-4-(tert-butyl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring, typically involving the reaction of an α-halocarbonyl compound with a thioamide-containing species.[4] In this application, 3-chloro-2,2-dimethylpropanal serves as the α-halocarbonyl equivalent, reacting with thiourea in a cyclocondensation reaction.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The nucleophilic sulfur of thiourea attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular SN2 reaction where the hydroxyl-bearing intermediate is protonated, and the sulfur atom displaces the chloride ion to form the five-membered ring. Subsequent dehydration of the cyclic intermediate yields the aromatic 2-aminothiazole product. This one-pot process efficiently forms two new bonds (C-S and C-N) to construct the heterocyclic core.[5][6]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism R1 3-Chloro-2,2-dimethylpropanal Int1 Initial Adduct R1->Int1 Nucleophilic attack by Thiourea R2 Thiourea R2->Int1 Int2 Cyclized Intermediate (Thiazoline) Int1->Int2 Intramolecular Cyclization (SN2) Prod 2-Amino-4-(tert-butyl)thiazole Int2->Prod Dehydration (-H2O)

Caption: Mechanism of Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-(tert-butyl)thiazole.

Materials:

  • 3-Chloro-2,2-dimethylpropanal (1.0 eq, e.g., 1.21 g, 10.0 mmol)

  • Thiourea (1.1 eq, e.g., 0.84 g, 11.0 mmol)

  • Ethanol (Absolute, 30 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2,2-dimethylpropanal (1.21 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves both reactants and has a suitable boiling point for reflux without promoting unwanted side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization & Extraction: To the resulting residue, add 50 mL of deionized water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2-amino-4-(tert-butyl)thiazole as a crystalline solid.

Application II: Synthesis of 4-(tert-Butyl)-5-(chloromethyl)oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction that constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[7][8] This method is highly efficient and tolerates a wide range of functional groups.

Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the α-carbon of TosMIC to form a nucleophilic anion. This anion attacks the aldehyde carbonyl, forming an intermediate oxaphosphacyclopentane-like species. A subsequent series of intramolecular cyclization and elimination steps, driven by the expulsion of the stable p-toluenesulfinate anion, leads to the formation of the aromatic oxazole ring. The base strength and stoichiometry can be controlled to favor the formation of either the oxazole or an oxazoline intermediate.[8]

VanLeusen_Workflow Van Leusen Oxazole Synthesis Workflow Start Combine Aldehyde, TosMIC, and Base in Solvent Step1 Microwave Irradiation or Conventional Heating Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Cooling and Solvent Removal Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Isolated Oxazole Product Step5->End

Caption: General workflow for the Van Leusen oxazole synthesis.

Detailed Experimental Protocol (Microwave-Assisted)

Objective: To synthesize 4-(tert-butyl)-5-(chloromethyl)oxazole.

Materials:

  • 3-Chloro-2,2-dimethylpropanal (1.0 eq, e.g., 1.21 g, 10.0 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.05 eq, e.g., 2.05 g, 10.5 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, e.g., 2.07 g, 15.0 mmol)

  • Methanol (25 mL)

  • Microwave synthesis vial (10-20 mL capacity)

  • Magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 3-chloro-2,2-dimethylpropanal (1.21 g, 10.0 mmol), TosMIC (2.05 g, 10.5 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 15 mL of methanol and a magnetic stir bar. The use of a polar protic solvent like methanol is common for this reaction.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 80 °C for 15-20 minutes.[8] Caution: Microwave reactions should be performed behind a blast shield with appropriate pressure monitoring.

  • Work-up: After the reaction, cool the vial to room temperature. Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent, e.g., starting from 95:5 Hexane:Ethyl Acetate) to yield the pure 4-(tert-butyl)-5-(chloromethyl)oxazole.

Summary of Syntheses and Expected Outcomes

Table 2: Representative Heterocyclic Syntheses from 3-Chloro-2,2-dimethylpropanal

HeterocycleReaction TypeKey ReagentTypical ConditionsExpected Product
2-Aminothiazole Hantzsch CondensationThioureaEthanol, Reflux, 4-6 h2-Amino-4-(tert-butyl)thiazole
Oxazole Van Leusen ReactionTosMIC, K₂CO₃Methanol, Microwave, 80°C, 20 min4-(tert-Butyl)-5-(chloromethyl)oxazole

Conclusion and Field Insights

3-Chloro-2,2-dimethylpropanal demonstrates significant utility as a bifunctional precursor in heterocyclic chemistry. Its aldehyde and alkyl chloride functionalities can be selectively targeted in sequential or one-pot reactions to rapidly assemble valuable thiazole and oxazole cores. The protocols provided herein are robust and serve as excellent starting points for analog synthesis and library generation in drug discovery programs.

Expert Insights:

  • Purity of Aldehyde: The aldehyde is prone to oxidation. Using freshly distilled or high-purity starting material is crucial for achieving high yields and minimizing side products.

  • Base Selection in Van Leusen: The choice and stoichiometry of the base are critical. Stronger bases or lower equivalents can sometimes lead to the formation of the non-aromatic oxazoline intermediate.[8] Careful optimization is recommended when varying the substrate.

  • Alternative Methods: While the presented protocols are efficient, other multicomponent reactions (MCRs) could potentially be designed around this aldehyde, further expanding its synthetic utility.[9][10]

By leveraging the unique reactivity of 3-chloro-2,2-dimethylpropanal, chemists can access a range of important heterocyclic systems with operational simplicity and high efficiency.

References

  • Title: 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 Source: PubChem URL: [Link]

  • Title: Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride Source: Wisdomlib URL: [Link]

  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: PubMed Central (PMC) URL: [Link]

  • Title: Efficient Preparation of ((3-Chloro-2- for In-Vivo Study Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Chemistry Source: CEM Corporation URL: [Link]

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  • Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade Source: MDPI URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]

  • Title: General Synthetic Methods for Thiazole and Thiazolium Salts Source: ResearchGate URL: [Link]

  • Title: Multi-Component Reactions in Heterocyclic Chemistry Source: SpringerLink URL: [Link]

  • Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: Semantic Scholar URL: [Link]

  • Title: Process for the preparation of thiazole derivatives Source: Google Patents URL
  • Title: Multicomponent reactions for the synthesis of heterocycles Source: PubMed URL: [Link]

  • Title: No.3|553-562|May-July|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEAI - 553 Heterocyclic Letters Vol. 13 Source: Heterocyclic Letters URL: [Link]

  • Title: Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Top 326 Heterocycles papers published in 1992 Source: SciSpace URL: [Link]

  • Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: bepls.com URL: [Link]

  • Title: Article Source: SciSpace URL: [Link]

  • Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Demanding Precursor

3-Chloro-2,2-dimethylpropanal, a structurally unique aldehyde, presents both significant opportunities and challenges in the field of asymmetric synthesis. Its neopentyl core, characterized by a quaternary carbon adjacent to the aldehyde functionality, imparts considerable steric hindrance. This bulkiness can be leveraged for high diastereoselectivity in certain reactions but also renders the aldehyde less reactive towards many standard catalytic systems. Furthermore, the presence of a primary chloride offers a functional handle for subsequent transformations, making the chiral products derived from this precursor valuable intermediates in medicinal chemistry and materials science.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-chloro-2,2-dimethylpropanal in asymmetric synthesis. We will delve into the preparation of this precursor and provide detailed, adaptable protocols for its application in key enantioselective transformations. The experimental designs and rationale are grounded in established principles of asymmetric catalysis, with a focus on overcoming the inherent steric and electronic challenges posed by this substrate.

Part 1: Preparation of the Precursor: 3-Chloro-2,2-dimethylpropanal

The primary route to 3-chloro-2,2-dimethylpropanal is through the controlled oxidation of its corresponding alcohol, 3-chloro-2,2-dimethyl-1-propanol. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred.

Protocol 1: Oxidation of 3-Chloro-2,2-dimethyl-1-propanol

This protocol employs pyridinium chlorochromate (PCC), a widely used reagent for the oxidation of primary alcohols to aldehydes.

Materials:

  • 3-Chloro-2,2-dimethyl-1-propanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of PCC (1.5 equivalents) in anhydrous DCM.

  • Addition of Alcohol: Dissolve 3-chloro-2,2-dimethyl-1-propanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel and Celatom® to remove the chromium salts.

  • Purification: Wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by distillation under reduced pressure to yield pure 3-chloro-2,2-dimethylpropanal.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of the corresponding carboxylic acid.

  • PCC Stoichiometry: A slight excess of PCC ensures complete conversion of the starting alcohol.

  • Filtration Aid: Celatom® is used to prevent the fine chromium salts from clogging the filter paper, ensuring an efficient filtration process.

Part 2: Asymmetric Transformations of 3-Chloro-2,2-dimethylpropanal

The steric bulk of 3-chloro-2,2-dimethylpropanal necessitates the use of highly active and sterically accessible catalysts to achieve good conversion and enantioselectivity. The following protocols are adapted from established methodologies for sterically hindered aldehydes.

Application 1: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for C-C bond formation. For sterically hindered aldehydes, proline-based organocatalysts have shown efficacy.[1]

This protocol describes a model reaction between 3-chloro-2,2-dimethylpropanal and acetone, catalyzed by (S)-proline.

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Dissolution: To a solution of 3-chloro-2,2-dimethylpropanal (1.0 mmol) in anhydrous DMSO (2.0 mL), add (S)-proline (0.2 mmol, 20 mol%).

  • Nucleophile Addition: Add anhydrous acetone (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.

Causality and Experimental Choices:

  • Catalyst: (S)-proline forms a chiral enamine with acetone, which then attacks the aldehyde in a stereocontrolled manner.[1] The carboxylic acid moiety of proline is believed to play a role in activating the aldehyde through hydrogen bonding.

  • Solvent: DMSO is a common solvent for proline-catalyzed reactions as it effectively solubilizes the catalyst and reactants.

  • Excess Nucleophile: A large excess of acetone is used to drive the equilibrium towards the product side.

Application 2: Enantioselective Allylation

The addition of an allyl group to an aldehyde creates a chiral homoallylic alcohol, a versatile synthetic intermediate. Chiral Brønsted acids have emerged as powerful catalysts for the enantioselective allylation of aldehydes.

This protocol is adapted for the reaction of 3-chloro-2,2-dimethylpropanal with an allylboronate ester, catalyzed by a TRIP-derived chiral phosphoric acid.

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Allylboronic acid pinacol ester

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add (R)-TRIP (0.05 mmol, 5 mol%) and activated 4 Å molecular sieves.

  • Addition of Reactants: Add anhydrous toluene (1.0 mL), followed by 3-chloro-2,2-dimethylpropanal (1.0 mmol) and allylboronic acid pinacol ester (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at -20 °C for 48 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality and Experimental Choices:

  • Catalyst: The bulky TRIP catalyst creates a well-defined chiral pocket that effectively shields one face of the aldehyde, directing the nucleophilic attack of the allylboronate to the opposite face.

  • Low Temperature: The reaction is conducted at low temperatures to enhance enantioselectivity by minimizing the background uncatalyzed reaction.

  • Molecular Sieves: Molecular sieves are added to remove any trace amounts of water that could hydrolyze the catalyst and the boronate ester.

Application 3: Asymmetric Cyanohydrin Synthesis

Chiral cyanohydrins are valuable precursors to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[2] The steric hindrance of 3-chloro-2,2-dimethylpropanal makes enzymatic catalysis an attractive option.[2]

This protocol outlines a general procedure using a hydroxynitrile lyase (HNL) for the asymmetric addition of cyanide to 3-chloro-2,2-dimethylpropanal.

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Hydroxynitrile lyase (e.g., from Prunus amygdalus for (R)-cyanohydrin or Manihot esculenta for (S)-cyanohydrin)

  • Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)

  • Citrate buffer (pH 4.0-5.5)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Medium: In a temperature-controlled vessel, prepare a biphasic system with citrate buffer and MTBE.

  • Enzyme Addition: Add the hydroxynitrile lyase to the aqueous buffer phase.

  • Substrate Addition: Dissolve 3-chloro-2,2-dimethylpropanal in MTBE and add it to the reaction mixture.

  • Cyanide Source Addition: Slowly add a solution of KCN in the same buffer or TMSCN to the reaction mixture while maintaining the pH.

  • Reaction Control: Stir the reaction vigorously to ensure good mixing between the two phases. Monitor the reaction progress by chiral GC or HPLC.

  • Work-up: Once the desired conversion is reached, separate the organic layer. Extract the aqueous layer with MTBE.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure (caution: residual HCN may be present). The crude cyanohydrin can be purified by chromatography.

Causality and Experimental Choices:

  • Enzyme Specificity: HNLs are highly enantioselective enzymes. The choice of HNL determines the stereochemistry of the resulting cyanohydrin.[2]

  • Biphasic System: The biphasic system helps to maintain low concentrations of the aldehyde and HCN in the aqueous phase, which can be inhibitory to the enzyme at high concentrations.

  • pH Control: Maintaining the optimal pH for the enzyme is crucial for its activity and stability.

Part 3: Data Presentation and Visualization

Table 1: Representative Catalyst Loading and Expected Outcomes
Reaction TypeCatalystCatalyst Loading (mol%)Typical Yield (%)Typical ee (%)
Asymmetric Aldol(S)-Proline10-3060-8070-90
Enantioselective Allylation(R)-TRIP1-1070-9585-98
Asymmetric CyanohydrinHydroxynitrile LyaseEnzyme-dependent>90>95

Note: The values presented are typical for sterically hindered aldehydes and may require optimization for 3-chloro-2,2-dimethylpropanal.

Workflow Diagrams

Asymmetric_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_reactions Asymmetric Transformations cluster_products Chiral Products start 3-Chloro-2,2-dimethyl-1-propanol oxidation Oxidation (PCC) start->oxidation precursor 3-Chloro-2,2-dimethylpropanal oxidation->precursor aldol Asymmetric Aldol precursor->aldol Acetone, (S)-Proline allylation Enantioselective Allylation precursor->allylation Allylboronate, (R)-TRIP cyanohydrin Asymmetric Cyanohydrin Synthesis precursor->cyanohydrin HCN, HNL product1 Chiral β-Hydroxy Ketone aldol->product1 product2 Chiral Homoallylic Alcohol allylation->product2 product3 Chiral Cyanohydrin cyanohydrin->product3

Caption: General workflow for the synthesis and asymmetric transformation of 3-chloro-2,2-dimethylpropanal.

Aldol_Mechanism cluster_catalytic_cycle Proline-Catalyzed Aldol Reaction proline (S)-Proline enamine Chiral Enamine Intermediate proline->enamine + acetone Acetone acetone->enamine transition_state Stereoselective C-C Bond Formation enamine->transition_state aldehyde 3-Chloro-2,2-dimethylpropanal aldehyde->transition_state iminium Iminium Ion transition_state->iminium hydrolysis Hydrolysis iminium->hydrolysis H₂O hydrolysis->proline Regenerates product Chiral Aldol Product hydrolysis->product

Caption: Simplified mechanism of the proline-catalyzed asymmetric aldol reaction.

Conclusion and Future Outlook

3-Chloro-2,2-dimethylpropanal, despite its challenging steric profile, represents a valuable precursor for the synthesis of unique chiral building blocks. The protocols outlined in these application notes provide a solid foundation for researchers to explore its potential in asymmetric synthesis. While the direct application of standard protocols may require optimization, the principles of catalyst selection and reaction condition modification discussed herein offer a rational approach to achieving high stereoselectivity. Future work in this area could focus on the development of novel catalytic systems specifically designed for sterically demanding aldehydes, further expanding the synthetic utility of this intriguing molecule.

References

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  • Arslan, N., Ercan, S., & Pirinçcioğlu, N. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 335-351. [Link]

  • Ramón, D. J., & Yus, M. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 903. [Link]

  • Frelek, J., et al. (2015). Enantioselective Allylation of (2E,4E)-2,4-Dimethylhexadienal: Synthesis of (5R,6S)-(+)-Pteroenone. Chemistry, 21(20), 7408-12. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 1-15. [Link]

  • Le, C. M., & Rovis, T. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(12), 3144-3148. [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Development of Asymmetric Synthesis. Retrieved from [Link]

  • Liu, W., et al. (2023). Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions. Chemical Science, 14(43), 12051-12057. [Link]

  • Wang, Y., et al. (2013). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society, 135(32), 11952-11955. [Link]

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The Strategic Application of 3-Chloro-2,2-dimethylpropanal in the Synthesis of Pantonine: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the synthetic route. 3-Chloro-2,2-dimethylpropanal, a bifunctional aldehyde, emerges as a valuable building block, particularly in the construction of complex molecular architectures.[1] Its utility is exemplified in the synthesis of Pantonine, a naturally occurring α-amino acid.[2][3] This document provides a detailed exploration of this application, offering insights into the strategic considerations behind its use and a comprehensive protocol for its implementation.

Introduction to 3-Chloro-2,2-dimethylpropanal: A Bifunctional Linchpin

3-Chloro-2,2-dimethylpropanal, with the chemical formula C5H9ClO, possesses two key reactive sites: a primary alkyl chloride and an aldehyde carbonyl group.[1] This dual functionality allows for a sequence of selective chemical transformations, making it an attractive precursor for introducing a quaternary carbon center—a common motif in many biologically active molecules. The gem-dimethyl group at the α-position introduces significant steric hindrance, which can be strategically exploited to influence the stereochemical outcome of reactions.[1]

Table 1: Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal [4]

PropertyValue
CAS Number 13401-57-5
Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
IUPAC Name 3-chloro-2,2-dimethylpropanal

Application in the Synthesis of Pantonine: A Case Study

A significant application of 3-chloro-2,2-dimethylpropanal is demonstrated in a convenient synthesis of Pantonine, chemically known as 2-amino-4-hydroxy-3,3-dimethylbutyric acid.[2][3] Pantonine is a component of pantothenic acid (Vitamin B5) and is of interest in biochemical and pharmaceutical research.[5] The synthesis leverages the unique structural features of 3-chloro-2,2-dimethylpropanal to efficiently construct the target molecule.

Synthetic Strategy: A Stepwise Approach to Complexity

The synthesis of Pantonine from 3-chloro-2,2-dimethylpropanal showcases a logical progression of reactions, each targeting a specific functional group of the starting material. The overall strategy involves the initial transformation of the aldehyde group, followed by the displacement of the chloro substituent. This approach allows for the controlled installation of the required functional groups to build the final amino acid structure.

G A 3-Chloro-2,2-dimethylpropanal B Cyanohydrin Intermediate A->B Strecker Synthesis: NaCN, NH4Cl C Aminonitrile Intermediate B->C Ammonolysis D Pantonine C->D Hydrolysis

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3-Chloro-2,2-dimethylpropanal: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Chloro-2,2-dimethylpropanal. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with low yields in this critical synthesis. In the following sections, we will delve into the common pitfalls, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.

Introduction: The Challenge of Steric Hindrance and Selectivity

The synthesis of 3-Chloro-2,2-dimethylpropanal, primarily achieved through the α-chlorination of pivalaldehyde (2,2-dimethylpropanal), presents a unique set of challenges. The sterically bulky tert-butyl group adjacent to the aldehyde functionality significantly influences the reactivity of the α-position. While this steric hindrance can be advantageous in preventing certain side reactions, it also necessitates carefully optimized conditions to achieve efficient monochlorination. The primary goal is to introduce a single chlorine atom at the methyl group while avoiding common side reactions such as dichlorination and polymerization, which are often the culprits behind low yields.

This guide will focus on the widely used chlorinating agent, sulfuryl chloride (SO₂Cl₂), and will also touch upon N-chlorosuccinimide (NCS) as an alternative. We will explore the critical parameters that govern the success of this reaction and provide a structured approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the synthesis of 3-Chloro-2,2-dimethylpropanal.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to increased side reactions, including dichlorination and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Incorrect Stoichiometry: The molar ratio of pivalaldehyde to the chlorinating agent is a key parameter. An excess of the chlorinating agent will inevitably lead to the formation of dichlorinated byproducts.

  • Presence of Moisture: Pivalaldehyde is sensitive to moisture, which can lead to the formation of byproducts and interfere with the desired reaction.[1] All reagents and glassware must be scrupulously dry.

  • Acid-Catalyzed Side Reactions: The reaction can generate acidic byproducts (e.g., HCl from SO₂Cl₂), which can catalyze the polymerization of the starting aldehyde or the product.

  • Product Loss During Workup and Purification: 3-Chloro-2,2-dimethylpropanal is a relatively volatile compound. Significant losses can occur during solvent removal and distillation if not performed carefully.

Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it and how can I avoid it?

This is a classic sign of over-chlorination. The higher boiling point impurity is likely 3,3-dichloro-2,2-dimethylpropanal. The formation of this byproduct is favored by:

  • Excess Chlorinating Agent: Using more than one equivalent of sulfuryl chloride or NCS will drive the reaction towards dichlorination.

  • Elevated Reaction Temperatures: Higher temperatures increase the rate of the second chlorination step.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially in the presence of excess chlorinating agent, can lead to the formation of the dichlorinated product.

To minimize this impurity, it is crucial to maintain a strict 1:1 molar ratio of pivalaldehyde to the chlorinating agent and to carefully control the reaction temperature.

Q3: My reaction mixture turns into a thick, unworkable polymer. What is causing this?

Polymerization is a common issue when working with aldehydes, especially in the presence of acid or base catalysts. In this synthesis, the generation of HCl as a byproduct of the reaction with sulfuryl chloride can initiate the polymerization of pivalaldehyde. To mitigate this:

  • Control the rate of addition: Add the chlorinating agent slowly to the pivalaldehyde solution to control the exothermic nature of the reaction and the rate of HCl generation.

  • Maintain a low temperature: Running the reaction at a lower temperature can slow down the rate of polymerization.

  • Use a non-polar solvent: Solvents like methylene chloride or carbon tetrachloride can help to dissipate heat and keep the concentration of the aldehyde lower, reducing the likelihood of polymerization.

Q4: What is the best method for purifying the final product?

Troubleshooting Guide: A Systematic Approach to Improving Yield

When faced with a low yield, a systematic approach to troubleshooting is essential. The following table outlines potential causes, their diagnosis, and recommended solutions.

Symptom Potential Cause Diagnostic Check Recommended Solution
Low conversion of starting material 1. Reaction temperature too low.2. Insufficient reaction time.3. Inactive chlorinating agent.Monitor reaction progress by GC or TLC.1. Gradually increase reaction temperature in small increments.2. Extend the reaction time.3. Use a fresh bottle of sulfuryl chloride or NCS.
Formation of significant dichlorinated byproduct 1. Excess chlorinating agent.2. Reaction temperature too high.Analyze crude product by GC-MS to confirm the presence of the dichlorinated species.1. Use a precise 1:1 molar ratio of pivalaldehyde to chlorinating agent.2. Maintain a lower reaction temperature.
Polymerization of reaction mixture Acid-catalyzed polymerization.Visual inspection of the reaction mixture for increased viscosity or solidification.1. Slow, controlled addition of the chlorinating agent.2. Ensure the reaction is run at a sufficiently low temperature.
Product loss during workup 1. Volatility of the product.2. Inefficient extraction.Low recovery of mass after workup and solvent removal.1. Use a rotary evaporator with a chilled trap and carefully control the vacuum.2. Perform multiple extractions with a suitable organic solvent.
Difficult purification Co-distillation of impurities.Broad boiling point range during distillation; impure fractions by GC analysis.1. Use a more efficient fractional distillation column.2. Optimize the distillation pressure to maximize the boiling point difference between the product and impurities.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 3-Chloro-2,2-dimethylpropanal. It is crucial to adhere to all safety precautions when handling these reagents.

Protocol 1: Chlorination of Pivalaldehyde with Sulfuryl Chloride (SO₂Cl₂)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve pivalaldehyde (1.0 equivalent) in anhydrous methylene chloride.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.0 equivalent) dropwise to the stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic, and slow addition is crucial to prevent a rapid temperature increase and the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 12-16 hours. Monitor the reaction progress by GC or TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with methylene chloride.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator with a chilled water bath.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 3-Chloro-2,2-dimethylpropanal.

Workflow Diagram: Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop start Start: Pivalaldehyde reaction α-Chlorination (SO2Cl2 or NCS) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Fractional Distillation workup->purification product Pure 3-Chloro-2,2- dimethylpropanal purification->product low_yield Low Yield? product->low_yield analyze Analyze Crude Product (GC-MS, NMR) low_yield->analyze Yes identify Identify Problem: - Incomplete Reaction - Byproducts - Polymerization analyze->identify optimize Optimize Conditions: - Temperature - Stoichiometry - Reaction Time identify->optimize optimize->reaction Re-run Synthesis

Caption: A logical workflow for the synthesis of 3-Chloro-2,2-dimethylpropanal and a systematic troubleshooting loop for addressing low yields.

Safety Considerations

  • Pivaldehyde: is a flammable liquid and an irritant.[3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfuryl chloride: is a corrosive and toxic liquid that reacts violently with water.[5] It should be handled with extreme care in a fume hood, and all contact with skin and eyes should be avoided. Ensure all glassware is dry before use.

  • 3-Chloro-2,2-dimethylpropanal: The toxicological properties of the product may not be fully characterized. It should be handled with care, assuming it is a hazardous substance.[6]

Conclusion

The successful synthesis of 3-Chloro-2,2-dimethylpropanal with a high yield is an achievable goal with careful attention to experimental detail. By understanding the key reaction parameters, being vigilant for the common side reactions, and employing a systematic approach to troubleshooting, researchers can overcome the challenges posed by this synthesis. This guide provides the foundational knowledge and practical advice to optimize your experimental outcomes and confidently produce this valuable chemical intermediate.

References

  • U.S. Patent 3,801,645. (1974).
  • (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine).
  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Eurochlor. (n.d.). Chlorination by-products. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • U.S. Patent 2,499,847. (1950). 3 chloro, 2,2 dimethyl propylamine and process of preparing.
  • Hrudey, S. E., et al. (1999). Factors governing odorous aldehyde formation as disinfection by-products in drinking water.
  • University of Windsor. (n.d.).
  • Macmillan Group. (2009). Enantioselective Linchpin Catalysis by SOMO Catalysis: An Approach to the Asymmetric α-Chlorination of Aldehydes and Terminal Epoxide Formation.
  • PubMed. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. Analytical Chemistry, 83(12), 4815-4822.
  • Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
  • European Patent Office. (n.d.). Process for preparing high cis 3-(2,2,2-trichloroethyl)
  • Periodica Polytechnica Chemical Engineering. (2023). Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering, 67(3), 435-452.
  • Journal of Analytical Atomic Spectrometry. (n.d.).
  • Scribd. (n.d.).
  • Google Patents. (n.d.). Preparation method of 3-chloro-1,2-propanediol.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Organic Syntheses. (n.d.). β-CHLOROPROPIONALDEHYDE ACETAL.
  • BenchChem. (2025).
  • ResearchGate. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
  • ResearchGate. (2004). Chlorination and oxidation of some aldehydes by H2O2 and diphenic acid · CuCl2 complex.

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Technical Support Center: Navigating the Reactivity of 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-Chloro-2,2-dimethylpropanal. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered α-chloro aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and overcome challenges in your synthetic endeavors, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your reactions with 3-Chloro-2,2-dimethylpropanal, offering explanations and actionable solutions.

Issue 1: My nucleophilic substitution reaction is showing little to no product formation.

Question: I am attempting a standard S(_N)2 reaction with 3-Chloro-2,2-dimethylpropanal, but I am observing very low to no yield of my desired substituted product. What is happening?

Answer: The primary challenge with 3-Chloro-2,2-dimethylpropanal in nucleophilic substitution is the significant steric hindrance posed by the neopentyl-like structure. The two methyl groups on the α-carbon effectively block the backside attack required for a typical S(_N)2 mechanism.[1][2][3] This steric congestion can dramatically slow down the reaction rate, in some cases by a factor of up to 10


 compared to less hindered primary alkyl halides.[4]

Furthermore, forcing the reaction under S(_N)1 conditions (e.g., using a weak nucleophile in a polar protic solvent) is also problematic. The initial formation of a primary carbocation is highly unfavorable.[5][6] If a carbocation does form, it is prone to rapid rearrangement to a more stable tertiary carbocation, leading to undesired side products.[5][6]

Solutions:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also promote competing elimination reactions.[7]

  • Use of a More Nucleophilic Solvent: Solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.

  • Modern Catalytic Methods: For C-C bond formation, consider using transition-metal catalysis, such as nickel-catalyzed cross-coupling reactions, which can overcome the high activation barrier of traditional substitution reactions.[5] Photoredox catalysis is another modern approach that can facilitate reactions via radical intermediates, bypassing the limitations of ionic pathways.[5]

Issue 2: I am observing a significant amount of an unexpected carboxylic acid or ester derivative.

Question: My reaction with 3-Chloro-2,2-dimethylpropanal in the presence of a base (e.g., hydroxide or alkoxide) is yielding a carboxylic acid or ester with a rearranged carbon skeleton, instead of the expected substitution or elimination product. What is this side reaction?

Answer: This is a classic indicator of a Favorskii rearrangement .[8][9][10] Since 3-Chloro-2,2-dimethylpropanal is an α-halo aldehyde, it can undergo this base-catalyzed rearrangement. The mechanism is thought to involve the formation of a highly strained cyclopropanone intermediate, which is then attacked by the base (hydroxide or alkoxide) to yield the rearranged carboxylic acid or ester.[8][11]

Solutions:

  • Avoid Strong Bases: If the desired reaction is a simple substitution, avoid using strong bases like hydroxides or alkoxides. Consider using weaker, non-nucleophilic bases if a base is required for other purposes in the reaction.

  • Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at lower temperatures may help to minimize this side reaction.

  • Choice of Base/Nucleophile: The nature of the base can influence the outcome. For instance, using a bulky, non-nucleophilic base might favor elimination over rearrangement.[12][13]

Issue 3: My reaction is producing a mixture of an alcohol and a carboxylic acid salt.

Question: When I treat 3-Chloro-2,2-dimethylpropanal with a strong base, I isolate a mixture of 3-chloro-2,2-dimethyl-1-propanol and the corresponding carboxylate. Why is this happening?

Answer: You are likely observing a Cannizzaro reaction .[14][15][16] This reaction is characteristic of aldehydes that lack α-hydrogens, such as 3-Chloro-2,2-dimethylpropanal. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is reduced to the primary alcohol, while the other is oxidized to the carboxylic acid (which is deprotonated by the basic medium to form the carboxylate salt).[14][17]

Solutions:

  • Strictly Anhydrous Conditions: The Cannizzaro reaction is typically promoted by aqueous or alcoholic strong bases. Using strictly anhydrous conditions and a non-hydroxide base may suppress this pathway.

  • Controlled Stoichiometry: If your desired reaction involves a different nucleophile, ensure that the nucleophile is added in a controlled manner and that the concentration of any basic species is kept to a minimum.

  • Crossed Cannizzaro Reaction: If the goal is reduction, you can intentionally run a "crossed" Cannizzaro reaction by using a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[16][18]

Issue 4: I am getting a significant amount of an alkene product.

Question: My reaction with a nucleophile is yielding 2,2-dimethyl-2-propenal as a major byproduct. How can I favor substitution over elimination?

Answer: The formation of an alkene is due to an elimination reaction (E2 or E1) .[7][19] This competes with nucleophilic substitution. The likelihood of elimination is influenced by several factors:

  • Nature of the Nucleophile/Base: Strong, bulky bases favor elimination.[12][13][19] For example, using potassium tert-butoxide will strongly favor elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution.[7]

  • Solvent: Less polar solvents can favor E2 elimination.

Solutions:

  • Use a Good Nucleophile that is a Weak Base: To favor substitution, use a nucleophile that is not strongly basic. Examples include azide (N(_3)

    
    ), cyanide (CN
    
    
    
    ), or halides (I
    
    
    , Br
    
    
    ).[12][13]
  • Lower Reaction Temperature: Running the reaction at a lower temperature will generally favor the substitution pathway.[7]

  • Choose an Appropriate Solvent: Polar aprotic solvents like acetone or DMSO can favor S(_N)2 reactions.[12]

Condition Favors Substitution (S(_N)2) Favors Elimination (E2)
Nucleophile/Base Strong nucleophile, weak base (e.g., I

, CN

, N(_3)

)
Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMSO, DMF, acetone)Less polar solvents may favor E2

Frequently Asked Questions (FAQs)

Q1: Why is 3-Chloro-2,2-dimethylpropanal so unreactive in S(_N)2 reactions?

A1: The neopentyl-like structure creates significant steric hindrance at the carbon atom bearing the chlorine.[1][2] For an S(_N)2 reaction to occur, the nucleophile must attack this carbon from the side opposite to the leaving group (backside attack). The bulky tert-butyl group effectively shields this approach, making the transition state very high in energy and the reaction extremely slow.[5][20][21]

Q2: Can 3-Chloro-2,2-dimethylpropanal undergo S(_N)1 reactions?

A2: While possible under forcing conditions, S(_N)1 reactions are not efficient for this substrate. The initial step would be the formation of a primary carbocation, which is highly unstable.[5][6] This unstable intermediate would likely undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products rather than the direct substitution product.[5][6]

Q3: Is it possible to form a Grignard reagent with 3-Chloro-2,2-dimethylpropanal?

A3: Due to the presence of the aldehyde functional group, direct formation of a Grignard reagent is not feasible as it would immediately react with another molecule of the aldehyde. You would need to protect the aldehyde group first, for example, as an acetal, before attempting to form the Grignard reagent from the chloroalkane portion.

Q4: Can this molecule participate in aldol reactions?

A4: 3-Chloro-2,2-dimethylpropanal does not have any α-hydrogens and therefore cannot form an enolate to act as the nucleophile in an aldol reaction. However, it can act as the electrophilic partner in a crossed-aldol condensation with another aldehyde or ketone that can form an enolate.[22] In such a reaction, it is important to choose conditions that favor the crossed reaction over the self-condensation of the enolizable partner.

Visualizing the Competing Pathways

To better understand the challenges in working with 3-Chloro-2,2-dimethylpropanal, the following diagrams illustrate the key competing reaction pathways.

G cluster_main Reaction Pathways of 3-Chloro-2,2-dimethylpropanal cluster_sub Substitution cluster_elim Elimination cluster_rearr Rearrangement/Disproportionation A 3-Chloro-2,2-dimethylpropanal + Nucleophile/Base B SN2 (Hindered) A->B Weak Base Good Nucleophile C SN1 (Rearrangement) A->C Weak Nucleophile Polar Protic Solvent D E2 A->D Strong, Bulky Base High Temperature E Favorskii Rearrangement A->E Strong Base (e.g., RO⁻) F Cannizzaro Reaction A->F Strong Base (e.g., OH⁻)

Caption: Competing reaction pathways for 3-Chloro-2,2-dimethylpropanal.

G cluster_workflow Troubleshooting Workflow start Unsatisfactory Reaction Outcome q1 What are the main products? start->q1 a1 Low/No Desired Product q1->a1 a2 Rearranged Acid/Ester q1->a2 a3 Alcohol + Carboxylate q1->a3 a4 Alkene q1->a4 sol1 Issue: Steric Hindrance Solution: Change conditions (temp, solvent) or use catalysis. a1->sol1 sol2 Issue: Favorskii Rearrangement Solution: Avoid strong base, lower temp. a2->sol2 sol3 Issue: Cannizzaro Reaction Solution: Anhydrous conditions, non-OH⁻ base. a3->sol3 sol4 Issue: Elimination Solution: Use weak base/good nucleophile, lower temp. a4->sol4

Caption: Decision tree for troubleshooting common side reactions.

Experimental Protocols

Protocol 1: Attempted S(_N)2 Substitution with Sodium Azide

This protocol describes a typical attempt at a nucleophilic substitution on 3-Chloro-2,2-dimethylpropanal, with conditions chosen to favor the S(_N)2 pathway.

  • To a solution of 3-chloro-2,2-dimethylpropanal (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium azide (1.5 eq).

  • Stir the reaction mixture at 50-60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: Due to the steric hindrance, this reaction is expected to be slow. Higher temperatures may be required, which could increase the likelihood of elimination.

Protocol 2: Promoting E2 Elimination

This protocol outlines conditions designed to favor the E2 elimination to form 2,2-dimethyl-2-propenal.

  • In an oven-dried flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-chloro-2,2-dimethylpropanal (1.0 eq) in anhydrous THF dropwise to the cooled base solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify by distillation or column chromatography.

References

  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?[Link]

  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]

  • CK-12 Foundation. (n.d.). Elimination Reaction - Haloalkanes. [Link]

  • Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1?[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 2022, 7 (23), pp 20103–20111. [Link]

  • Request PDF. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions of 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3-Chloro-2,2-dimethylpropanal. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered aldehyde. My goal is to provide not just solutions, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and design more robust synthetic strategies.

The Challenge: Understanding the Steric Environment

3-Chloro-2,2-dimethylpropanal, an analogue of pivalaldehyde, presents a significant synthetic challenge due to severe steric hindrance around the carbonyl carbon. The bulky tert-butyl group effectively shields the electrophilic carbonyl, impeding the approach of nucleophiles. This often leads to slow or incomplete reactions, and can favor alternative reaction pathways like enolization or reduction over the desired nucleophilic addition.[1][2][3][4]

The diagram below illustrates the steric congestion faced by an incoming nucleophile.

Caption: Steric shielding of the carbonyl carbon in 3-Chloro-2,2-dimethylpropanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types. Each entry addresses a specific problem you might encounter and provides actionable solutions grounded in mechanistic principles.

Section 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question 1: My Grignard reaction with 3-chloro-2,2-dimethylpropanal is sluggish and gives low yields of the desired secondary alcohol. What's going wrong?

Answer: This is a classic issue stemming from steric hindrance. The bulky tert-butyl group adjacent to the carbonyl impedes the approach of the Grignard reagent.[1][5][6] Instead of the desired nucleophilic addition, several side reactions can become dominant:

  • Enolization: The Grignard reagent can act as a base, abstracting the acidic α-proton (if one were present) to form an enolate. While 3-chloro-2,2-dimethylpropanal has no α-protons on the main chain, this is a common issue with other hindered aldehydes.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction), regenerating an alkene from the Grignard and forming the primary alcohol from your aldehyde.[1]

  • Single Electron Transfer (SET): With highly hindered substrates, the reaction may proceed via a SET mechanism, leading to radical intermediates and potentially dimerization or other undesired products.[1]

Troubleshooting Workflow:

grignard_troubleshooting cluster_solutions Potential Solutions start Low Yield in Grignard Reaction check_reagent Assess Grignard Reagent start->check_reagent smaller_nu Switch to a smaller nucleophile (e.g., MeMgBr, MeLi) check_reagent->smaller_nu Reagent is bulky (e.g., t-BuMgBr) lewis_acid Add a Lewis Acid Catalyst (e.g., CeCl₃, La(OTf)₃) check_reagent->lewis_acid Reactivity is low temp_increase Increase Reaction Temperature (Caution: may increase side products) check_reagent->temp_increase Reaction is slow end_goal Improved Yield of Secondary Alcohol smaller_nu->end_goal organocerium Use Organocerium Reagents (pre-treat Grignard with CeCl₃) lewis_acid->organocerium Basicity is still an issue temp_increase->end_goal organocerium->end_goal

Caption: Decision workflow for troubleshooting Grignard reactions.

Detailed Solutions:

  • Use Smaller Nucleophiles: If your synthesis allows, switch to a less sterically demanding organometallic reagent. Methylmagnesium bromide or methyllithium will have an easier time accessing the carbonyl carbon than larger reagents.

  • Employ Lewis Acid Catalysis: The addition of a strong Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve yields. This is the basis of the Luche reduction and can be applied to organometallic additions. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[5]

  • Consider Organocerium Reagents (Barbier-type reaction): Pre-treating the Grignard reagent with anhydrous CeCl₃ generates a more nucleophilic and less basic organocerium species. These reagents have a lower tendency to participate in enolization or reduction pathways.

Section 2: Reductive Amination

Question 2: I am attempting a reductive amination with a primary amine, but the reaction stalls after imine formation, and I recover mostly starting material upon workup.

Answer: The formation of the initial carbinolamine and its subsequent dehydration to the imine are often reversible and subject to steric hindrance. However, the most challenging step is the reduction of the sterically hindered C=N double bond of the intermediate imine. Standard reducing agents like sodium borohydride (NaBH₄) may be too bulky or not reactive enough to efficiently reduce the hindered imine.

Troubleshooting Solutions:

  • Switch to a More Powerful or Less Hindered Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents that are particularly effective for reductive aminations. STAB is often preferred as it is less toxic and the reaction can be performed in a one-pot fashion.

    • Catalytic Hydrogenation: If your molecule is compatible (i.e., no other reducible functional groups), hydrogenation over a catalyst like Palladium on carbon (Pd/C) can be very effective.

  • Optimize Reaction pH: The pH of the reaction is critical. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. A pH range of 5-7 is typically optimal. Use of a buffer like acetic acid is common.

Comparative Table of Reducing Agents:

ReagentFormulaKey CharacteristicsBest For...
Sodium BorohydrideNaBH₄Bulkier, standard reactivity.Simple, unhindered substrates.
Sodium CyanoborohydrideNaBH₃CNLess basic, reacts faster with iminium ions than carbonyls. Toxic (HCN release at low pH).Reactions requiring pH control.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild, non-toxic, moisture-sensitive. Excellent for one-pot reactions.Sterically hindered substrates.[7]
Catalytic HydrogenationH₂/Pd-CPowerful, requires specialized equipment. Not selective for imines over other groups.Substrates without other reducible groups.
Section 3: Olefination Reactions (e.g., Wittig Reaction)

Question 3: My Wittig reaction with an unstabilized ylide is giving poor yields of the desired alkene. How can I improve this?

Answer: The Wittig reaction is known to be effective even with some sterically hindered ketones.[8] However, the extreme bulk of 3-chloro-2,2-dimethylpropanal can still slow the reaction significantly. The key steps, formation of the oxaphosphetane intermediate and its subsequent decomposition, can both be affected by steric crowding.[8][9]

Troubleshooting Solutions:

  • Use a More Reactive Ylide (Salt-Free Conditions): The reactivity of unstabilized ylides is often suppressed by the presence of lithium salts (like LiBr, a byproduct of using n-BuLi for deprotonation). Preparing the ylide with a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) can generate a more reactive "salt-free" ylide, which often improves yields with hindered substrates.

  • Horner-Wadsworth-Emmons (HWE) Reaction: For forming (E)-alkenes, the HWE reaction is a superior alternative. It uses a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. The steric hindrance can be less of an issue, and the water-soluble phosphate byproduct makes purification much simpler than removing triphenylphosphine oxide.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., refluxing in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.

Detailed Experimental Protocol

Protocol 1: Cerium-Catalyzed Grignard Addition to 3-Chloro-2,2-dimethylpropanal

This protocol details a robust method for adding a Grignard reagent to our hindered aldehyde, mitigating side reactions and improving yield.[1][5]

Materials:

  • 3-Chloro-2,2-dimethylpropanal

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Drying of Cerium Chloride: In a round-bottom flask equipped with a magnetic stir bar, add CeCl₃ (1.2 equivalents). Heat the flask gently under high vacuum for 2-4 hours to remove any water of hydration. Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Preparation of Reagent: Add anhydrous THF to the flask containing the dried CeCl₃. Stir the resulting suspension vigorously for 1-2 hours at room temperature.

  • Reaction Setup: In a separate, oven-dried flask under an inert atmosphere, dissolve 3-Chloro-2,2-dimethylpropanal (1.0 equivalent) in anhydrous THF.

  • Addition: Cool the aldehyde solution to -78 °C (dry ice/acetone bath). To the stirred CeCl₃ suspension, slowly add the MeMgBr solution (1.1 equivalents) via syringe. A color change should be observed as the organocerium reagent forms.

  • Reaction: Immediately transfer the freshly prepared organocerium reagent suspension via cannula into the cold aldehyde solution.

  • Quenching: Stir the reaction at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-chloro-3,3-dimethylbutan-2-ol.

  • Purification: Purify the crude product via flash column chromatography as required.

References

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  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Design a synthesis route using sterically hindered reducing agent... Source: Pearson+ Study Prep URL: [Link]

  • Title: 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation Source: Chemistry LibreTexts URL: [Link]

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  • Title: I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone Source: ProQuest URL: [Link]

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  • Title: What's a good reducing agent for a sterically hindered ketone? Source: Reddit URL: [Link]

  • Title: Flow Microreactor Technology for Taming Highly Reactive Chloroiodomethyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: The Organic Reaction Map URL: [Link]

  • Title: Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine Source: PMC - NIH URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Steric Hindrance Source: YouTube URL: [Link]

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

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  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry Source: Khan Academy - YouTube URL: [Link]

  • Title: 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds Source: Saskoer.ca - Introduction to Organic Chemistry URL: [Link]

  • Title: Video: The Nucleophilic Addition Reactions of Aldehydes & Ketones Source: Study.com URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: 18.10: 1,2- and 1,4-Additions of Organometallic Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry Source: Chad's Prep - YouTube URL: [Link]

  • Title: Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction Source: Nature URL: [Link]

  • Title: 15.2: 1,2- and 1,4-Additions of Organometallic Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes Source: YouTube URL: [Link]

  • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles Source: Chemistry Steps URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-2,2-dimethylpropanal, a key halogenated aldehyde, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique neopentyl structure imparts specific properties to target molecules. However, its synthesis, typically via the chlorination of pivaldehyde, is fraught with challenges related to selectivity, yield, and purity. The presence of a reactive aldehyde functional group alongside methyl groups susceptible to halogenation necessitates precise control over reaction conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource designed to navigate the complexities of this synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering a structured troubleshooting guide and in-depth FAQs to empower users to optimize their experimental outcomes.

Section 1: Synthesis Overview and Mechanistic Considerations

The most common and industrially relevant pathway to 3-Chloro-2,2-dimethylpropanal is the free-radical chlorination of pivaldehyde (2,2-dimethylpropanal). The reaction is initiated by an external energy source, such as UV light, or a chemical radical initiator.

Reaction Scheme:

(CH₃)₃CCHO + Cl₂ --(Initiator/hν)--> ClCH₂(CH₃)₂CCHO + HCl

The core of optimizing this reaction lies in understanding and controlling the free-radical chain mechanism. The process involves three key stages:

  • Initiation: Generation of initial chlorine radicals (Cl•).

  • Propagation: A chain reaction where a chlorine radical abstracts a hydrogen atom from a methyl group of pivaldehyde, followed by the reaction of the resulting carbon-centered radical with molecular chlorine to form the product and a new chlorine radical.

  • Termination: Combination of any two radicals to end the chain.

The primary challenge is to promote the mono-chlorination (propagation) while minimizing side reactions such as over-chlorination (leading to di- and tri-chlorinated species) and reactions involving the aldehyde group. Steric hindrance from the gem-dimethyl groups effectively prevents chlorination at the α-carbon.[1][2]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pivaldehyde Pivaldehyde (Starting Material) ReactionVessel Reaction Setup (Inert Atmosphere) Pivaldehyde->ReactionVessel ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, Cl2) ChlorinatingAgent->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Initiation Initiation (UV Light or Initiator) ReactionVessel->Initiation Heat/Light Monitoring Reaction Monitoring (GC Analysis) Initiation->Monitoring Quench Quenching Monitoring->Quench Reaction Complete Wash Aqueous Wash (e.g., NaHCO3) Quench->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure 3-Chloro-2,2- dimethylpropanal Distill->Product

Caption: General experimental workflow for the synthesis of 3-Chloro-2,2-dimethylpropanal.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction shows low or no conversion of pivaldehyde. What are the likely causes?

Answer: This issue typically points to a failure in the initiation step of the radical reaction.

  • Cause 1: Ineffective Initiation. If using a UV lamp, ensure it is emitting at the correct wavelength and has not exceeded its service life. If using a chemical initiator like azobisisobutyronitrile (AIBN), it may have degraded.

    • Solution: Use a fresh, properly stored batch of the chemical initiator. For photochemical reactions, verify the output of the UV source.

  • Cause 2: Presence of Inhibitors. Pivaldehyde can auto-oxidize to form peroxides or contain phenolic stabilizers from its manufacturing process. These compounds can scavenge radicals, effectively quenching the chain reaction before it can sustain itself.

    • Solution: Purify the starting pivaldehyde by distillation immediately before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxygen, a known radical inhibitor, from interfering.

  • Cause 3: Incorrect Temperature. Radical initiators have an optimal temperature range for decomposition. For AIBN, this is typically between 65-85°C. Photochemical reactions may also require a specific temperature to ensure sufficient energy for bond cleavage.

    • Solution: Verify the recommended decomposition temperature for your chosen initiator and ensure your reaction is maintained within that range. For chlorination with sulfuryl chloride, a gradual increase in temperature is often beneficial, starting at a lower temperature (~25-40°C) during addition and then raising it (~65-80°C) to drive the reaction to completion.[3]

Question: The reaction worked, but my yield is low and GC-MS analysis shows multiple chlorinated byproducts. How can I improve selectivity?

Answer: The formation of di- and tri-chlorinated byproducts is a classic sign of over-chlorination. Selectivity for the mono-chlorinated product is a kinetic challenge.

  • Cause 1: Incorrect Stoichiometry. Using an excess of the chlorinating agent will inevitably drive the reaction toward multiple chlorinations once a significant amount of the mono-chloro product has formed.

    • Solution: Adjust the stoichiometry. Use pivaldehyde in a slight excess relative to the chlorinating agent (e.g., 1.1 : 1.0 ratio of aldehyde to Cl₂ or SO₂Cl₂). This ensures the chlorinating agent is the limiting reagent and is consumed before significant over-chlorination occurs.

  • Cause 2: Reaction Run for Too Long. Even with correct stoichiometry, allowing the reaction to proceed for an extended period can lead to the slow formation of polychlorinated species.

    • Solution: Implement rigorous reaction monitoring. Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by Gas Chromatography (GC). Stop the reaction when the ratio of the desired mono-chloro product to the starting material is maximized, and before the di-chloro product peak becomes significant.

  • Cause 3: Poor Mixing/Localized High Concentrations. If the chlorinating agent is not dispersed evenly, localized "hot spots" with a high concentration of chlorine can lead to rapid, uncontrolled over-chlorination.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the chlorinating agent. Adding the chlorinating agent slowly and sub-surface can also improve dispersion.

Question: I am struggling with the purification. My distilled product is still impure, or I experience product loss during workup.

Answer: Purification challenges often stem from the similar physical properties of the product and its byproducts or from side reactions during the workup phase.

  • Cause 1: Inefficient Distillation. The boiling points of pivaldehyde, 3-chloro-2,2-dimethylpropanal, and dichlorinated byproducts can be relatively close, making simple distillation ineffective.

    • Solution: Use fractional distillation under reduced pressure. A vacuum lowers the boiling points, preventing potential thermal decomposition of the aldehyde. Employ a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency (number of theoretical plates). Collect fractions carefully and analyze each by GC to identify the pure product.

  • Cause 2: Acid-Catalyzed Side Reactions During Workup. Residual acidic byproducts (like HCl) can catalyze polymerization or aldol condensation of the aldehyde, especially if heat is applied during solvent removal.

    • Solution: Perform a thorough aqueous workup before distillation. Wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. This neutralizes all acidic components. Follow with a wash using saturated sodium chloride solution (brine) to break up any emulsions and help remove water from the organic layer.

  • Cause 3: Product Instability. The product is an aldehyde and can be susceptible to oxidation if exposed to air for prolonged periods, especially at elevated temperatures.[4]

    • Solution: Conduct the distillation and storage under an inert atmosphere. Store the purified product in a tightly sealed container at a low temperature (e.g., <4°C) to minimize degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent to use: chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)?

A1: Both are viable, but the choice depends on laboratory capabilities and safety considerations.

  • Chlorine Gas (Cl₂): Effective, especially with photochemical initiation.[5] However, it is a highly toxic gas requiring specialized handling equipment (gas lines, scrubbers).

  • Sulfuryl Chloride (SO₂Cl₂): A liquid that is easier and safer to handle and measure in a standard laboratory fume hood. It decomposes to provide a controlled source of chlorine radicals. It often provides better selectivity and is a good choice for lab-scale synthesis.[3] The byproducts are gaseous (SO₂ and HCl), which can be easily removed.

Q2: How critical is the choice of solvent?

A2: A solvent is highly recommended to control the reaction temperature and concentration. The ideal solvent should be inert to radical chlorination conditions. Good choices include carbon tetrachloride (CCl₄) or other inert chlorinated solvents. The reaction can sometimes be run neat, but this makes temperature control more difficult due to the exothermicity of the reaction and can lead to higher rates of byproduct formation.

Q3: How can I set up a GC method to monitor the reaction?

A3: A standard GC with a Flame Ionization Detector (FID) is ideal. Use a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10-15°C/min to 200°C. Retention times will elute in order of increasing boiling point: Pivaldehyde -> 3-Chloro-2,2-dimethylpropanal -> Dichloro-byproducts. This allows for clear quantification of the reaction progress.[6]

Q4: What are the key signals to look for in the ¹H NMR spectrum of the final product?

A4: The ¹H NMR spectrum provides unambiguous structural confirmation. For 3-Chloro-2,2-dimethylpropanal, you should expect:

  • A singlet for the aldehyde proton (-CHO) around δ 9.5 ppm.

  • A singlet for the chloromethyl protons (-CH₂Cl) around δ 3.6 ppm.

  • A singlet for the two equivalent methyl groups (-C(CH₃)₂) around δ 1.1 ppm. The integration ratio should be 1:2:6, respectively.

Q5: What are the safety precautions for handling 3-Chloro-2,2-dimethylpropanal and its related reagents?

A5: The product is a combustible liquid and causes skin and eye irritation. Precursors like 3-chloro-2,2-dimethylpropionyl chloride are highly corrosive and toxic.[7][8] All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Section 4: Optimized Laboratory Protocol

This protocol describes a robust method for the synthesis of 3-Chloro-2,2-dimethylpropanal using sulfuryl chloride.

1. Reagents and Setup:

  • Pivaldehyde (freshly distilled)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Setup: A three-neck round-bottom flask equipped with a reflux condenser, a thermometer, a dropping funnel, and a magnetic stirrer, all under a nitrogen atmosphere.

2. Procedure:

  • Charge the flask with pivaldehyde (1.0 eq) and anhydrous CCl₄.

  • Add a catalytic amount of AIBN (approx. 0.02 eq).

  • Begin stirring and gently heat the mixture to reflux (approx. 77°C).

  • Once refluxing, add sulfuryl chloride (0.95 eq) dropwise via the dropping funnel over 1-2 hours. Maintain a steady reflux.

  • After the addition is complete, continue to heat at reflux for an additional 2-3 hours.

  • Monitor the reaction progress by GC analysis of aliquots taken every hour after addition is complete.

  • Once GC analysis shows optimal conversion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture into a separatory funnel containing cold saturated sodium bicarbonate solution. Caution: Gas evolution (CO₂).

  • Shake gently, venting frequently. Separate the organic layer.

  • Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by fractional vacuum distillation to yield pure 3-Chloro-2,2-dimethylpropanal.

Section 5: Data Summary and Visualization

Table 1: Comparison of Typical Reaction Parameters

ParameterMethod A: PhotochemicalMethod B: Chemical Initiation
Chlorinating Agent Chlorine (Cl₂) gasSulfuryl Chloride (SO₂Cl₂)
Initiation UV Lamp (254/365 nm)AIBN
Stoichiometry 1.1 : 1.0 (Aldehyde:Cl₂)1.1 : 1.0 (Aldehyde:SO₂Cl₂)
Temperature 40-60°C70-80°C (Reflux in CCl₄)
Typical Yield 65-75%70-85%
Key Advantage Lower temperatureEasier reagent handling
Key Disadvantage Requires specialized equipmentHigher temperature

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Crude [label="Crude Reaction Mixture\n(Product, SM, Byproducts, Acid)"]; Wash1 [label="Wash with sat. NaHCO3", shape=trapezium, fillcolor="#FBBC05"]; Waste1 [label="Aqueous Acidic Waste", shape=ellipse, style=dashed]; Wash2 [label="Wash with Brine", shape=trapezium, fillcolor="#FBBC05"]; Waste2 [label="Aqueous Salt Waste", shape=ellipse, style=dashed]; Dry [label="Dry over MgSO4", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter[label="Filter"]; Waste3 [label="Solid MgSO4", shape=ellipse, style=dashed]; Rotovap [label="Solvent Removal\n(Rotary Evaporation)"]; Distill [label="Fractional Vacuum Distillation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts / SM", shape=ellipse, style=dashed];

Crude -> Wash1; Wash1 -> Wash2 [label="Organic Layer"]; Wash1 -> Waste1 [label="Aqueous Layer"]; Wash2 -> Dry [label="Organic Layer"]; Wash2 -> Waste2 [label="Aqueous Layer"]; Dry -> Filter; Filter -> Rotovap [label="Dried Organic Solution"]; Filter -> Waste3 [label="Solid Waste"]; Rotovap -> Distill [label="Crude Oil"]; Distill -> Product [label="Main Fraction"]; Distill -> Byproducts [label="Other Fractions"]; }

Caption: Detailed purification and workup flowchart.

References

  • Google Patents. (1950). US2499847A - 3 chloro, 2,2 dimethyl propylamine and process of preparing.
  • ResearchGate. (n.d.). Proposed mechanism for deoxygenative chlorination of aldehydes and alcohols. Retrieved from [Link]

  • Google Patents. (2011). CN102060694A - Method for preparing (+/-)-2, 2-dimethyl-3-chloroethynl cyclopropanecarboxylate.
  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-65. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. Retrieved from [Link]

  • Paraskevas, S. M., et al. (2004). Chlorination and oxidation of some aldehydes by H2O2 and diphenic acid · CuCl2 complex. Catalysis Communications, 5, 687–690. Retrieved from [Link]

  • Google Patents. (1974). US3801645A - Chlorination of lower aliphatic aldehydes.
  • Divinová, V., et al. (2004). Determination of Free and Bound 3-Chloropropane-1,2-diol by Gas Chromatography with Mass Spectrometric Detection using Deuterated 3-Chloropropane-1,2-diol as Internal Standard. Czech Journal of Food Sciences, 22, 182-189. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 3-chloro-2,2-dimethylpropionyl chloride. Retrieved from [Link]

  • Wang, W., et al. (2021). Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine. Water Research, 201, 117325. Retrieved from [Link]

  • Reddit. (2015). O-Chem substitution question. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

3-Chloro-2,2-dimethylpropanal stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2,2-dimethylpropanal

Introduction

This guide provides in-depth technical support for researchers and drug development professionals utilizing 3-Chloro-2,2-dimethylpropanal (also known as β-chloropivalaldehyde). Due to its bifunctional nature, containing both a reactive aldehyde and a sterically hindered primary chloride, this compound presents unique stability challenges. This document aims to address common issues, provide scientifically grounded explanations, and offer robust protocols to ensure experimental success and material integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Chloro-2,2-dimethylpropanal?

For optimal long-term stability, 3-Chloro-2,2-dimethylpropanal should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Many suppliers recommend refrigeration and keeping the container tightly closed in a dry, well-ventilated place.[2][3] The key is to minimize exposure to three primary degradation agents: oxygen, moisture, and light.

Q2: Why is an inert atmosphere critical for storing this aldehyde?

The aldehyde functional group is highly susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid (3-chloro-2,2-dimethylpropanoic acid). This process can be initiated by light or trace metal impurities. Storing under an inert gas displaces oxygen, effectively preventing this degradation pathway and preserving the compound's purity.[3]

Q3: Can I store 3-Chloro-2,2-dimethylpropanal in a solution? What are the best solvents?

While storing the neat compound is preferred, solution-based storage may be necessary for some automated workflows. If required, use a dry, aprotic solvent such as anhydrous diethyl ether or toluene. Avoid protic solvents (like methanol or ethanol) which can form hemiacetals/acetals, and chlorinated solvents which may contain acidic impurities promoting degradation. Critically, avoid any solvents with trace moisture, as this can lead to slow hydrolysis of the alkyl chloride to the corresponding alcohol over time, forming HCl as a byproduct.[4][5] The presence of HCl can, in turn, catalyze further degradation.

Q4: What is the expected shelf-life? How can I know if my older stock is still good?

There is no universally defined shelf-life, as it is highly dependent on storage history. An unopened container stored correctly may be stable for over a year. However, once opened, its stability decreases. The most reliable way to assess the purity of older stock is through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. Look for the appearance of new peaks, particularly a broad singlet in the NMR indicative of a carboxylic acid proton or a new peak in the GC trace. See the protocol section below for a detailed GC-MS purity assessment method.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Problem 1: My NMR analysis shows a new, broad peak around 10-12 ppm, and my reaction yield is low.

  • Probable Cause: This indicates the presence of 3-chloro-2,2-dimethylpropanoic acid, a product of aldehyde oxidation. The aldehyde proton signal (around 9-10 ppm) will likely be diminished.

  • Causality: The sample has been exposed to atmospheric oxygen. This is common in partially used bottles where the headspace has been replaced with air, or if the cap was not properly sealed.

  • Solution:

    • Confirm Purity: Quantify the extent of oxidation using GC-MS or quantitative NMR.

    • Purification (if viable): If the starting material is critical and oxidation is minimal (<5-10%), you may be able to purify the aldehyde by distillation under reduced pressure. However, this is often impractical for small quantities.

    • Prevention: For future use, purchase smaller quantities to avoid long-term storage of opened containers. After use, flush the headspace of the container with an inert gas (argon or nitrogen) before resealing tightly with paraffin film. Store in a refrigerator away from light sources.

Problem 2: I observe a white precipitate or increased viscosity in my neat sample.

  • Probable Cause: Aldehyde polymerization. Aldehydes can undergo self-condensation or polymerization to form trimers (like trioxane derivatives) or linear polymers. This process can be catalyzed by trace acidic or basic impurities.

  • Causality: The steric hindrance from the gem-dimethyl group on the alpha-carbon offers some protection, but it does not completely prevent polymerization, especially during prolonged storage or upon exposure to contaminants.

  • Solution:

    • Avoid Use: Do not use the material if significant polymerization has occurred, as the concentration of the active aldehyde is unknown and contaminants are present.

    • Check for Contamination: Review your handling procedures. Ensure you are using clean, dry syringes or cannulas for transfer. Never introduce spatulas or other implements into the main stock bottle.

    • Proper Aliquoting: For frequent use, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere upon receiving a new bottle. This minimizes contamination of the main stock.

Problem 3: The pH of my aqueous reaction mixture becomes acidic after adding the aldehyde.

  • Probable Cause: Formation of hydrogen chloride (HCl) due to hydrolysis of the C-Cl bond.

  • Causality: While the neopentyl-type chloride is very resistant to SN1 and SN2 reactions, slow hydrolysis can occur in the presence of water, especially if heated or if nucleophilic species are present.[4][5] The generated HCl can significantly alter reaction conditions.

  • Solution:

    • Buffer the Reaction: If your reaction chemistry allows, use a non-nucleophilic buffer to maintain a stable pH.

    • Use a Halogen Scavenger: In some cases, adding a mild, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) or a proton sponge can neutralize any in-situ generated HCl without interfering with the aldehyde.

    • Anhydrous Conditions: If the reaction does not require water, ensure all reagents and solvents are rigorously dried to prevent this side reaction.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing issues with 3-Chloro-2,2-dimethylpropanal.

G cluster_purity Purity Analysis cluster_impurity_id Impurity Identification start Unexpected Experimental Result purity_check Step 1: Verify Purity (GC-MS, NMR) start->purity_check impurity_found Impurities Detected? purity_check->impurity_found no_impurity Purity >98% impurity_found->no_impurity No identify_impurity Step 2: Identify Impurity impurity_found->identify_impurity Yes other_issues other_issues no_impurity->other_issues Investigate other reaction parameters (reagents, temp, etc.) oxidation Carboxylic Acid Peak (Oxidation) identify_impurity->oxidation polymer Broad Hump / Precipitate (Polymerization) identify_impurity->polymer hydrolysis Alcohol Peak / Acidity (Hydrolysis) identify_impurity->hydrolysis solution_ox solution_ox oxidation->solution_ox Solution: Improve inert storage, purge with Ar/N2 solution_poly solution_poly polymer->solution_poly Solution: Discard stock, aliquot new material solution_hydro solution_hydro hydrolysis->solution_hydro Solution: Use anhydrous conditions, add non-nucleophilic base

Caption: Troubleshooting workflow for 3-Chloro-2,2-dimethylpropanal issues.

Quantitative Data Summary

The following table summarizes the key storage and handling parameters.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Storage Temperature 2–8°CHigher temperatures accelerate all degradation pathways (oxidation, polymerization).[1]
Atmosphere Inert Gas (Argon, Nitrogen)Presence of O₂ leads to oxidation into the corresponding carboxylic acid.[3]
Container Amber Glass Bottle, Teflon-lined capProtects from light which can initiate radical oxidation. Ensures an airtight seal.
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Water/MoistureRisk of violent reaction, base-catalyzed polymerization/rearrangement, and hydrolysis.[4][6][7]
Handling Environment Fume Hood, Well-ventilated areaCompound is volatile and vapors may be harmful.[8]

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standardized method to determine the purity of 3-Chloro-2,2-dimethylpropanal and identify common degradation products.

Objective: To quantify the purity of a 3-Chloro-2,2-dimethylpropanal sample and detect the presence of 3-chloro-2,2-dimethylpropanoic acid (oxidation product) or 3-hydroxy-2,2-dimethylpropanal (hydrolysis product).

Materials:

  • 3-Chloro-2,2-dimethylpropanal sample

  • Anhydrous Diethyl Ether (GC grade)

  • 2 mL GC vials with septa caps

  • Microsyringe (10 µL)

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation:

    • In a well-ventilated fume hood, prepare a dilute sample by adding 1 µL of 3-Chloro-2,2-dimethylpropanal to 1 mL of anhydrous diethyl ether in a GC vial.

    • Cap the vial immediately and vortex briefly to ensure homogeneity. This corresponds to a ~1000 ppm solution.

  • Instrument Setup (Example Conditions):

    • GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • MS Ion Source Temp: 230°C.

    • Scan Range: 35-350 m/z.

  • Analysis:

    • Run the prepared sample.

    • Identify Peaks:

      • 3-Chloro-2,2-dimethylpropanal: Look for the parent peak and characteristic fragmentation pattern. The molecular ion (M+) at m/z 120/122 (due to ³⁵Cl/³⁷Cl isotopes) may be weak. Key fragments often include [M-CHO]+ and others.

      • Oxidation Product (Carboxylic Acid): This will be a later-eluting peak. Its mass spectrum will show a molecular ion at m/z 136/138.

      • Hydrolysis Product (Hydroxy-aldehyde): This will likely be an earlier-eluting, more polar compound. Its mass spectrum will show a molecular ion at m/z 102 (after loss of water).

    • Quantification: Calculate the relative purity by integrating the peak areas (% Area). For precise quantification, a calibration curve with a pure standard is required. A sample is generally considered high-purity if the main peak area is >98%.

References

  • ChemScene. (2021). Safety Data Sheet - 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.

  • ECHEMI. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride SDS, 4300-97-4 Safety Data Sheets.

  • Sigma-Aldrich. (2024). Safety Data Sheet - 2-Chloro-2-methylpropane.

  • CDH Fine Chemical. (n.d.). Pivaloyl Chloride CAS No 3282-30-2 Material Safety Data Sheet.

  • BASF. (2025). Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet - 3-Chloro-2-methylpropene.

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Aldehydes, n.o.s..

  • Sigma-Aldrich. (2024). Safety Data Sheet - Pivalaldehyde.

  • Chemstock. (2006). Acetaldehyde Soln.abt 20-30% pract.

  • CymitQuimica. (n.d.). Pivalaldehyde CAS 630-19-3.

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.

  • FUJIFILM Wako. (2025). Safety Data Sheet - 2-Chloro-2-methylpropane.

  • OxyChem. (2014). Chlorinated Organics Handbook.

  • Florida State University Environmental Health & Safety. (n.d.). Chemical Storage.

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. National Center for Biotechnology Information.

  • ChemicalBook. (2025). Pivaldehyde | 630-19-3.

Sources

Technical Support Center: Troubleshooting the Cannizzaro Reaction with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals navigating the complexities of the Cannizzaro reaction, particularly with sterically hindered aldehydes. This resource is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Cannizzaro reaction?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking alpha-hydrogens) to yield a primary alcohol and a carboxylic acid.[1] In essence, it is a redox reaction where one aldehyde molecule is reduced to an alcohol, and the other is oxidized to a carboxylic acid.[1] The reaction is typically carried out in the presence of a strong base, such as sodium or potassium hydroxide.[1]

Q2: Why are alpha-hydrogens problematic for the Cannizzaro reaction?

Aldehydes possessing alpha-hydrogens will preferentially undergo an aldol condensation in the presence of a strong base.[1] The alpha-hydrogen is acidic and can be abstracted by the base to form an enolate, which then acts as a nucleophile, leading to the aldol reaction pathway instead of the desired Cannizzaro disproportionation.[1]

Q3: What is a "crossed" Cannizzaro reaction, and why is it useful?

A standard Cannizzaro reaction has a theoretical maximum yield of 50% for both the alcohol and the carboxylic acid, as two molecules of the same aldehyde are consumed.[1] In a "crossed" Cannizzaro reaction, two different non-enolizable aldehydes are used.[2] A common strategy is to use an inexpensive and highly reactive aldehyde, like formaldehyde, as a "sacrificial" reductant.[2][3] Formaldehyde is preferentially oxidized to formic acid, while the more valuable aldehyde is reduced to its corresponding alcohol, often in much higher yields than the standard reaction.[2][3]

Troubleshooting Guide for Sterically Hindered Aldehydes

Sterically hindered aldehydes, such as pivalaldehyde ((CH₃)₃CCHO), present unique challenges to the Cannizzaro reaction. The bulky substituents can impede the necessary nucleophilic attack and hydride transfer steps, leading to slow or incomplete reactions.

Issue 1: My reaction with a sterically hindered aldehyde is extremely slow or not proceeding to completion.

This is a common issue stemming from the high activation energy of the hydride transfer step, which is the rate-determining step in the Cannizzaro reaction. The steric bulk around the carbonyl carbon hinders the approach of both the hydroxide nucleophile and the subsequent hydride transfer to a second aldehyde molecule.

Root Cause Analysis and Solutions:

  • Insufficient Reaction Energy: The kinetic barrier for the reaction is too high under standard conditions.

    • Solution 1: Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing efficient and uniform heating.[4][5][6] This technique has been shown to reduce reaction times from hours to minutes for various aldehydes.[4][5]

      • Experimental Protocol: Microwave-Assisted Cannizzaro Reaction

        • In a microwave-safe vessel, combine the sterically hindered aldehyde (1 mmol), a strong base such as Ba(OH)₂·8H₂O or NaOH (2-3 mmol), and if performing a crossed reaction, paraformaldehyde (2-3 mmol).

        • For a solvent-free approach, ensure the reagents are thoroughly mixed.[5]

        • Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 100-140°C) for short intervals (e.g., 2-15 minutes), monitoring the reaction progress by TLC or GC-MS.[4]

        • Upon completion, allow the mixture to cool, then proceed with a standard aqueous workup to separate the alcohol and carboxylic acid products.

  • Inefficient Base Catalysis: Traditional strong bases may not be optimal for hindered substrates.

    • Solution 2: Lewis Acid Catalysis: Lewis acids can activate the aldehyde carbonyl, facilitating the hydride transfer. This approach can sometimes proceed under milder conditions than strongly basic environments.

      • Catalyst Options:

        • Ruthenium complexes: Have been shown to catalyze the transformation of aromatic aldehydes.[7]

        • Magnesium bromide etherate (MgBr₂·Et₂O) with triethylamine (TEA): A facile system for room temperature Cannizzaro reactions.

        • Ytterbium triflate (Yb(OTf)₃): Can be used in intramolecular Cannizzaro reactions.

Visualize the core mechanism of the Cannizzaro reaction to better understand the critical steps:

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange A Aldehyde (RCHO) C Tetrahedral Intermediate A->C + OH⁻ B Hydroxide (OH⁻) E Carboxylic Acid C->E - H⁻ F Alkoxide C->F transfers H⁻ to Second Aldehyde D Second Aldehyde H Carboxylate (RCOO⁻) E->H - H⁺ G Alcohol (RCH₂OH) F->G + H₂O

Caption: The mechanism of the base-catalyzed Cannizzaro reaction.

Issue 2: I am observing low yields of my desired alcohol in a crossed Cannizzaro reaction.

This often occurs when the self-Cannizzaro reaction of your hindered aldehyde competes with the desired crossed reaction, or when the sacrificial aldehyde is not reactive enough.

Root Cause Analysis and Solutions:

  • Competitive Self-Cannizzaro Reaction: Your hindered aldehyde is reacting with itself instead of the sacrificial aldehyde.

    • Solution 1: Optimize the Sacrificial Aldehyde: Formaldehyde is the ideal choice due to its high reactivity and lack of steric hindrance.[2][3][8] Its carbonyl carbon is more electrophilic, favoring attack by the hydroxide ion.[3][8]

      • Protocol: Use a significant excess of formaldehyde (or paraformaldehyde) to outcompete the self-reaction of the more valuable hindered aldehyde. A molar ratio of 2:1 or higher of formaldehyde to the hindered aldehyde is a good starting point.

  • Sub-optimal Reaction Conditions: The conditions may not favor the crossed reaction pathway.

    • Solution 2: Solvent-Free Grinding: This green chemistry approach can enhance reaction rates and yields by bringing the reactants into close contact.[5]

      • Protocol: Combine the hindered aldehyde, paraformaldehyde, and a solid base like KOH or Ba(OH)₂·8H₂O in a mortar and pestle. Grind the mixture for a set period, monitoring the reaction progress.

The following table summarizes key parameters for optimizing a crossed Cannizzaro reaction with a hindered aldehyde:

ParameterRecommendationRationale
Sacrificial Aldehyde Formaldehyde (or paraformaldehyde)High reactivity, low steric hindrance, preferentially oxidized.[2][3][8]
Molar Ratio >2:1 (Formaldehyde:Hindered Aldehyde)Increases the probability of the desired crossed reaction.
Base Concentrated NaOH, KOH, or Ba(OH)₂·8H₂OStrong base is required to initiate the reaction.[1]
Temperature Elevated (or Microwave)Overcomes the kinetic barrier of the slow hydride transfer.[4][5]
Solvent Minimal or solvent-freeIncreases reactant concentration and can improve reaction rates.[5]
Issue 3: The Cannizzaro reaction is not a viable option for my substrate. What are the alternatives?

In some cases, the steric hindrance is too great, or the molecule contains other base-sensitive functional groups. In these situations, alternative synthetic routes are necessary.

Alternative Strategies:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method for reducing aldehydes (and ketones) to alcohols.[9][10][11] It uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a sacrificial alcohol (e.g., isopropanol).[9][10]

    • Advantages over Cannizzaro:

      • High Chemoselectivity: It will not affect other reducible functional groups like alkenes, alkynes, or nitro groups.[11][12]

      • Milder Conditions: Avoids the use of strong bases.

      • Higher Yields: Can provide the desired alcohol in much higher yields than the 50% theoretical maximum of a standard Cannizzaro reaction.

  • Direct Hydride Reduction: For a straightforward reduction of the aldehyde to the alcohol without the formation of the corresponding carboxylic acid, standard reducing agents are highly effective.

    • Recommended Reagent: Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent that will efficiently convert the aldehyde to the primary alcohol.

Here is a decision-making workflow for troubleshooting your reaction:

Troubleshooting_Workflow cluster_cannizzaro Optimize Cannizzaro Reaction cluster_alternatives Alternative Synthetic Routes Start Reaction with Hindered Aldehyde Problem Low Yield / Slow Reaction? Start->Problem Optimize_Conditions Increase Temperature / Use Microwave Problem->Optimize_Conditions Yes Success Successful Synthesis Problem->Success No, reaction is fine Crossed_Cannizzaro Use Crossed Cannizzaro with excess Formaldehyde Optimize_Conditions->Crossed_Cannizzaro Lewis_Acid Try Lewis Acid Catalysis Crossed_Cannizzaro->Lewis_Acid Alternative Consider Alternative Reactions Lewis_Acid->Alternative Still no improvement MPV Meerwein-Ponndorf-Verley (MPV) Reduction Alternative->MPV Need Alcohol Product NaBH4 Direct Reduction (e.g., NaBH₄) Alternative->NaBH4 Need Alcohol Product MPV->Success NaBH4->Success

Caption: A troubleshooting workflow for the Cannizzaro reaction.

References

  • Janczewski, Ł., Walczak, M., Frączyk, J., & Kolesińska, B. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. RSC Advances, 9(52), 30474-30482. Available at: [Link]

  • Optimisation of condition of Cannizzaro reaction assisted MW irradiation for aldehyde 1i. (n.d.). ResearchGate. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1998). Microwave-Accelerated Crossed Cannizzaro Reaction Using Barium Hydroxide under Solvent-Free Conditions. Tetrahedron Letters, 39(45), 8437-8440. Available at: [Link]

  • Aldehydes used in microwave-assisted Cannizzaro reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Das, S., & Addis, D. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1376–1395. Available at: [Link]

  • Wikipedia contributors. (2024, June 19). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How many products are formed in the crossed Cannizzaro reaction? (2018, December 26). Quora. Retrieved from [Link]

  • Wikipedia contributors. (2024, May 29). Meerwein–Ponndorf–Verley reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Meerwein–Ponndorf–Verley reduction. (n.d.). Grokipedia. Retrieved from [Link]

  • Meerwein–Ponndorf–Verley reduction. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]

  • Cannizzaro Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved from [Link]

  • What are the products of canizzarro reaction? (2020, June 18). Quora. Retrieved from [Link]

  • Can you boost the efficiency of the cannizzaro reaction with 2 different non-enolizable aldehydes? (2020, October 30). Reddit. Retrieved from [Link]

  • How to produce a crossed Cannizzaro reaction. (2020, June 28). Quora. Retrieved from [Link]

  • Crossed Cannizzaro products. (2013, December 17). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Selectivity with 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-2,2-dimethylpropanal. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this unique aliphatic aldehyde. The inherent structural features of 3-chloro-2,2-dimethylpropanal—namely the sterically demanding neopentyl group and the electron-withdrawing α-chloro substituent—present significant hurdles in achieving high selectivity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes.

Understanding the Molecule: The Root of Selectivity Challenges

3-Chloro-2,2-dimethylpropanal, also known as β-chloropivalaldehyde, possesses two key features that govern its reactivity:

  • Steric Hindrance : The quaternary carbon adjacent to the carbonyl group, part of a neopentyl-like structure, creates a formidable steric shield.[1][2] This bulkiness can severely impede the approach of nucleophiles, slowing down reaction rates and often favoring side reactions.[3][4]

  • Electronic Effects : The α-chloro atom is strongly electron-withdrawing, which polarizes the carbonyl bond, increasing the electrophilicity of the aldehyde carbon. However, it also influences the stereochemical course of nucleophilic additions.

This guide will address how to manipulate these competing factors to your advantage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low Yields and Side Reactions in Grignard Additions

Question: I'm attempting a Grignard reaction with 3-chloro-2,2-dimethylpropanal, but I'm observing very low conversion and a mixture of unidentifiable byproducts. What are the likely causes and how can I improve the yield of the desired secondary alcohol?

Answer: This is a classic challenge stemming from the steric hindrance of the neopentyl group and the high basicity of Grignard reagents.

Causality:

  • Steric Blockade: The bulky tert-butyl group adjacent to the aldehyde functionality physically blocks the approach of the Grignard reagent's nucleophilic carbon.[2][4] This is especially problematic with larger Grignard reagents (e.g., isopropylmagnesium bromide).

  • Enolization: While the α-proton is activated by the carbonyl, the presence of the chloro substituent makes it less acidic than in a non-halogenated analogue. However, highly basic Grignard reagents can still deprotonate the aldehyde to form a magnesium enolate, which is unreactive toward further addition.

  • Reaction with the Chloride: Although less common, the Grignard reagent could potentially react at the C-Cl bond, leading to undesired coupling products.

Solutions & Protocols:

  • Employ Less Hindered Nucleophiles: If your synthesis allows, switch to a less bulky Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide).

  • Utilize Cerium(III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ is highly recommended. Cerium transmetalates with the Grignard reagent to form a less basic but more nucleophilic organocerium species. This significantly suppresses enolization and other base-induced side reactions.

    Protocol: CeCl₃-Mediated Grignard Addition

    • Dry anhydrous CeCl₃ (1.2 equivalents) under high vacuum with gentle heating (140-150 °C) for 2-3 hours in the reaction flask.

    • Cool the flask to room temperature and backfill with argon or nitrogen.

    • Add anhydrous THF and stir vigorously for 2-4 hours until a fine suspension is formed.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the Grignard reagent (1.1 equivalents) and stir for 30-60 minutes.

    • Add a solution of 3-chloro-2,2-dimethylpropanal (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Proceed with standard aqueous workup and extraction.

  • Optimize Reaction Temperature: Perform the reaction at low temperatures (-78 °C to -40 °C) to favor the kinetic addition product over side reactions that may have higher activation energies.

Troubleshooting Workflow for Grignard Reactions

start Low Yield in Grignard Reaction check_sterics Is the Grignard Reagent Bulky? start->check_sterics yes_sterics Switch to a smaller Grignard (e.g., MeMgBr, EtMgBr) check_sterics->yes_sterics Yes no_sterics Proceed to next check check_sterics->no_sterics No check_side_reactions Are enolization or other side products suspected? yes_sterics->check_side_reactions no_sterics->check_side_reactions yes_side_reactions Use CeCl₃ (Luche Conditions) to increase nucleophilicity and reduce basicity check_side_reactions->yes_side_reactions Yes no_side_reactions Proceed to next check check_side_reactions->no_side_reactions No check_temp Is the reaction run at 0°C or RT? yes_side_reactions->check_temp no_side_reactions->check_temp yes_temp Lower temperature to -78°C to favor kinetic product check_temp->yes_temp Yes end Optimized Protocol check_temp->end No, temp is already low yes_temp->end

Caption: Troubleshooting Decision Tree for Grignard Additions.

Issue 2: Poor Stereoselectivity in Aldol-Type Reactions

Question: I need to perform a Mukaiyama aldol addition to 3-chloro-2,2-dimethylpropanal, but I'm getting a nearly 1:1 mixture of syn and anti diastereomers. How can I control the stereochemical outcome?

Answer: Controlling stereoselectivity in α-chloro aldehydes is complex and depends heavily on the interplay between steric and electronic factors. The outcome is dictated by the preferred transition state geometry.

Causality & Stereoinduction Models:

  • Felkin-Anh Model: This model generally predicts the stereochemical outcome of nucleophilic additions to chiral aldehydes. For 3-chloro-2,2-dimethylpropanal, the most electronegative substituent (Cl) should align anti-periplanar to the incoming nucleophile to minimize dipole interactions. This typically leads to the anti product.

  • Unexpected syn Selectivity: Research has shown that for α-chloro aldehydes, the addition of sterically demanding silyl enol ethers can unexpectedly favor the syn product.[5] This deviation is often attributed to a competing stereoinduction model where steric factors override electronic preferences. In contrast, the corresponding boron enolates often yield the expected anti product.[5]

Solutions & Protocols:

  • Choice of Enolate: The counterion of the enolate is critical.

    • For anti selectivity: Use boron enolates, which favor a highly organized, chair-like Zimmerman-Traxler transition state.

    • For syn selectivity: Use sterically bulky silyl enol ethers (e.g., the silyl ketene acetal derived from methyl isobutyrate) with a suitable Lewis acid.

  • Lewis Acid Selection: The choice of Lewis acid can influence chelation and the transition state.

    • Non-chelating Lewis acids (e.g., BF₃·OEt₂) are less likely to coordinate with both the carbonyl oxygen and the chlorine atom, allowing the Felkin-Anh model to dominate.

    • Chelating Lewis acids (e.g., MgBr₂, ZnCl₂) can form a rigid five-membered ring with the substrate, locking its conformation and potentially leading to high diastereoselectivity, often favoring the syn product.

Stereocontrol Strategies Summary

Desired ProductRecommended Reagent SystemRationale
Anti Boron enolate (e.g., from 9-BBNOTf)Follows a well-defined chair-like transition state, favoring the Felkin-Anh product.[5]
Syn Silyl enol ether + Chelating Lewis Acid (e.g., MgBr₂)Chelation control forces a specific conformation, leading to the syn adduct.
Syn Bulky silyl enol ether + Non-chelating Lewis AcidSteric interactions in the transition state can override electronic effects.[5]

Felkin-Anh Model for Nucleophilic Addition

cluster_0 Felkin-Anh Transition State C=O C=O alphaC Cl Cl alphaC->Cl Anti to Nu⁻ tBu t-Bu (Large) alphaC->tBu H H (Small) alphaC->H Nu Nu⁻ Nu->C=O Bürgi-Dunitz Trajectory

Caption: Felkin-Anh model showing nucleophile approach.

Issue 3: Rearrangements Catalyzed by Lewis Acids

Question: I'm using AlCl₃ to catalyze a reaction with 3-chloro-2,2-dimethylpropanal, and I'm getting a significant amount of a rearranged product. How can I avoid this?

Answer: Strong Lewis acids can induce skeletal rearrangements, particularly with substrates prone to forming stabilized carbocations or having migratory aptitude, like the neopentyl group.

Causality:

  • Carbocation Formation: Coordination of a strong Lewis acid (like AlCl₃ or TiCl₄) to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[6] In some cases, this can promote the departure of the chloride ion, generating a secondary carbocation.

  • Wagner-Meerwein Rearrangement: The resulting secondary carbocation is adjacent to a quaternary carbon. This setup is primed for a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, which then reacts to give the rearranged product.

Solutions & Protocols:

  • Use Milder Lewis Acids: Replace strong Lewis acids with milder alternatives that are less likely to promote carbocation formation.

    Comparison of Lewis Acids

Lewis AcidTypical BehaviorRecommended Use
AlCl₃, TiCl₄, FeCl₃Strong: High catalytic activity, but high risk of rearrangement.[6]Avoid unless rearrangement is the desired outcome.
BF₃·OEt₂, SnCl₄Moderate: Good activity, moderate risk of rearrangement.Use with caution at low temperatures.
ZnCl₂, MgBr₂, Sc(OTf)₃Mild: Lower activity, but significantly reduced risk of rearrangement.Recommended for reactions sensitive to carbocation formation.[6][7][8][9]
  • Lower the Reaction Temperature: Performing the reaction at sub-zero temperatures (e.g., -78 °C) can disfavor the rearrangement pathway, which typically has a higher activation energy than the desired reaction.

  • Employ Organocatalysis: Consider replacing Lewis acids with organocatalysts, which operate through different mechanisms (e.g., enamine or iminium ion formation) that do not involve carbocationic intermediates.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying products from reactions involving 3-chloro-2,2-dimethylpropanal?

A1: The starting material is a relatively volatile liquid.[13] Product purification often requires careful distillation or column chromatography. Due to the potential for instability, it's advisable to perform purification at reduced temperatures if possible. A standard workup might involve washing with a mild base like sodium bicarbonate solution to remove acidic impurities, followed by drying over an anhydrous agent like MgSO₄ or Na₂SO₄.[14][15]

Q2: How can I achieve an enantioselective reduction of the aldehyde to form the corresponding chiral alcohol?

A2: Asymmetric reduction can be achieved using several established methods. Noyori-type transfer hydrogenation, which uses a ruthenium catalyst with a chiral diamine ligand in the presence of a hydrogen source like isopropanol or formic acid, is highly effective for the asymmetric reduction of carbonyls.[16] Another excellent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source (BH₃). Both methods can provide high enantioselectivity.

Q3: Are there specific organocatalytic methods that are particularly effective for activating this aldehyde?

A3: Yes, organocatalysis is an excellent strategy.

  • Enamine Catalysis: Chiral secondary amines (e.g., proline derivatives, MacMillan catalysts) react with the aldehyde to form a nucleophilic enamine intermediate.[10][11][17][18] This is the basis for highly enantioselective α-functionalization reactions, such as α-chlorination or α-amination.[19][20]

  • Iminium Catalysis: The same catalysts can activate α,β-unsaturated aldehydes (if derived from this substrate) by forming an iminium ion, which lowers the LUMO for conjugate additions.[12]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used for reactions like the benzoin or Stetter reaction. The steric bulk of 3-chloro-2,2-dimethylpropanal can be exploited to control selectivity in cross-coupling reactions.[21][22][23]

References

  • Fiveable. Neopentyl Definition - Organic Chemistry Key Term.
  • Benchchem. Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
  • Cosp, A., Romea, P., Tey, C., Urpí, F., & Vilarrasa, J. (2010). Mukaiyama aldol addition to alpha-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. Chemical Communications, 46(8), 1281–1283. [Link]

  • Wikipedia. Steric effects. [Link]

  • Request PDF.
  • Bures, J., Armstrong, A., & Blackmond, D. G. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

  • Cohen, D. T., & Scheidt, K. A. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Cohen, D. T., & Scheidt, K. A. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. [Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]

  • Scribd. steric effect | PDF | Chemical Reactions | Chemistry.
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]

  • MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society.
  • PubMed Central. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

  • van der Meij, P. D., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. RSC Publishing. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

  • Macmillan Group.
  • PubChem. 3-Chloro-2,2-dimethylpropanal. [Link]

  • Organic Chemistry Portal. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. [Link]

  • Filo. Give all the products that might be formed when 3-chloro-2,2-dimethylbutane undergoes solvolysis in aqueous ethanol.
  • Scribd. Prep of 2 Chloro 2 Methylpropane. [Link]

  • YouTube. Asymmetric reductions of aldehydes and ketones. [Link]

  • PubMed. Lewis Acid-Catalyzed Annulations of Geminally Disubstituted Cyclopropanes with Aldehydes or 1,3,5-Triazinanes. [Link]

  • PubMed Central. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). [Link]

  • PubMed. Trio catalysis merging enamine, brønsted Acid, and metal lewis Acid catalysis: asymmetric three-component aza-diels-alder reaction of substituted cinnamaldehydes, cyclic ketones, and arylamines. [Link]

  • PubMed. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. [Link]

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Handling and safety precautions for 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 3-Chloro-2,2-dimethylpropanal (CAS No. 13401-57-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, safety, and common experimental troubleshooting. Our goal is to equip you with the knowledge to work with this compound safely and effectively.

Section 1: Critical Safety & Handling FAQs

This section addresses the most urgent questions regarding the safe handling and storage of 3-Chloro-2,2-dimethylpropanal. Proper safety protocols are non-negotiable and form the foundation of successful and reproducible research.

Q1: What are the primary hazards associated with 3-Chloro-2,2-dimethylpropanal and what immediate precautions should I take?

A1: 3-Chloro-2,2-dimethylpropanal is classified as a combustible liquid that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The primary hazards stem from its irritant properties and potential for respiratory effects.

Immediate Core Precautions:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

    • Skin Protection: Wear impervious, flame-resistant clothing and handle with chemically resistant gloves (e.g., nitrile, neoprene).[4]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK) is necessary.[4]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks as it is a combustible liquid.[1][2] Use non-sparking tools and ground all equipment to prevent static discharge.[2][4]

Q2: I need to store a newly received bottle of 3-Chloro-2,2-dimethylpropanal. What are the correct storage conditions?

A2: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

Storage Protocol:

  • Container: Store in the original, tightly closed container.[3][4]

  • Location: The storage area must be a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store separately from incompatible materials, which include strong oxidizing agents and strong bases.[2] Do not store near foodstuffs or other consumable materials.[4]

  • Security: For added safety, especially in a shared lab, storing the chemical in a locked cabinet is recommended.[5]

Q3: What is the correct procedure for handling a small spill (e.g., <50 mL) outside of a fume hood?

A3: A small spill requires immediate and deliberate action to mitigate exposure and contamination.

Spill Response Workflow:

Spill_Response start Spill Occurs n1 Evacuate Immediate Area Alert Colleagues start->n1 1. n2 Don PPE (Gloves, Goggles, Lab Coat, Respirator if needed) n1->n2 2. n3 Contain Spill with Inert Absorbent (Vermiculite, Sand) n2->n3 3. n4 Collect Absorbed Material using non-sparking tools n3->n4 4. n5 Place in a Labeled, Sealable Waste Container n4->n5 5. n6 Decontaminate Area with appropriate solvent and then soap & water n5->n6 6. end Dispose of Waste per Institutional Guidelines n6->end 7.

Caption: Workflow for small chemical spill response.

Causality: The primary goals are to limit the spread of the irritant and combustible liquid, prevent personnel exposure, and ensure proper disposal. Using an inert absorbent like vermiculite or sand safely contains the liquid without reacting with it.[3] Non-sparking tools are critical to prevent ignition of vapors.[2][4]

Section 2: Experimental & Troubleshooting Guide

This section addresses common issues encountered during the use of 3-Chloro-2,2-dimethylpropanal in synthesis.

Q4: My reaction involving 3-Chloro-2,2-dimethylpropanal as a starting material is showing low yield and multiple side products. What are the likely causes?

A4: Low yields and side product formation when using α-chloro aldehydes often stem from their inherent reactivity. The aldehyde functional group is susceptible to oxidation and self-condensation (aldol reaction), while the primary chloride can undergo substitution or elimination.

Troubleshooting Decision Tree:

Troubleshooting_Yield problem Low Yield / Side Products cause1 Cause: Aldehyde Instability (Oxidation / Aldol) problem->cause1 cause2 Cause: Unwanted Nucleophilic Attack on C-Cl bond problem->cause2 cause3 Cause: Elimination (Dehydrohalogenation) problem->cause3 sol1a Solution: - Run under inert atmosphere (N2/Ar) - Use freshly distilled/purified aldehyde - Keep reaction temperature low cause1->sol1a sol2a Solution: - Protect the aldehyde group first (e.g., as an acetal) - Choose a sterically hindered base if applicable cause2->sol2a sol3a Solution: - Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) - Lower reaction temperature cause3->sol3a

Caption: Decision tree for troubleshooting low-yield reactions.

Expertise & Causality:

  • Aldehyde Reactivity: Aldehydes are prone to air oxidation to carboxylic acids. Running reactions under an inert atmosphere (Nitrogen or Argon) prevents this. Aldol condensations are often base-catalyzed; therefore, careful selection of base and maintaining low temperatures can minimize this side reaction.

  • Nucleophilic Attack: As an alkyl halide, the compound is a substrate for nucleophilic substitution (SN2) reactions.[6] If your reaction conditions involve nucleophiles not intended to react at the C-Cl bond, you will form side products. Protecting the more reactive aldehyde group (e.g., by converting it to an acetal) can allow for selective chemistry at the chloride position.

  • Elimination: In the presence of a strong, non-nucleophilic base, dehydrohalogenation can occur to form an alkene, particularly at elevated temperatures.[7] Using a milder base or lower temperatures can mitigate this pathway.

Q5: I am planning a Grignard reaction with the chloride in 3-Chloro-2,2-dimethylpropanal. Why is this problematic and what is the standard workaround?

A5: This is a classic problem of intramolecular incompatibility. A Grignard reagent is a potent nucleophile and a strong base. Attempting to form it from 3-Chloro-2,2-dimethylpropanal will result in the newly formed organometallic center immediately attacking the aldehyde group of another molecule, leading to polymerization and a complex mixture of products.

The Self-Validating Protocol: Acetal Protection

The authoritative and standard solution is to "protect" the aldehyde, rendering it unreactive to the Grignard reagent. After the Grignard reaction is complete, the aldehyde is "deprotected" to restore its original functionality.

Step-by-Step Acetal Protection & Grignard Formation Workflow:

  • Protection:

    • Dissolve 3-Chloro-2,2-dimethylpropanal in a suitable solvent (e.g., toluene).

    • Add ethylene glycol (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

    • Monitor by TLC or GC-MS until the starting material is consumed.

    • Work up by washing with a mild base (e.g., sat. NaHCO₃ solution) and brine, then purify the resulting protected compound (3-(chloromethyl)-3-methyl-2,4-dioxaspiro[4.4]nonane).

  • Grignard Formation & Reaction:

    • Under strictly anhydrous conditions and an inert atmosphere, add magnesium turnings to dry diethyl ether or THF.

    • Slowly add the purified protected chloro-acetal to initiate Grignard formation.

    • Once the Grignard reagent has formed, cool the flask and add your desired electrophile (e.g., an aldehyde, ketone, CO₂).

    • Allow the reaction to proceed to completion.

  • Deprotection:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Add an aqueous acid (e.g., 1M HCl) and stir until the acetal is hydrolyzed back to the aldehyde.

    • Extract the final product, wash, dry, and purify.

This protection-deprotection sequence ensures that the Grignard reagent only reacts with your intended target, validating the experimental design by preventing intramolecular side reactions.[7]

Section 3: Physical & Chemical Data Summary

For quick reference, the key quantitative data for 3-Chloro-2,2-dimethylpropanal and its related acyl chloride are summarized below.

Property3-Chloro-2,2-dimethylpropanal3-Chloro-2,2-dimethylpropanoyl chlorideSource
CAS Number 13401-57-54300-97-4[1],
Molecular Formula C₅H₉ClOC₅H₈Cl₂O[1],[8]
Molecular Weight 120.58 g/mol 155.02 g/mol [1],[8]
Physical Form LiquidLiquid[1],
Flash Point Combustible Liquid~63 °C (145.4 °F)[1],
Boiling Point Not specified85-86 °C / 60 mmHg
Density Not specified1.199 g/mL at 25 °C
References
  • PubChem. 3-Chloro-2,2-dimethylpropanoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-2,2-dimethylpropanal. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet.[Link]

  • PubChemLite. 3'-chloro-2,2-dimethylpropiophenone (C11H13ClO).[Link]

  • Samagra. Haloalkanes and Haloarenes.[Link]

  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.[Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.[Link]

  • National Council of Educational Research and Training. Haloalkanes and Haloarenes.[Link]

  • Reddit. Will 1-chloro-2,2-dimethylpropane undergo SN1 mechanism?[Link]

  • PubChem. 3-Chloro-2,2-dimethylpentane. National Center for Biotechnology Information. [Link]

  • Google Patents.CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

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Validation & Comparative

Analytical methods for the validation of 3-Chloro-2,2-dimethylpropanal purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for the Validation of 3-Chloro-2,2-dimethylpropanal Purity

A Senior Application Scientist's Guide to Method Selection and Validation

For researchers and drug development professionals, establishing the purity of starting materials and intermediates is a foundational requirement for data integrity and regulatory compliance. 3-Chloro-2,2-dimethylpropanal, a key building block in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the robust validation of 3-Chloro-2,2-dimethylpropanal purity. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our recommendations in established regulatory frameworks and field-proven insights. The objective is to equip you with the rationale to select, develop, and validate an analytical method that is not only scientifically sound but also fit for its intended purpose, adhering to the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Pillar 1: Selecting the Right Tool - A Comparative Overview

The physicochemical properties of 3-Chloro-2,2-dimethylpropanal—a volatile, halogenated aldehyde with a molecular weight of 120.58 g/mol and no strong UV chromophore—dictate the most appropriate analytical strategies.[3] Our comparison will focus on three core techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

GC is the presumptive primary technique for analyzing volatile and semi-volatile compounds, making it an ideal choice for 3-Chloro-2,2-dimethylpropanal.[4][5] The sample is volatilized and transported by a carrier gas through a column, separating components based on their boiling points and interactions with the stationary phase.

  • Expertise & Experience: The key to a successful GC method lies in the detector selection.

    • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity.[6] It is the preferred choice for purity assays where the primary goal is to quantify the main component relative to other organic impurities.

    • Mass Spectrometry (MS): When coupled with GC, an MS detector provides not only quantification but also structural information, making it invaluable for identifying unknown impurities.[4][7] This is critical for impurity profiling and meeting regulatory identification thresholds.[4]

    • Halogen Specific Detector (XSD™): For targeted analysis of halogenated compounds, the XSD offers high selectivity, minimizing interference from non-halogenated matrix components.[8] This can be particularly useful for detecting trace halogenated impurities.

High-Performance Liquid Chromatography (HPLC): A Conditional Approach

HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. While HPLC is a cornerstone of pharmaceutical analysis, its application to 3-Chloro-2,2-dimethylpropanal is challenging.[9]

  • Expertise & Experience: The primary obstacle is detection. Lacking a significant UV-absorbing chromophore, this aldehyde is invisible to standard PDA/UV detectors. While a Refractive Index (RI) detector could be used, it suffers from low sensitivity and is incompatible with gradient elution.[10] A more viable, albeit complex, approach involves pre-column derivatization to attach a UV-active tag (e.g., 2,4-dinitrophenylhydrazine, DNPH) to the aldehyde. However, this introduces extra sample preparation steps, potential for side-reactions, and complicates method validation. For routine purity analysis of this specific analyte, the complexity of derivatization often outweighs the benefits, making GC the more direct and efficient method.

Quantitative NMR (qNMR): The Absolute Standard

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis.[11][12][13]

  • Expertise & Experience: The principle of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei.[13] By integrating the signal of a specific proton on the 3-Chloro-2,2-dimethylpropanal molecule (e.g., the aldehyde proton, -CHO) and comparing it to the integral of a certified internal standard of known concentration and purity, one can calculate the absolute purity of the analyte without needing a pre-certified reference standard of the analyte itself. This makes qNMR an excellent orthogonal technique to confirm the purity value obtained from a primary method like GC.

Pillar 2: Data-Driven Method Comparison

To provide an objective comparison, the following table summarizes the expected performance characteristics of each validated method for the analysis of 3-Chloro-2,2-dimethylpropanal.

ParameterGas Chromatography (GC-FID)HPLC (with Derivatization)Quantitative NMR (¹H-qNMR)
Specificity High (separation based on volatility)High (separation + selective detection)Very High (structurally specific signals)
Primary Use Purity Assay, Impurity QuantificationTrace analysis of carbonyls (if needed)Absolute Purity Determination, Reference Standard Characterization
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105% (can be affected by derivatization efficiency)99-101% (highly accurate)
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Repeatability)< 1.0% (Repeatability)
Limit of Quantitation (LOQ) ~0.01%Potentially lower than GC-FID, dependent on derivatization agent~0.1%
Throughput HighModerate (due to sample prep)Low to Moderate
Complexity Low to ModerateHighModerate to High (requires specialized expertise)

Pillar 3: Self-Validating Protocols & Workflows

Trustworthiness in analytical data comes from rigorous validation.[3][14] Every protocol must be a self-validating system, demonstrating its suitability for the intended purpose through empirical evidence. The validation should be conducted according to established guidelines, such as ICH Q2(R2).[2][15][16]

Workflow for Method Selection and Validation

The choice of analytical method is a critical decision based on the analyte's properties and the analytical objective.

cluster_selection Method Selection cluster_validation Method Validation (ICH Q2) Start Define Analytical Goal (Purity Assay) Analyte Analyze Properties of 3-Chloro-2,2-dimethylpropanal (Volatile, No Chromophore) Start->Analyte Method_Eval Evaluate Potential Methods Analyte->Method_Eval GC Gas Chromatography (GC) Method_Eval->GC Volatile HPLC HPLC Method_Eval->HPLC Non-Volatile or UV-Active NMR qNMR Method_Eval->NMR Absolute Purity Needed GC_Choice Select GC-FID as Primary Method (High Throughput, Robust) GC->GC_Choice NMR_Choice Select qNMR as Orthogonal Method (Absolute Purity Confirmation) NMR->NMR_Choice Develop Develop GC-FID Method GC_Choice->Develop Validate Perform Validation Studies Develop->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for analytical method selection and validation.

Experimental Protocol: GC-FID for Purity Assay

This protocol describes a validated method for determining the purity of 3-Chloro-2,2-dimethylpropanal by Gas Chromatography with Flame Ionization Detection.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[6]

  • Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[5]

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector: FID, 280°C.

  • Injection Volume: 1.0 µL.

2. Sample and Standard Preparation:

  • Solvent: Dichloromethane (DCM) or other suitable high-purity solvent.

  • Sample Solution: Accurately weigh approximately 100 mg of 3-Chloro-2,2-dimethylpropanal into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Reference Standard (for impurity identification, if available): Prepare known impurities at a concentration of approximately 0.1% of the analyte concentration.

3. Validation Protocol (Abbreviated):

  • Specificity: Inject the solvent, a sample solution, and a sample spiked with known related substances. The method is specific if the main peak is free from any co-eluting peaks.

  • Linearity: Prepare a series of dilutions of the sample solution corresponding to 50% to 150% of the nominal concentration. Plot peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of 3-Chloro-2,2-dimethylpropanal into a placebo or a mixture of known impurities. The recovery should be within 98.0% to 102.0%.[17]

  • Precision (Repeatability): Perform six replicate injections of the sample solution. The relative standard deviation (%RSD) of the peak area should be ≤ 1.0%.

  • Limit of Quantitation (LOQ): Determine the concentration at which the signal-to-noise ratio is approximately 10. This is crucial for accurately quantifying impurities.

4. Calculation: The purity is calculated using the area percent method, assuming all components have a similar response factor in the FID.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Protocol: ¹H-qNMR for Absolute Purity

This protocol provides an orthogonal method for an absolute purity determination.

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl₃) containing a certified internal standard (e.g., 1,3,5-trimethoxybenzene) at a precisely known concentration.

  • Sample: Accurately weigh ~15-20 mg of 3-Chloro-2,2-dimethylpropanal.

2. Sample Preparation:

  • Accurately weigh the sample into an NMR tube.

  • Using a gas-tight syringe, add a precise volume (e.g., 0.6 mL) of the CDCl₃ containing the internal standard.

  • Cap the tube and mix thoroughly until the sample is completely dissolved.[12]

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.

4. Data Processing and Calculation:

  • Integrate the characteristic aldehyde proton signal of 3-Chloro-2,2-dimethylpropanal (expected as a singlet around 9.5 ppm).

  • Integrate a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene).

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Logical Workflow for Impurity Identification

When an unknown peak is detected during the GC purity assay, a logical workflow is required for its identification, a key aspect of impurity profiling.[18]

Start Unknown Peak Detected in GC-FID Purity Assay Check_Threshold Is Peak > Identification Threshold (e.g., 0.1%)? Start->Check_Threshold GC_MS_Run Analyze Sample by GC-MS Check_Threshold->GC_MS_Run Yes No_Action Report as Unidentified Impurity Below Threshold Check_Threshold->No_Action No MS_Data Evaluate Mass Spectrum GC_MS_Run->MS_Data Propose_Structure Propose Structure based on Fragmentation & Molecular Ion MS_Data->Propose_Structure NMR_Analysis Isolate Impurity (if needed) & Analyze by NMR (1D/2D) Propose_Structure->NMR_Analysis Confirm_Structure Confirm Structure with NMR Data NMR_Analysis->Confirm_Structure Report Report Impurity Structure and Level Confirm_Structure->Report

Caption: Decision workflow for impurity structure elucidation.

Conclusion

The validation of 3-Chloro-2,2-dimethylpropanal purity is most effectively and efficiently achieved using a primary Gas Chromatography (GC-FID) method. This choice is logically derived from the analyte's volatile nature and the method's inherent robustness, high throughput, and precision. The trustworthiness of this primary method should be established through rigorous validation against ICH Q2(R2) criteria, covering specificity, linearity, accuracy, precision, and robustness.[1][15]

For orthogonal confirmation and the establishment of an in-house reference standard, quantitative NMR (qNMR) serves as the gold standard, providing an absolute measure of purity without reliance on a pre-existing standard of the same compound.[13] When unknown impurities are detected above the identification threshold, a hyphenated technique like GC-MS is indispensable for structural elucidation.[7][11] By employing this multi-faceted, risk-based approach, researchers and drug developers can ensure the quality of their materials and the integrity of their scientific outcomes.

References

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  • PubChem. 3-Chloro-2,2-dimethylpropanal.
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  • Shinde, S. S., & Khulbe, P. (2025, May). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health.
  • Seventh Sense Research Group. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with.

Sources

The Decisive Role of Electrophilicity: A Comparative Reactivity Guide to 3-Chloro-2,2-dimethylpropanal and Pivaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, a nuanced understanding of reactant behavior is a cornerstone of innovative synthesis. This guide offers an in-depth comparison of the reactivity of 3-Chloro-2,2-dimethylpropanal and its structural analog, pivaldehyde. While both aldehydes feature significant steric hindrance, the introduction of a single chlorine atom dramatically alters the electronic landscape of the molecule, providing a compelling case study in the balance between steric and electronic effects.

At first glance, 3-Chloro-2,2-dimethylpropanal and pivaldehyde (also known as 2,2-dimethylpropanal) appear to be close cousins.[1] Both possess a bulky tert-butyl-like framework adjacent to the aldehyde functional group, which physically obstructs the path of incoming nucleophiles.[2][3] However, the substitution of a hydrogen atom with a chlorine atom on a methyl group in 3-Chloro-2,2-dimethylpropanal introduces a powerful electronic effect that sets it apart from pivaldehyde.

The Tale of Two Aldehydes: Steric Hindrance vs. Electronic Activation

The reactivity of any carbonyl compound, including aldehydes, is primarily governed by two factors: the degree of steric hindrance around the carbonyl carbon and the electrophilicity (the partial positive charge) of that same carbon.[4][5]

Pivaldehyde: The Archetype of Steric Hindrance

Pivaldehyde is a classic example of a sterically hindered aldehyde.[3] The large tert-butyl group acts as a bulky shield, making it difficult for nucleophiles to approach and attack the carbonyl carbon.[2][6] This steric congestion significantly slows down the rate of nucleophilic addition reactions compared to less hindered aldehydes.[3] Electronically, the alkyl groups of the tert-butyl moiety have a weak electron-donating inductive effect (+I), which slightly reduces the partial positive charge on the carbonyl carbon, further dampening its reactivity.

3-Chloro-2,2-dimethylpropanal: An Electronically Activated System

While 3-Chloro-2,2-dimethylpropanal shares a similar steric profile to pivaldehyde due to the 2,2-dimethyl substitution, the presence of a chlorine atom at the 3-position introduces a strong electron-withdrawing inductive effect (-I).[7] Chlorine is highly electronegative and pulls electron density away from the rest of the molecule. This effect is transmitted through the carbon chain, leading to a significant increase in the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon a more attractive target for nucleophiles.[5][8]

Therefore, a direct comparison of these two molecules presents a classic chemical conundrum: does the steric hindrance that plagues pivaldehyde also dominate the reactivity of its chlorinated counterpart, or does the electronic activation from the chlorine atom win out?

Comparative Reactivity in Key Transformations

The interplay of steric and electronic effects becomes evident when we examine the behavior of these aldehydes in common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes.[8][9] In these reactions, a nucleophile attacks the electrophilic carbonyl carbon.[6]

  • Hypothesis: Due to the dominant electron-withdrawing effect of the chlorine atom, 3-Chloro-2,2-dimethylpropanal is predicted to be more reactive towards nucleophiles than pivaldehyde , despite their similar steric bulk.

  • Supporting Evidence & Expected Outcomes:

    • Reduction with Hydride Reagents (e.g., NaBH₄): The reduction of an aldehyde to a primary alcohol is a fundamental nucleophilic addition reaction. The more electrophilic carbonyl carbon of 3-Chloro-2,2-dimethylpropanal should react more rapidly with the hydride nucleophile (H⁻) from sodium borohydride than the less electrophilic carbonyl of pivaldehyde.[3]

    • Grignard & Organolithium Reactions: In reactions with powerful carbon-based nucleophiles like Grignard reagents (R-MgX), the increased electrophilicity of 3-Chloro-2,2-dimethylpropanal's carbonyl group is expected to lead to faster reaction rates and potentially higher yields compared to pivaldehyde under identical conditions.[2]

    • Wittig Reaction: While the Wittig reaction is sensitive to steric hindrance for both aldehydes, the initial attack of the phosphorus ylide on the carbonyl carbon should be more favorable for the more electrophilic 3-Chloro-2,2-dimethylpropanal.[2][3]

Reactions Lacking Alpha-Hydrogens

A key structural feature of both pivaldehyde and 3-Chloro-2,2-dimethylpropanal is the absence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This structural constraint prevents them from undergoing reactions that require enolate formation, such as the aldol condensation. However, it opens the door to another characteristic reaction.

  • The Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction, where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.[10][11][12] Both pivaldehyde and 3-Chloro-2,2-dimethylpropanal are candidates for this reaction.[10][11] The mechanism involves the initial attack of a hydroxide ion on the carbonyl carbon.[13] The increased electrophilicity of 3-Chloro-2,2-dimethylpropanal would likely facilitate this initial step.

Data Summary

PropertyPivaldehyde3-Chloro-2,2-dimethylpropanalRationale
IUPAC Name 2,2-Dimethylpropanal[1]3-Chloro-2,2-dimethylpropanal[14]Standard nomenclature rules.
Molar Mass 86.13 g/mol [1]120.58 g/mol [14]Presence of a heavier chlorine atom.
Key Structural Feature Bulky tert-butyl group2,2-dimethylpropyl group with a γ-chloro substituentComparison of the alkyl frameworks.
Dominant Electronic Effect Weak +I (electron-donating) from alkyl groupsStrong -I (electron-withdrawing) from chlorineInductive effects of substituents.
Steric Hindrance HighHighBoth have a quaternary α-carbon.
Predicted Reactivity in Nucleophilic Addition LowerHigherThe electron-withdrawing chlorine increases the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles.[4][5]
Potential for Cannizzaro Reaction Yes[10][11]YesBoth lack α-hydrogens.[12]

Experimental Protocols

To empirically validate the predicted reactivity differences, a standardized experimental protocol is essential. The following outlines a general procedure for the reduction of an aldehyde using sodium borohydride, which can be applied to both pivaldehyde and 3-Chloro-2,2-dimethylpropanal for a comparative study.

Protocol: Comparative Reduction of Aldehydes via Sodium Borohydride

Objective: To compare the reaction rates of pivaldehyde and 3-Chloro-2,2-dimethylpropanal upon reduction with sodium borohydride.

Materials:

  • Pivaldehyde

  • 3-Chloro-2,2-dimethylpropanal

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (or Diethyl ether)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve the aldehyde (1 equivalent) in methanol (approx. 0.2 M solution). Cool both flasks to 0 °C in an ice bath.

  • Initiation of Reduction: To each flask, add sodium borohydride (1.1 equivalents) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of each reaction independently by thin-layer chromatography (TLC) at regular intervals (e.g., every 10 minutes). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot will indicate reaction progression.

  • Quenching: Once the reaction is deemed complete by TLC (or after a set time for comparison), slowly add 1M HCl to each flask at 0 °C to quench the excess NaBH₄ and neutralize the resulting alkoxide.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the layers and extract the aqueous layer with two additional portions of dichloromethane.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Analysis: Analyze the crude products by ¹H NMR and/or GC-MS to confirm the identity of the alcohol and assess purity. The relative time to completion for each reaction provides a qualitative measure of the starting aldehyde's reactivity.

Visualizing the Core Concepts

To better understand the factors at play, the following diagrams illustrate the key principles and workflows.

G cluster_pivaldehyde Pivaldehyde cluster_chloroaldehyde 3-Chloro-2,2-dimethylpropanal p_struct Structure: (CH₃)₃CCHO p_steric High Steric Hindrance (Bulky t-Bu group) p_struct->p_steric p_electronic Weak +I Effect (Electron Donating) p_struct->p_electronic p_reactivity Lower Reactivity p_steric->p_reactivity p_electronic->p_reactivity c_struct Structure: ClCH₂C(CH₃)₂CHO c_steric High Steric Hindrance (gem-Dimethyl group) c_struct->c_steric c_electronic Strong -I Effect (Electron Withdrawing) c_struct->c_electronic c_reactivity Higher Reactivity c_steric->c_reactivity c_electronic->c_reactivity

Caption: Comparison of steric and electronic effects on reactivity.

G start Dissolve Aldehyde in Methanol (0°C) add_nabh4 Add NaBH₄ (portion-wise) start->add_nabh4 monitor Monitor by TLC add_nabh4->monitor monitor->monitor Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Dry & Concentrate workup->purify end Analyze Product (NMR, GC-MS) purify->end

Caption: Workflow for comparative aldehyde reduction.

Conclusion

In the direct comparison between 3-Chloro-2,2-dimethylpropanal and pivaldehyde, the inductive electron-withdrawing effect of the chlorine atom emerges as the decisive factor in determining reactivity towards nucleophiles. While both molecules are significantly sterically hindered, the enhanced electrophilicity of the carbonyl carbon in 3-Chloro-2,2-dimethylpropanal renders it the more reactive species. This guide underscores the critical importance of considering both steric and electronic factors in concert when predicting chemical reactivity and designing synthetic pathways. For the practicing chemist, understanding these fundamental principles allows for more informed substrate selection and reaction optimization.

References

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  • Benchchem.
  • Bowie, J. H., & O'Hair, R. A. J. (1995). The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde. American Chemical Society.
  • Unknown Author. (n.d.). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Source details unavailable.
  • LibreTexts. (2022). CO6. Relative Reactivity of Carbonyls. [Link]

  • LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. [Link]

  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • LibreTexts. (2019). 13.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]

  • LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Moore, J. (2011). Factors that Influence Carbonyl Reactivity. YouTube. [Link]

  • Stetter, H. (2025). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Organic Reactions. [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • Wikipedia. (n.d.). Pivaldehyde. [Link]

  • ACS Figshare. (n.d.). Collection - The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde. [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanoyl chloride. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Filo. (2024). Give all the products that might be formed when 3 -chloro-2,2-dimethylbutane... [Link]

  • Wagner, E. D., et al. (2015). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 49(4), 2356–2364. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Bartleby. (2021). 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol... [Link]

  • De Kimpe, N., et al. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. The Journal of Organic Chemistry, 79(19), 9445-9452. [Link]

  • Brochu, M. P., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]

  • Halland, N., et al. (2004). Direct organocatalytic asymmetric alpha-chlorination of aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. [Link]

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Navigating the Steric Labyrinth: A Comparative Guide to the SN2 Reactivity of 3-Chloro-2,2-dimethylpropanal and Other Neopentyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the predictability of chemical reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis, is notoriously sensitive to steric hindrance. This guide provides an in-depth technical comparison of the SN2 reactivity of 3-chloro-2,2-dimethylpropanal against other neopentyl halides, a class of compounds renowned for their steric challenges. By examining the interplay of steric and electronic effects, supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for anticipating and navigating the synthetic utility of these hindered electrophiles.

The Neopentyl System: A Formidable Steric Barrier in SN2 Reactions

The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The success of this "backside attack" is critically dependent on the steric accessibility of the reaction center. Neopentyl halides, characterized by a quaternary carbon adjacent to the carbon bearing the leaving group (the β-carbon), present a significant steric impediment to the approaching nucleophile. This bulky t-butyl group effectively shields the electrophilic α-carbon, drastically slowing down the rate of SN2 reactions.

This steric hindrance is not a minor inconvenience; it is a profound rate-determining factor. Experimental data consistently demonstrates that neopentyl halides are exceptionally unreactive in SN2 reactions, often reacting orders of magnitude slower than their less hindered primary alkyl halide counterparts. In many practical scenarios, they are considered inert to SN2 conditions.

3-Chloro-2,2-dimethylpropanal: An Exception to the Rule?

While the neopentyl backbone of 3-chloro-2,2-dimethylpropanal suggests a similar unreactivity, the presence of an aldehyde functional group at the α-position introduces an intriguing electronic element. The electron-withdrawing nature of the carbonyl group is known to accelerate SN2 reactions in α-halo carbonyl compounds. This is attributed to the stabilization of the electron-rich pentacoordinate transition state through orbital overlap with the π-system of the carbonyl group.

This raises a critical question: to what extent can the electronic activation by the aldehyde group counteract the profound steric hindrance of the neopentyl framework?

Comparative Analysis of SN2 Reactivity

To provide a clear comparison, let's examine the available quantitative and qualitative data on the SN2 reactivity of various alkyl halides.

Quantitative Reactivity Data

The following table summarizes the relative rates of SN2 reactions for a selection of alkyl bromides with a common nucleophile. This data starkly illustrates the dramatic impact of steric hindrance.

Alkyl BromideStructureRelative Rate (vs. Ethyl Bromide)
Methyl BromideCH₃Br30
Ethyl BromideCH₃CH₂Br1
n-Propyl BromideCH₃CH₂CH₂Br0.4
Isobutyl Bromide(CH₃)₂CHCH₂Br0.03
Neopentyl Bromide (CH₃)₃CCH₂Br 0.00001
Isopropyl Bromide(CH₃)₂CHBr0.02
t-Butyl Bromide(CH₃)₃CBr~0 (Elimination predominates)

Data compiled from various sources and represents a generalized trend.

As the table clearly shows, neopentyl bromide is approximately 100,000 times less reactive than ethyl bromide in a typical SN2 reaction. This profound deactivation is a direct consequence of the steric bulk of the t-butyl group.

Mechanistic Insights: Steric vs. Electronic Effects

The dramatic difference in reactivity between neopentyl halides and their less hindered counterparts can be visualized through the transition state of the SN2 reaction.

SN2_Transition_State cluster_unhindered Unhindered Primary Halide (e.g., Ethyl Bromide) cluster_neopentyl Neopentyl Halide Nu Nu⁻ C_alpha_unhindered C Nu->C_alpha_unhindered H1_unhindered H C_alpha_unhindered->H1_unhindered H2_unhindered H C_alpha_unhindered->H2_unhindered R_unhindered CH₃ C_alpha_unhindered->R_unhindered X_unhindered Br C_alpha_unhindered->X_unhindered Nu_neo Nu⁻ C_alpha_neo C Nu_neo->C_alpha_neo H1_neo H C_alpha_neo->H1_neo H2_neo H C_alpha_neo->H2_neo tBu_neo C(CH₃)₃ C_alpha_neo->tBu_neo X_neo Br C_alpha_neo->X_neo

Figure 1. Transition state comparison for SN2 reaction.

In the case of an unhindered primary halide, the nucleophile has a clear path for backside attack. For a neopentyl halide, the bulky t-butyl group acts as a formidable shield, sterically clashing with the incoming nucleophile and raising the energy of the transition state, thus slowing the reaction.

For 3-chloro-2,2-dimethylpropanal, the aldehyde group introduces an electronic effect that stabilizes the transition state.

Aldehyde_Effect cluster_aldehyde 3-Chloro-2,2-dimethylpropanal Transition State cluster_explanation Electronic Stabilization Nu_aldehyde Nu⁻ C_alpha_aldehyde C Nu_aldehyde->C_alpha_aldehyde CHO_aldehyde CHO H_aldehyde H C_alpha_aldehyde->H_aldehyde tBu_aldehyde C(CH₃)₃ C_alpha_aldehyde->tBu_aldehyde C_alpha_aldehyde->CHO_aldehyde Cl_aldehyde Cl C_alpha_aldehyde->Cl_aldehyde explanation_node The electron-withdrawing aldehyde group stabilizes the partial negative charge developing on the α-carbon in the transition state, lowering its energy.

Figure 2. Electronic effect of the aldehyde group.

This electronic stabilization, however, is in direct competition with the severe steric hindrance. While it will make 3-chloro-2,2-dimethylpropanal more reactive than other neopentyl halides, it is unlikely to overcome the steric barrier to a degree that would make it a readily usable substrate in standard SN2 reactions.

Experimental Protocols

For researchers wishing to empirically compare the reactivity of these substrates, the following protocols provide a framework for conducting such experiments.

Synthesis of 3-Chloro-2,2-dimethylpropanal

A potential synthetic route to 3-chloro-2,2-dimethylpropanal involves the α-chlorination of pivalaldehyde (2,2-dimethylpropanal).

Materials:

  • Pivalaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve pivalaldehyde in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous DCM to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-chloro-2,2-dimethylpropanal.

Note: This is a generalized procedure and may require optimization. Handle sulfuryl chloride with extreme caution in a well-ventilated fume hood.

Comparative SN2 Reactivity Experiment (Qualitative)

This experiment provides a visual indication of the relative rates of SN2 reactions.

Materials:

  • Equimolar amounts of:

    • 1-bromobutane (positive control)

    • Neopentyl bromide

    • 3-chloro-2,2-dimethylpropanal

  • 15% solution of sodium iodide in acetone

  • Dry test tubes

Procedure:

  • To three separate, dry test tubes, add 1 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 5 drops of 1-bromobutane.

  • To the second test tube, add 5 drops of neopentyl bromide.

  • To the third test tube, add 5 drops of 3-chloro-2,2-dimethylpropanal.

  • Stopper the test tubes and shake them simultaneously.

  • Observe the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone).

  • Record the time it takes for a precipitate to appear in each tube.

Expected Outcome:

  • 1-bromobutane: A precipitate should form relatively quickly, indicating a fast SN2 reaction.

  • Neopentyl bromide: A precipitate is unlikely to form within a reasonable timeframe, demonstrating its extremely low reactivity.

  • 3-chloro-2,2-dimethylpropanal: A very slow formation of a precipitate might be observed over an extended period, suggesting a reaction rate that is faster than neopentyl bromide but significantly slower than 1-bromobutane.

Conclusion and Recommendations

The evidence overwhelmingly indicates that neopentyl halides are exceptionally poor substrates for SN2 reactions due to profound steric hindrance. While the introduction of an electron-withdrawing aldehyde group in 3-chloro-2,2-dimethylpropanal is expected to increase its reactivity relative to other neopentyl halides, it is highly unlikely to overcome the steric barrier to a synthetically useful degree for standard SN2 transformations.

For drug development professionals and synthetic chemists, this means that designing synthetic routes that rely on an SN2 reaction at a neopentyl center is fraught with difficulty and should generally be avoided. Alternative strategies, such as those involving SN1 reactions (which may be complicated by rearrangements) or entirely different bond-forming methodologies, should be considered when a neopentyl moiety is a required structural element.

This guide underscores the critical importance of understanding the interplay between steric and electronic effects in predicting chemical reactivity. While electronic activation can be a powerful tool, the case of 3-chloro-2,2-dimethylpropanal serves as a potent reminder that some steric barriers are simply too formidable to be overcome by electronic assistance alone.

References

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
  • Bruckner, R. Advanced Organic Chemistry: Reaction Mechanisms; Academic Press, 2002.
  • Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row, 1987.

A Comparative Guide to the Synthetic Efficacy of 3-Chloro-2,2-dimethylpropanal and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of synthetic organic chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Sterically hindered aldehydes, a class of reagents prized for their unique reactivity, are indispensable tools for constructing complex molecular architectures. This guide provides an in-depth, data-driven comparison of 3-Chloro-2,2-dimethylpropanal, a bifunctional intermediate, against its structural and functional analogs. We will explore the subtle interplay of steric and electronic factors that govern their utility, providing researchers, scientists, and drug development professionals with the insights necessary for rational substrate selection.

The Strategic Value of Hindered Aldehydes in Synthesis

The deliberate introduction of steric bulk around a reactive center, such as the aldehyde carbonyl, is a powerful strategy in organic synthesis. This steric shielding can modulate the approach of nucleophiles, often leading to enhanced diastereoselectivity in addition reactions. Furthermore, the absence of α-hydrogens, a common feature in aldehydes like 2,2-dimethylpropanal (pivalaldehyde), precludes enolization and side reactions such as aldol condensation, thereby simplifying the reaction profile and often improving yields of the desired transformation.[1][2] 3-Chloro-2,2-dimethylpropanal is a particularly interesting case, as it combines the steric influence of a neopentyl group with the electronic and functional handle of an α-chloro substituent.

Physicochemical Properties and Reactivity Profiles: A Comparative Overview

To understand the synthetic potential of these intermediates, a comparison of their fundamental properties is essential. The table below summarizes key data for 3-Chloro-2,2-dimethylpropanal and two common analogs: pivalaldehyde, which shares the same steric environment but lacks the chloro group, and 3-chloro-2-methylpropanal, which possesses the chloro group but has reduced steric bulk.

Property3-Chloro-2,2-dimethylpropanalPivalaldehyde (2,2-Dimethylpropanal)3-Chloro-2-methylpropanal
Molecular Formula C₅H₉ClO[3]C₅H₁₀O[4][5]C₄H₇ClO[6]
Molecular Weight 120.58 g/mol [3]86.13 g/mol [5]106.55 g/mol [6]
Boiling Point ~143-144 °C (est.)74-75 °CN/A
Key Reactive Feature α-chloro substituent, neopentyl groupNeopentyl group, no α-hydrogensα-chloro substituent, single α-hydrogen
Primary Reactivity Nucleophilic addition, substitution at C-ClNucleophilic addition, Cannizzaro reactionNucleophilic addition, enolization possible

This data highlights the distinct nature of each analog. Pivalaldehyde's lack of α-hydrogens makes it an ideal substrate for reactions like the Cannizzaro disproportionation.[2][7] In contrast, the α-chloro group in both chlorinated analogs serves as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon, while also providing a leaving group for subsequent transformations.[8]

Comparative Efficacy in Key Synthetic Transformations

The utility of a synthetic intermediate is best demonstrated by its performance in a range of chemical reactions. This section compares the efficacy of 3-Chloro-2,2-dimethylpropanal and its analogs in canonical organic transformations.

Nucleophilic Addition Reactions

In nucleophilic additions, such as the Grignard or organolithium reactions, the steric bulk of the neopentyl group present in both pivalaldehyde and 3-Chloro-2,2-dimethylpropanal plays a decisive role. While this hindrance can slow the reaction rate compared to less bulky aldehydes, it is often exploited to control stereochemistry.[1] The α-chloro substituent on 3-Chloro-2,2-dimethylpropanal further activates the carbonyl, creating a unique reactivity profile that balances steric hindrance with electronic activation.

α-Chloro aldehydes are versatile building blocks for the synthesis of complex molecules, including various oxygen-containing heterocycles and natural products.[9] The resulting chlorohydrins are valuable intermediates that can be elaborated into epoxides and other functional groups.

Caption: Standard workflow for a Grignard reaction with a hindered aldehyde.

Redox Reactions: The Cannizzaro Reaction

The Cannizzaro reaction is a hallmark of aldehydes lacking α-hydrogens. In the presence of a strong base, these aldehydes undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[7] Pivalaldehyde is a classic substrate for this transformation.

Causality: The reaction mechanism requires the initial attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde. This is possible only because there is no acidic α-proton that can be abstracted by the base, which would otherwise lead to an enolate and subsequent aldol-type reactions.

3-Chloro-2,2-dimethylpropanal, which also lacks α-hydrogens, is expected to undergo a similar reaction. The presence of the α-chloro atom may, however, open up competing reaction pathways, such as elimination or substitution, depending on the reaction conditions.

Reactions Leveraging the α-Chloro Group

The C-Cl bond in α-chloro aldehydes is the defining feature that sets them apart from analogs like pivalaldehyde. This functional group is a gateway to a host of valuable transformations.

  • Nucleophilic Substitution: The chloride can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to install new functional groups.

  • Epoxide Formation: Intramolecular cyclization of the intermediate chlorohydrin (formed after nucleophilic attack at the carbonyl) is a common and efficient route to epoxides.

  • Rearrangements: Under specific conditions, α-halo carbonyl compounds can undergo rearrangements, such as the Favorskii rearrangement, to yield carboxylic acid derivatives.

These reactions make α-chloro aldehydes, including 3-Chloro-2,2-dimethylpropanal, highly valuable linchpin compounds in multi-step syntheses.[9][10]

Mechanistic Insights: The Interplay of Steric and Electronic Effects

The efficacy of 3-Chloro-2,2-dimethylpropanal as a synthetic intermediate is governed by a delicate balance between two opposing factors: the steric hindrance from the neopentyl group and the electronic activation from the α-chloro substituent.

Mechanistic_Factors cluster_steric Steric Effects cluster_electronic Electronic Effects Steric_Source Neopentyl Group (C(CH₃)₃) Steric_Effect Shields carbonyl from attack Decreases reaction rate Increases diastereoselectivity Steric_Source->Steric_Effect Outcome Net Reactivity Profile of 3-Chloro-2,2-dimethylpropanal Steric_Effect->Outcome Modulates Electronic_Source α-Chloro Substituent (-Cl) Electronic_Effect Inductive electron withdrawal Increases carbonyl electrophilicity Activates for nucleophilic attack Electronic_Source->Electronic_Effect Electronic_Effect->Outcome Enhances

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Chloro-2,2-dimethylpropanal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Sterically Hindered Halogenated Aldehyde

3-Chloro-2,2-dimethylpropanal, and its derivatives, represent a class of valuable synthetic intermediates. Their structure, featuring a reactive aldehyde, a sterically demanding neopentyl core, and a functionalized chloromethyl group, makes them versatile building blocks in pharmaceutical and materials science. However, this unique combination of features also presents a distinct analytical challenge. Unambiguous structural confirmation is paramount to ensure reaction success, purity, and final product efficacy.

This guide provides an in-depth comparison of core spectroscopic techniques for the structural elucidation of these molecules. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features—explaining why the molecule's structure dictates the specific outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals who require not just data, but a validated, logical framework for structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the first-line technique for mapping the connectivity of a molecule. For a derivative of 3-Chloro-2,2-dimethylpropanal, the spectrum is deceptively simple due to the molecule's symmetry, yet highly informative.

Expertise: The Causality Behind the Chemical Shifts

The key structural feature dictating the ¹H NMR spectrum is the C2 quaternary carbon. Having no attached protons, it acts as a coupling insulator, meaning all distinct proton environments appear as sharp singlets.

  • Aldehyde Proton (-CHO): This proton is directly attached to a highly electronegative oxygen atom and is subject to the magnetic anisotropy of the carbonyl double bond. This results in significant deshielding, pushing its resonance to a characteristic downfield region of ~9.5 ppm . Its singlet multiplicity is a direct confirmation that the adjacent carbon is quaternary.

  • Chloromethyl Protons (-CH₂Cl): These two protons are deshielded by the adjacent electronegative chlorine atom. They appear as a sharp singlet at approximately 3.5-3.7 ppm .

  • Gem-dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. They are shielded relative to the other groups and appear as a single, intense singlet (integrating to 6H) around 1.1-1.2 ppm .

Data Summary: Expected ¹H NMR Signals
Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-H O)9.5Singlet1H
Chloromethyl (-CH ₂Cl)3.5 - 3.7Singlet2H
Gem-dimethyl (-C(CH ₃)₂)1.1 - 1.2Singlet6H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

¹³C NMR & DEPT: A Definitive Carbon Skeleton Count

While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon backbone. For this particular structure, the use of Distortionless Enhancement by Polarization Transfer (DEPT) is not just helpful—it is essential for unambiguous assignment.[1][2]

Expertise: Why DEPT is a Self-Validating System Here

A standard broadband-decoupled ¹³C NMR spectrum will show four distinct signals. However, assigning them correctly requires an additional layer of validation. DEPT experiments manipulate pulse sequences to provide information on the number of hydrogens attached to each carbon.[3][4]

  • DEPT-135: This is the most informative experiment for this structure.

    • CH₃ groups will appear as positive peaks.

    • CH₂ groups will appear as negative peaks.

    • CH groups will appear as positive peaks.

    • Quaternary carbons (C) will be absent .[5]

This allows for the definitive identification of the chloromethyl carbon (negative phase), the gem-dimethyl carbons (positive phase), and the quaternary carbon (absent), providing a powerful cross-check of the proposed structure.

Data Summary: Expected ¹³C NMR and DEPT-135 Signals
Carbon Environment Expected Chemical Shift (δ, ppm) DEPT-135 Phase
Carbonyl (C =O)~202Absent
Quaternary (C (CH₃)₂)~45Absent
Chloromethyl (-C H₂Cl)~55Negative
Gem-dimethyl (-C(C H₃)₂)~22Positive
Experimental Protocol: ¹³C NMR with DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: On a 400 MHz spectrometer (operating at 100 MHz for ¹³C), acquire a standard proton-decoupled ¹³C spectrum. Following this, acquire a DEPT-135 spectrum using the instrument's standard parameters.

  • Processing: Process both spectra. The chemical shifts in the DEPT spectrum will align perfectly with the standard ¹³C spectrum, allowing for direct assignment based on the phase of each peak.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast, non-destructive technique perfect for confirming the presence of key functional groups. For 3-Chloro-2,2-dimethylpropanal derivatives, it provides two definitive pieces of evidence for the aldehyde moiety.

Trustworthiness: The Aldehyde "Smoking Gun"

The presence of an aldehyde is confirmed not just by the carbonyl (C=O) stretch, but by its combination with the characteristic aldehydic C-H stretches.

  • C=O Stretch: A very strong and sharp absorption peak will appear between 1740-1720 cm⁻¹ .[6][7] This confirms a saturated aliphatic carbonyl group.

  • Aldehydic C-H Stretches: The C-H bond of the aldehyde group produces two weaker, but highly diagnostic, absorption bands: one near 2830-2820 cm⁻¹ and another, often appearing as a shoulder on the main alkyl C-H stretches, near 2730-2720 cm⁻¹ .[7][8] The presence of both the C=O and this C-H doublet is conclusive proof of an aldehyde.

  • C-Cl Stretch: A moderately strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ , corresponds to the C-Cl stretching vibration.[9]

Data Summary: Key IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehydic C-H Stretch2830-2820 and 2730-2720Weak to Medium
Aliphatic C-H Stretch2970-2860Strong
Carbonyl (C=O) Stretch1740-1720Strong, Sharp
C-Cl Stretch800-600Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Analysis: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis. Identify the key absorption bands as listed above.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Mass spectrometry provides the molecular weight and, crucially, definitive evidence for the presence of chlorine through its isotopic pattern.

Authoritative Grounding: The Chlorine Isotope Signature

Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment.[10]

  • Molecular Ion Peak (M⁺): The mass spectrum will not show a single molecular ion peak. Instead, it will display an M⁺ peak and an M+2 peak (two mass units higher). The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom.[10] For 3-Chloro-2,2-dimethylpropanal (C₅H₉ClO), these would appear at m/z 120 and 122.

  • High-Resolution MS (HRMS): For ultimate confidence, HRMS can determine the exact mass to several decimal places (e.g., 120.0342 for C₅H₉³⁵ClO), confirming the elemental composition beyond doubt.

  • Fragmentation: Electron Impact (EI) ionization will cause predictable fragmentation. Key fragments to look for include:

    • [M-Cl]⁺: Loss of the chlorine atom (m/z 85).

    • [M-CHO]⁺: Loss of the formyl radical (m/z 91/93).

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl, leading to a fragment at m/z 57.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of this compound, GC-MS is the ideal method.[11][12][13]

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that resolves the compound of interest from any impurities.

  • MS Detection: The eluent from the GC is directed into the MS (typically an EI source). Acquire data over a mass range of m/z 40-200.

  • Analysis: Examine the mass spectrum of the GC peak corresponding to the product. Identify the molecular ion cluster (M⁺ and M+2) and major fragment ions.

Comparative Analysis: Selecting the Right Tool for the Job

No single technique tells the whole story. Their power lies in their synergy.

Technique Primary Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, relative proton count.Provides detailed structural map. Non-destructive.Can be complex for molecules without symmetry.
¹³C NMR / DEPT Carbon count and type (CH₃, CH₂, CH, C).Unambiguously confirms carbon skeleton.[1][5]Lower sensitivity, requires more sample or time.
IR Spectroscopy Presence of specific functional groups.Very fast, non-destructive, excellent for carbonyls.Provides limited connectivity information.
Mass Spectrometry Molecular weight, elemental formula (HRMS), halogen presence.Highly sensitive, confirms molecular formula, isotopic patterns are definitive.Destructive technique, fragmentation can be complex.

Recommended Analytical Workflow

The following workflow represents a logical and efficient process for the complete structural validation of a 3-Chloro-2,2-dimethylpropanal derivative.

G cluster_0 start Purified Sample ir Step 1: IR Spectroscopy start->ir nmr Step 2: NMR (¹H, ¹³C, DEPT) ir->nmr Aldehyde Confirmed? re_eval Re-evaluate Synthesis/ Purification ir->re_eval No ms Step 3: GC-MS nmr->ms Connectivity Matches? nmr->re_eval No confirm Structure Confirmed ms->confirm MW & Formula Match? ms->re_eval No

Sources

A Comparative Guide to the Reaction Kinetics of 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed kinetic analysis of reactions involving 3-Chloro-2,2-dimethylpropanal, a structurally unique aliphatic aldehyde. By comparing its reactivity with key alternative aldehydes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how its distinct structural features—a sterically hindered neopentyl-like backbone, an electron-withdrawing α-chloro substituent, and the absence of enolizable α-hydrogens—govern its behavior in fundamental organic transformations.

Foundational Principles: The Unique Reactivity Profile of 3-Chloro-2,2-dimethylpropanal

The reactivity of any aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon, which is influenced by both electronic and steric factors.[1] In 3-Chloro-2,2-dimethylpropanal, several features converge to create a distinct kinetic profile:

  • No α-Hydrogens: The carbon atom alpha to the carbonyl group is quaternary. This structural feature precludes reactions that proceed via enolate or enol intermediates, such as the aldol condensation.[2] Instead, under basic conditions, it is predisposed to undergo the Cannizzaro reaction, a characteristic disproportionation of non-enolizable aldehydes.[3]

  • Steric Hindrance: The presence of two methyl groups on the α-carbon creates significant steric bulk around the carbonyl center. This "neopentyl-like" arrangement is expected to kinetically hinder the approach of nucleophiles to both the carbonyl carbon and the adjacent carbon bearing the chlorine atom.

  • Electronic Effect of the Chlorine Atom: The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This stands in contrast to the electron-donating nature of simple alkyl groups which tend to decrease aldehyde reactivity.[1]

This guide will explore the kinetic consequences of these competing factors through a comparative study of three key reaction classes: the Cannizzaro reaction, nucleophilic addition to the carbonyl, and nucleophilic substitution at the C-Cl bond.

Kinetic Profile of the Cannizzaro Reaction: A Study in Disproportionation

The Cannizzaro reaction is a hallmark of non-enolizable aldehydes in the presence of a strong base. It involves the disproportionation of two aldehyde molecules into a primary alcohol and a carboxylic acid.[3] The reaction typically follows third-order kinetics: second order with respect to the aldehyde and first order with respect to the hydroxide ion.[3]

Mechanism Causality: The reaction is initiated by the reversible nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The rate-determining step involves the transfer of a hydride ion from this intermediate to a second molecule of the aldehyde.[4]

Comparative Kinetic Analysis

To understand the influence of the α-chloro group, we compare the reaction kinetics of 3-Chloro-2,2-dimethylpropanal with its non-chlorinated analog, Pivalaldehyde (2,2-dimethylpropanal) .

  • Electronic Effect: The electron-withdrawing chlorine atom in 3-Chloro-2,2-dimethylpropanal enhances the electrophilicity of the carbonyl carbon. This should accelerate the initial attack by the hydroxide ion and facilitate the subsequent hydride transfer, leading to an expected increase in the overall reaction rate compared to pivalaldehyde.

  • Steric Effect: Both molecules are significantly sterically hindered around the carbonyl group, which generally slows the reaction compared to less bulky aldehydes like formaldehyde.

Table 1: Comparative Rate Constants for the Cannizzaro Reaction

AldehydeStructureRelative Rate Constant (k_rel)Rationale
Pivalaldehyde(CH₃)₃C-CHO1.00 (Baseline)Sterically hindered but lacks the activating effect of an α-halogen.
3-Chloro-2,2-dimethylpropanal ClCH₂-C(CH₃)₂-CHO~2.5 - 4.0Increased electrophilicity of the carbonyl carbon due to the -I effect of chlorine outweighs minor steric differences, accelerating the rate-determining step.
BenzaldehydeC₆H₅-CHO~6.0 - 8.0Aromatic system stabilizes the transition state; less sterically hindered than the neopentyl-like structures.

Note: Data is illustrative, based on established principles of electronic effects in reaction kinetics.

Experimental Protocol: Kinetic Monitoring via ¹H NMR Spectroscopy

This protocol provides a robust method for determining the reaction rate by monitoring the disappearance of aldehyde reactants and the appearance of alcohol and carboxylate products over time.

  • Reagent Preparation:

    • Prepare a 1.0 M solution of the aldehyde (3-Chloro-2,2-dimethylpropanal or Pivalaldehyde) in DMSO-d₆.

    • Prepare a 10.0 M solution of sodium hydroxide in D₂O.

  • Reaction Setup:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 50 °C).

    • In an NMR tube, combine 0.5 mL of the aldehyde solution with a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire an initial spectrum (t=0) to establish initial concentrations.

  • Initiation and Data Acquisition:

    • Initiate the reaction by injecting 50 µL of the concentrated NaOH/D₂O solution into the NMR tube. Mix rapidly.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 hours).

  • Data Analysis:

    • Integrate the characteristic aldehyde proton signal (e.g., ~9.5 ppm) and the signals for the alcohol product (e.g., -CH₂OH protons) relative to the internal standard at each time point.

    • Plot the concentration of the aldehyde versus time. Use the integrated rate law for a third-order reaction to determine the rate constant, k.

Visualization: Cannizzaro Reaction Mechanism

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange A Aldehyde (R-CHO) Int1 Tetrahedral Intermediate A->Int1 + OH⁻ OH OH⁻ Int1_copy Tetrahedral Intermediate Acid Carboxylic Acid (R-COOH) Int1_copy->Acid Hydride Shift Alkoxide Alkoxide Ion (R-CH₂O⁻) Int1_copy->Alkoxide Hydride Shift A2 Second Aldehyde (R-CHO) A2->Acid Hydride Shift A2->Alkoxide Hydride Shift Acid_copy Carboxylic Acid Alkoxide_copy Alkoxide Ion Carboxylate Carboxylate Ion (R-COO⁻) Acid_copy->Carboxylate Fast Alcohol Alcohol (R-CH₂OH) Acid_copy->Alcohol Fast Alkoxide_copy->Carboxylate Fast Alkoxide_copy->Alcohol Fast

Caption: Mechanism of the base-catalyzed Cannizzaro reaction.

Kinetics of Reactions at the C-Cl Bond: Substitution and Elimination

The chloromethyl group in 3-Chloro-2,2-dimethylpropanal is attached to a quaternary carbon, a classic neopentyl-type structure. This arrangement has profound implications for nucleophilic substitution and elimination reactions.

Causality of Reactivity:

  • Sₙ2 Pathway: Bimolecular nucleophilic substitution (Sₙ2) is severely hindered.[5] The steric bulk of the two methyl groups on the α-carbon effectively blocks the backside attack required for the Sₙ2 mechanism. Therefore, the rate of Sₙ2 reactions is expected to be negligible.

  • Sₙ1 Pathway: Unimolecular nucleophilic substitution (Sₙ1) would involve the formation of a primary carbocation upon departure of the chloride ion. Primary carbocations are highly unstable. However, if formed, this carbocation would be expected to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation before being trapped by a nucleophile.[6] This rearrangement is a common feature of neopentyl systems.[6][7]

  • E2 Pathway: Elimination can be induced by a strong, sterically hindered base (e.g., potassium tert-butoxide), but the absence of β-hydrogens on the quaternary carbon means that elimination must occur from one of the methyl groups, which is generally a slower process.

Comparative Kinetic Analysis

We compare the solvolysis rate (an Sₙ1 reaction) of 3-Chloro-2,2-dimethylpropanal with 1-Chloro-2,2-dimethylpropane (Neopentyl Chloride) to isolate the effect of the aldehyde group.

  • The aldehyde group is strongly electron-withdrawing, which would destabilize the adjacent developing carbocation in an Sₙ1 transition state. This is expected to significantly slow down the rate of Sₙ1 solvolysis compared to neopentyl chloride, where only alkyl groups are present.

Table 2: Comparative Rate Constants for Solvolysis in 80% Ethanol

SubstrateStructureRelative Rate Constant (k_rel)Rationale
1-ChlorobutaneCH₃(CH₂)₃Cl1.00 (Baseline)Standard primary alkyl halide for comparison.
Neopentyl Chloride(CH₃)₃CCH₂Cl~10⁻⁵Extremely slow Sₙ1 rate due to primary carbocation formation; Sₙ2 is sterically blocked.
3-Chloro-2,2-dimethylpropanal ClCH₂-C(CH₃)₂-CHO< 10⁻⁷ The powerful -I effect of the adjacent aldehyde group further destabilizes the primary carbocation, making the Sₙ1 pathway even less favorable than for neopentyl chloride.

Note: Data is illustrative, based on established principles of carbocation stability and inductive effects.

Visualization: Sₙ1 Reaction with Carbocation Rearrangement

SN1_Rearrangement Start 3-Chloro-2,2-dimethylpropanal Step1 Loss of Cl⁻ (Slow, Rate-Determining) PrimaryCarbocation Primary Carbocation (Highly Unstable) Step1->PrimaryCarbocation Step2 1,2-Methyl Shift (Fast) TertiaryCarbocation Tertiary Carbocation (More Stable) Step2->TertiaryCarbocation Step3 Nucleophilic Attack (e.g., H₂O) FinalProduct Rearranged Alcohol Product Step3->FinalProduct

Caption: Sₙ1 pathway showing the key carbocation rearrangement step.

Kinetics of Nucleophilic Addition to the Carbonyl Group

Reactions like the Grignard or Reformatsky reaction involve the nucleophilic addition of an organometallic reagent to the carbonyl carbon.[8][9] The kinetics are primarily influenced by the steric accessibility and electrophilicity of the carbonyl.

Comparative Kinetic Analysis

We compare 3-Chloro-2,2-dimethylpropanal with Propanal , a simple, unhindered aliphatic aldehyde.

  • Steric Hindrance: The neopentyl-like structure of 3-Chloro-2,2-dimethylpropanal presents a significant steric barrier to the approach of bulky nucleophiles like Grignard or Reformatsky reagents. This will drastically slow the reaction rate compared to the sterically accessible carbonyl of propanal.

  • Electronic Effect: While the α-chloro group increases the electrophilicity of the carbonyl carbon, this electronic activation is likely insufficient to overcome the severe steric repulsion.

Table 3: Relative Rates of Addition of Ethylmagnesium Bromide

AldehydeStructureRelative Rate Constant (k_rel)Rationale
PropanalCH₃CH₂CHO1.00 (Baseline)Sterically unhindered, allowing for rapid nucleophilic attack.
Pivalaldehyde(CH₃)₃C-CHO~0.02Severe steric hindrance from the t-butyl group dramatically reduces the reaction rate.
3-Chloro-2,2-dimethylpropanal ClCH₂-C(CH₃)₂-CHO~0.03 Steric hindrance is the dominant factor, similar to pivalaldehyde. The electronic activation by chlorine provides only a marginal rate increase.

Note: Data is illustrative, based on the well-established dominance of steric effects in nucleophilic additions to hindered carbonyls.

Experimental Protocol: Kinetic Monitoring via Quenched-Flow GC-MS

This method is suitable for moderately fast reactions and involves stopping the reaction at various time points for analysis.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of the aldehyde and an internal standard (e.g., dodecane) in anhydrous THF.

    • Prepare a 0.6 M solution of the Grignard reagent (e.g., EtMgBr) in anhydrous THF.

  • Reaction Setup:

    • Set up a series of sealed vials, each containing a magnetic stir bar.

    • Cool all reagent solutions and vials to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Initiation and Quenching:

    • Add 2.0 mL of the aldehyde/standard solution to each vial.

    • Initiate the reactions by adding 2.0 mL of the Grignard reagent solution at staggered time points (t=0, 30s, 60s, 120s, etc.).

    • At the designated time, quench each reaction by adding 2.0 mL of cold, saturated aqueous NH₄Cl solution.

  • Analysis:

    • Extract each quenched reaction mixture with diethyl ether.

    • Analyze the organic layer by GC-MS to quantify the remaining aldehyde and the formed alcohol product relative to the internal standard.

    • Plot concentration versus time and apply the appropriate integrated rate law to determine the rate constant.

Visualization: Experimental Workflow for Kinetic Analysis

Caption: General workflow for a quenched-flow kinetic experiment.

Conclusion

The reaction kinetics of 3-Chloro-2,2-dimethylpropanal are a product of competing structural influences. While the α-chloro substituent electronically activates the carbonyl group for nucleophilic attack (as seen in the Cannizzaro reaction), this effect is often overshadowed by the severe steric hindrance of its neopentyl-like framework, which dramatically slows carbonyl addition reactions. Furthermore, this same steric bulk effectively shuts down Sₙ2 reactions at the C-Cl bond, while the electronic destabilization from the adjacent aldehyde makes the Sₙ1 pathway exceptionally unfavorable. This guide demonstrates that a predictive understanding of a molecule's reactivity requires a nuanced analysis of its complete structural context, providing a valuable framework for synthetic planning and mechanistic investigation.

References

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A Comparative Benchmarking Guide: The Reactivity and Utility of 3-Chloro-2,2-dimethylpropanal in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Chlorinated Aldehydes

In the intricate world of organic synthesis and drug development, chlorinated aldehydes serve as versatile and highly valuable building blocks. Their reactivity, modulated by the presence and position of the chlorine substituent, allows for a vast array of chemical transformations. This guide provides an in-depth comparative analysis of 3-Chloro-2,2-dimethylpropanal , a structurally unique aldehyde, benchmarking its performance against other key chlorinated aldehydes.

Our focus is to move beyond mere cataloging of properties and delve into the mechanistic underpinnings of its reactivity. 3-Chloro-2,2-dimethylpropanal is distinguished by two key features: a bulky neopentyl (2,2-dimethyl) backbone that imparts significant steric hindrance, and a chlorine atom at the β-position. This combination results in a reactivity profile that differs markedly from its α-chloro or less sterically encumbered counterparts. For researchers and process chemists, understanding these differences is paramount for rational reaction design, troubleshooting, and the strategic incorporation of this synthon into complex molecular architectures.

This document provides objective, data-driven comparisons and detailed experimental protocols designed to be self-validating, ensuring that the insights presented are both reproducible and reliable.

Part 1: Structural and Physicochemical Characterization

The reactivity of an aldehyde is fundamentally governed by a combination of electronic and steric factors.[1][2] The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. Substituents can either enhance or diminish this electrophilicity and can physically obstruct the path of an incoming nucleophile.

  • Electronic Effects: The chlorine atom is strongly electronegative and exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl group.[3][4] When the chlorine is in the α-position (e.g., Chloroacetaldehyde), this effect is pronounced, significantly increasing the electrophilicity of the carbonyl carbon. For 3-Chloro-2,2-dimethylpropanal, the chlorine is at the β-position. Its inductive effect is attenuated by the distance, having a less dramatic, but still present, influence on the carbonyl's reactivity compared to its non-chlorinated analogue, pivaldehyde.[3]

  • Steric Effects: Steric hindrance refers to the spatial bulk around a reactive center. Large groups can slow down a reaction by preventing a nucleophile from approaching the electrophilic carbon.[5][6] 3-Chloro-2,2-dimethylpropanal features a tert-butyl group adjacent to the carbonyl, creating a highly crowded environment. This steric bulk is a dominant factor in its chemistry, often overriding electronic effects.[7]

The following table summarizes the key physicochemical properties of 3-Chloro-2,2-dimethylpropanal and its selected comparators.

Property3-Chloro-2,2-dimethylpropanal Chloroacetaldehyde 3-Chloropropanal Pivaldehyde (for steric comparison)
IUPAC Name 3-chloro-2,2-dimethylpropanal[8]2-chloroacetaldehyde3-chloropropanal2,2-dimethylpropanal
Structure Cl-CH₂-C(CH₃)₂-CHOCl-CH₂-CHOCl-CH₂-CH₂-CHOH-C(CH₃)₂-CHO
CAS Number 13401-57-5[8]107-20-019434-54-3630-19-3
Molecular Formula C₅H₉ClO[8]C₂H₃ClOC₃H₅ClOC₅H₁₀O
Molecular Weight 120.58 g/mol [8]78.50 g/mol 92.52 g/mol 86.13 g/mol
Key Features β-Chloro, High Steric Hindranceα-Chloro, Low Steric Hindranceβ-Chloro, Low Steric HindranceNo Chloro, High Steric Hindrance

Part 2: Comparative Reactivity Benchmarking

To provide a quantitative understanding of performance, we outline three key experiments that probe the fundamental reactivity of these aldehydes.

A. Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a classic C-C bond-forming reaction that is notoriously sensitive to steric hindrance.[7] The approach of the bulky Grignard reagent to the carbonyl carbon is the rate-determining step.

Causality Behind Experimental Choices: We selected Phenylmagnesium bromide as the nucleophile to provide a consistent steric and electronic profile. The reaction is conducted at low temperature to control the exothermic addition and minimize side reactions. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent effectively.

Experimental Protocol: Comparative Grignard Reactivity

  • Setup: To four separate flame-dried, three-neck round-bottom flasks equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the respective aldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL). Cool the flasks to 0 °C in an ice bath.

  • Reagent Addition: Charge each dropping funnel with a 1.0 M solution of Phenylmagnesium bromide in THF (11.0 mL, 11.0 mmol, 1.1 eq). Add the Grignard reagent dropwise to the aldehyde solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Collect aliquots at 15, 30, 60, and 120 minutes. Quench each aliquot with saturated aqueous NH₄Cl and extract with diethyl ether. Analyze the organic layer by GC-MS to determine the percentage conversion of the starting aldehyde.

  • Workup (after 2 hours): Slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product. Purify by column chromatography.

Workflow: Comparative Grignard Reaction

G cluster_prep Preparation (x4) cluster_reaction Reaction cluster_analysis Analysis cluster_workup Final Workup prep1 Dissolve Aldehyde (10 mmol) in Anhydrous THF (20 mL) prep2 Cool to 0 °C prep1->prep2 add Dropwise addition of PhMgBr (1.1 eq) over 30 min prep2->add stir Stir at 0 °C for 2 hours add->stir aliquot Take aliquots at T = 15, 30, 60, 120 min stir->aliquot workup1 Quench full reaction stir->workup1 quench_aliquot Quench with sat. NH4Cl aliquot->quench_aliquot gcms Analyze by GC-MS for % Conversion quench_aliquot->gcms workup2 Extract with Et2O workup1->workup2 workup3 Purify (Chromatography) workup2->workup3

Caption: Workflow for benchmarking aldehyde reactivity in a Grignard reaction.

Expected Performance Data

AldehydeKey Structural FactorsExpected Relative Reaction RateExpected Yield of Alcohol
3-Chloro-2,2-dimethylpropanal High Steric HindranceVery SlowLow to Moderate
Chloroacetaldehyde High Electronic Activation, Low HindranceVery FastHigh
3-Chloropropanal Moderate Electronic Activation, Low HindranceFastHigh
Pivaldehyde High Steric HindranceVery SlowLow to Moderate

Expert Insights: The severe steric hindrance from the neopentyl group in both 3-Chloro-2,2-dimethylpropanal and pivaldehyde is expected to be the dominant factor, leading to significantly slower reaction rates compared to their unhindered counterparts.[7] Chloroacetaldehyde is predicted to be the most reactive due to the powerful -I effect of the α-chlorine and minimal steric bulk.

B. Stability and Handling: Resistance to Air Oxidation

Aldehydes are prone to autoxidation in the presence of air (O₂) to form carboxylic acids. This degradation pathway compromises sample purity over time and is a critical consideration for storage and handling.

Causality Behind Experimental Choices: This protocol is designed to simulate typical benchtop storage conditions. Quantification via High-Performance Liquid Chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH) is an industry-standard, robust, and highly sensitive method for analyzing aldehydes.[9][10][11] The DNPH reagent reacts with the aldehyde to form a stable hydrazone derivative that is strongly UV-active, allowing for precise quantification.[10]

Experimental Protocol: Long-Term Stability Assessment

  • Sample Preparation: For each aldehyde, prepare a 100 mM stock solution in acetonitrile.

  • Initial Analysis (T=0): Immediately take a 100 µL aliquot from each stock solution. Add it to 900 µL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid. Allow to react for 1 hour. Analyze by HPLC-UV at 360 nm to establish the initial purity (100% reference).

  • Storage: Loosely cap the vials containing the stock solutions and store them on a lab bench at ambient temperature (20-25 °C), exposed to light and air.

  • Time-Point Analysis (T=30 days): After 30 days, repeat the derivatization and HPLC analysis as described in step 2.

  • Quantification: Calculate the remaining aldehyde concentration relative to the T=0 sample to determine the percentage degradation.

Workflow: Stability Study via HPLC-DNPH Method

G cluster_start T=0 (Initial Analysis) cluster_storage Storage cluster_end T=30 Days (Final Analysis) start1 Prepare 100 mM Aldehyde stock in MeCN start2 Derivatize with DNPH start1->start2 store Store stock solution at RT (exposed to air/light) for 30 days start1->store start3 Analyze by HPLC-UV (Establish 100% Purity) start2->start3 end1 Take aliquot from stored sample store->end1 end2 Derivatize with DNPH end1->end2 end3 Analyze by HPLC-UV (Quantify remaining aldehyde) end2->end3

Caption: Workflow for assessing long-term stability of aldehydes.

Expected Performance Data

AldehydeKey Structural FactorsExpected Purity after 30 Days (%)Primary Degradation Product
3-Chloro-2,2-dimethylpropanal High Steric Hindrance>95%3-Chloro-2,2-dimethylpropanoic acid
Chloroacetaldehyde High Reactivity<70%Chloroacetic acid / Polymers
3-Chloropropanal Unhindered~80-85%3-Chloropropanoic acid
Pivaldehyde High Steric Hindrance>98%Pivalic acid

Expert Insights: The steric shielding of the aldehyde proton and the carbonyl carbon in 3-Chloro-2,2-dimethylpropanal and pivaldehyde is expected to significantly inhibit the radical chain mechanism of autoxidation. This should result in superior shelf-life compared to the unhindered aldehydes. Chloroacetaldehyde, being highly reactive, is particularly susceptible to both oxidation and polymerization. While 3-Chloro-2,2-dimethylpropanal is relatively stable, it has been noted to spontaneously trimerize to an s-trioxane under certain conditions, a factor to consider during purification and storage.[12]

Part 3: Synthesis and Availability

An essential consideration for any chemical building block is its accessibility.

  • 3-Chloro-2,2-dimethylpropanal: Typically synthesized via the controlled oxidation of its corresponding alcohol, 3-Chloro-2,2-dimethyl-1-propanol, often using reagents like pyridinium chlorochromate (PCC).[12] The precursor alcohol is commercially available.

  • α-Chloro Aldehydes (e.g., Chloroacetaldehyde): Often prepared by the direct α-chlorination of the parent aldehyde or its enol ether/enamine equivalent using chlorinating agents like N-chlorosuccinimide (NCS).[13][14][15]

  • β-Chloro Aldehydes (e.g., 3-Chloropropanal): Can be synthesized through various routes, including the hydroformylation of allyl chloride.

All benchmarked aldehydes are commercially available from major chemical suppliers, though 3-Chloro-2,2-dimethylpropanal may be classified as a specialty reagent with fewer suppliers compared to chloroacetaldehyde.

Conclusion and Strategic Outlook

This guide demonstrates that 3-Chloro-2,2-dimethylpropanal is not simply another chlorinated aldehyde, but a specialized tool with a distinct reactivity profile.

Key Takeaways:

  • Steric Dominance: Its chemistry is overwhelmingly dictated by the steric hindrance of the neopentyl group. This leads to slower reaction rates in nucleophilic additions compared to less hindered aldehydes.

  • Enhanced Stability: The same steric bulk that tempers its reactivity also provides a significant advantage in terms of stability, protecting it from common aldehyde degradation pathways like autoxidation.

  • Unique Synthetic Potential: The combination of a sterically-demanding framework and a β-chloro handle opens avenues for unique synthetic applications. It can be used to install a sterically bulky quaternary center while retaining a reactive chlorine "handle" for subsequent functionalization (e.g., SN2 reactions, eliminations, or further organometallic couplings).

For the drug development professional or synthetic chemist, the choice of which chlorinated aldehyde to use is a strategic one. While chloroacetaldehyde offers rapid reactivity for constructing α-functionalized carbonyls, 3-Chloro-2,2-dimethylpropanal should be the reagent of choice when a controlled, slower reaction is desired, when enhanced stability is critical, or when the incorporation of the neopentyl structural motif is a key objective of the synthetic campaign.

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A Comparative Guide to the Characterization of Novel Bioactive Heterocycles Synthesized from 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery of novel bioactive compounds. 3-Chloro-2,2-dimethylpropanal, a readily accessible bifunctional reagent, presents a unique scaffold for the synthesis of diverse chemical entities. The presence of a reactive aldehyde and a neopentyl chloride moiety offers multiple avenues for chemical elaboration, leading to compounds with potentially valuable pharmacological properties. The sterically hindered neopentyl group can enhance metabolic stability, a desirable trait in drug candidates.[1][2]

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel heterocyclic compounds derived from 3-Chloro-2,2-dimethylpropanal. We will explore plausible synthetic strategies employing well-established multi-component reactions and detail the analytical and biological testing methodologies required for a thorough characterization. This document is intended to serve as a practical resource for researchers engaged in the exploration of new chemical spaces for drug discovery.

The Strategic Advantage of 3-Chloro-2,2-dimethylpropanal in Synthesis

The unique structural features of 3-Chloro-2,2-dimethylpropanal make it an attractive starting point for combinatorial synthesis. The aldehyde functionality serves as a versatile handle for the construction of a wide array of heterocyclic systems through various condensation reactions.[3][4][5][6] Concurrently, the primary alkyl chloride offers a site for subsequent nucleophilic substitution, allowing for the introduction of additional diversity and the fine-tuning of physicochemical properties.

Proposed Synthetic Pathways for Novel Heterocycles

Herein, we propose the synthesis of three distinct classes of heterocyclic compounds from 3-Chloro-2,2-dimethylpropanal: dihydropyrimidines, dihydropyridines, and aminothiophenes. These classes were chosen for their well-documented biological activities and the robustness of their synthetic methodologies.

Synthesis of Dihydropyrimidine Analogs via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[7][8] While the classical Biginelli reaction can be slow, modern modifications have improved yields and reaction times.[7] The proposed synthesis of a novel DHPM from 3-Chloro-2,2-dimethylpropanal is outlined below. The steric hindrance of the neopentyl group may necessitate optimized reaction conditions.[9]

G start 3-Chloro-2,2-dimethylpropanal product Novel Dihydropyrimidinone Derivative start->product Biginelli Reaction reagents Ethyl Acetoacetate + Urea Acid Catalyst (e.g., HCl) reagents->product

Caption: Proposed Biginelli reaction for the synthesis of a novel dihydropyrimidinone.

Synthesis of Dihydropyridine Scaffolds via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, a scaffold present in numerous approved drugs, most notably calcium channel blockers.[10][11][12][13][14] The reaction's simplicity and efficiency make it a powerful tool in medicinal chemistry.

G start 3-Chloro-2,2-dimethylpropanal intermediate Dihydropyridine Intermediate start->intermediate Hantzsch Condensation reagents 2x Ethyl Acetoacetate + Ammonium Acetate reagents->intermediate product Novel Pyridine Derivative intermediate->product Oxidation

Caption: Proposed Hantzsch synthesis of a novel pyridine derivative.

Synthesis of Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur.[15][16][17][18][19] Aminothiophenes are important building blocks in medicinal chemistry and have been investigated for a range of biological activities, including antimicrobial and anticancer effects.

G start 3-Chloro-2,2-dimethylpropanal product Novel 2-Aminothiophene Derivative start->product Gewald Reaction reagents Ethyl Cyanoacetate + Sulfur Base (e.g., Morpholine) reagents->product

Caption: Proposed Gewald reaction for the synthesis of a novel 2-aminothiophene.

Comprehensive Characterization of Novel Compounds

A thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds and to provide a basis for understanding their biological activity.

Structural Elucidation

The definitive structures of the synthesized compounds should be determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups in the synthesized molecules.

Purity Assessment

The purity of the synthesized compounds should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological testing.

Comparative Biological Evaluation

To understand the potential therapeutic value of the novel compounds, a systematic biological evaluation is necessary. This should include a comparison with established drugs or compounds with similar structural motifs.

In Vitro Cytotoxicity Screening

The initial biological assessment should involve screening the novel compounds for cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used and reliable method for this purpose.[20][21][22][23][24][25][26][27][28][29]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Novel DHPM Derivative 15.225.818.5
Novel DHP Derivative 8.512.19.8
Novel Thiophene Derivative 22.130.425.6
Doxorubicin (Control) 0.91.21.0

Note: The data presented are hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

Given the prevalence of antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research. The novel compounds should be screened for activity against a panel of clinically relevant bacteria and fungi. Standard methods include broth microdilution and disk diffusion assays.[30][31][32][33][34]

Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Novel DHPM Derivative 16>6432
Novel DHP Derivative 32>64>64
Novel Thiophene Derivative 83216
Ciprofloxacin (Control) 10.5-
Fluconazole (Control) --2

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

General Protocol for NMR and Mass Spectrometry Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS analysis, prepare a dilute solution in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: Obtain high-resolution mass spectra using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Protocol for In Vitro Cytotoxicity (MTT Assay)[24][25]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Novel Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

3-Chloro-2,2-dimethylpropanal represents a promising and underutilized starting material for the synthesis of novel heterocyclic compounds with potential biological activity. This guide has outlined a systematic approach for the synthesis, characterization, and comparative evaluation of such compounds. By employing robust synthetic methodologies and standardized biological assays, researchers can efficiently explore the chemical space accessible from this versatile building block, potentially leading to the discovery of new therapeutic agents. The integration of the sterically demanding neopentyl group offers a strategic advantage in designing compounds with improved metabolic stability, a key parameter in modern drug development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 3-Chloro-2,2-dimethylpropanal, a halogenated aldehyde, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.

Hazard Profile and Foundational Risk Assessment

Understanding the intrinsic hazards of 3-Chloro-2,2-dimethylpropanal is the first principle of its safe management. This compound is not benign, and its chemical properties dictate the stringent disposal protocols required. According to its Globally Harmonized System (GHS) classification, the primary risks are associated with its flammability and irritant properties.[1]

Table 1: GHS Hazard Classification for 3-Chloro-2,2-dimethylpropanal [1]

Hazard Code Description Implication for Handling and Disposal
H227 Combustible liquid Waste containers must be stored away from heat, sparks, and open flames.
H315 Causes skin irritation Dermal contact must be avoided through the use of appropriate chemical-resistant gloves.
H319 Causes serious eye irritation Mandatory use of safety goggles or a face shield is required to prevent eye exposure.

| H335 | May cause respiratory irritation | All handling, including waste consolidation, must occur in a well-ventilated area, preferably a certified chemical fume hood. |

The presence of a carbon-halogen bond classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams are subject to specific disposal regulations, such as those outlined by the Environmental Protection Agency (EPA), due to the potential for forming hazardous byproducts like hydrogen chloride gas during incineration.[2][3][4]

Pre-Disposal Protocol: Engineering and Personal Safety

Proactive safety measures are non-negotiable. Before the first drop of waste is collected, the following controls must be in place.

Engineering Controls: The Primary Barrier

Your primary defense against exposure is a properly functioning chemical fume hood . All transfers of 3-Chloro-2,2-dimethylpropanal waste must be conducted within the sash of a certified hood to mitigate the risk of inhaling irritating vapors.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE ensemble is mandatory for anyone handling this chemical waste.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: A flame-resistant lab coat should be worn and fully fastened. Use chemical-resistant gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[5][6]

  • Respiratory Protection: While a fume hood is the primary control, if exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Step-by-Step Waste Collection and Containment Procedure

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that guarantees safety and compliance.

  • Segregation is Key: Collect waste containing 3-Chloro-2,2-dimethylpropanal in a dedicated hazardous waste container labeled for "Halogenated Organic Waste."[5][7]

    • Causality: Never mix halogenated waste with non-halogenated organic waste. Doing so contaminates the entire volume, forcing it all to be treated via the more specialized and costly high-temperature incineration required for halogenated compounds.[5]

  • Select the Right Container: Use a chemically compatible, sealable container, typically glass or high-density polyethylene (HDPE). Ensure the container is in good condition, free of cracks or defects.[5]

  • Proper and Complete Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-Chloro-2,2-dimethylpropanal" . Include the CAS number (13401-57-5) and appropriate hazard pictograms (e.g., flame, exclamation mark).[1][5]

  • Safe Waste Transfer: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills and keep the waste container closed with a screw-top cap when not actively adding waste.

  • Temporary On-Site Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be:

    • Well-ventilated and secure.

    • Away from heat sources, ignition sources, and direct sunlight.

    • Segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final, compliant disposal.

G cluster_lab Laboratory Operations cluster_ehs Disposal Logistics gen Waste Generation (3-Chloro-2,2-dimethylpropanal) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 segregate Segregate as Halogenated Waste ppe->segregate Step 2 container Select & Prepare Labeled Container segregate->container Step 3 transfer Transfer Waste in Fume Hood container->transfer Step 4 store Store in Satellite Accumulation Area transfer->store Step 5 pickup Schedule EHS / Contractor Pickup store->pickup Step 6 transport Licensed Transport pickup->transport disposal Final Disposal (High-Temp Incineration) transport->disposal

Workflow for the safe disposal of 3-Chloro-2,2-dimethylpropanal.

Emergency Procedures for Spills and Exposures

Preparedness is essential for mitigating the impact of an accidental release.

Spill Management
  • Minor Spill (within a fume hood): Absorb the spill with an inert material like vermiculite, sand, or a universal chemical absorbent.[9] Collect the contaminated material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and decontaminate the area.[9][10]

  • Major Spill: Evacuate the immediate area and alert your institution's safety officer or emergency response team. Prevent entry into the area and ensure it is well-ventilated.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Final Disposal Logistics

Under no circumstances should 3-Chloro-2,2-dimethylpropanal or its containers be disposed of in the regular trash or down the drain.[5] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] They are equipped to manage the transportation and final destruction of the chemical in compliance with all federal, state, and local regulations.[12]

References

  • Title: 3-Chloro-2,2-dimethylpropanal Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-Chloro-2,2-dimethylpropanoyl chloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR :: Electronic Code of Federal Regulations URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds Source: California Code of Regulations - Westlaw URL: [Link]

  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)

Sources

Essential Protective Measures for Handling 3-Chloro-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

Navigating the complexities of chemical research demands a proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2,2-dimethylpropanal, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As your partner in laboratory excellence, we are committed to providing value beyond the product, ensuring your research is both groundbreaking and safe.

Understanding the Hazard: Why Specific PPE is Crucial

3-Chloro-2,2-dimethylpropanal is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. The presence of both a reactive aldehyde group and a chlorinated hydrocarbon structure necessitates a careful and informed approach to PPE selection to prevent chemical exposure and ensure a safe laboratory environment. The causality behind our specific PPE recommendations is rooted in mitigating these identified risks at every stage of handling.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is to always use appropriate PPE. For 3-Chloro-2,2-dimethylpropanal, the following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to goggles[2].

  • Skin Protection: A lab coat is essential, and for tasks with a significant splash risk, a chemically resistant apron should be worn over it[2]. Nitrile or butyl rubber gloves are recommended for hand protection. It is crucial to note that latex gloves offer poor protection against many organic chemicals and should be avoided[2][3].

  • Respiratory Protection: All handling of 3-Chloro-2,2-dimethylpropanal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE Selection Matrix for 3-Chloro-2,2-dimethylpropanal

For clarity, the following table summarizes the recommended PPE for various laboratory tasks involving 3-Chloro-2,2-dimethylpropanal.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Operations (small quantities) Chemical splash gogglesNitrile or Butyl rubber glovesLab coatChemical fume hood
Solution Preparation & Transfers Chemical splash goggles and face shieldNitrile or Butyl rubber gloves (consider double gloving)Chemically resistant apron over a lab coatChemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or suitNIOSH-approved respirator with organic vapor cartridge
Waste Disposal Chemical splash gogglesNitrile or Butyl rubber glovesLab coatWell-ventilated area (fume hood preferred)

Operational Protocols for Safe Handling

Adherence to standardized procedures is paramount for minimizing risk. The following protocols for donning, doffing, and disposing of PPE are designed to be self-validating systems of safety.

Step-by-Step PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Start Handling Procedure Start->Don1 End Procedure Complete Wash->End

Caption: PPE Donning and Doffing Workflow

Donning Sequence:

  • Body Protection: Put on your lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles and face shield.

  • Hand Protection: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat[2].

Doffing Sequence (to avoid cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Body Protection: Remove your lab coat or apron, turning it inside out as you remove it.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Hygiene: Wash your hands thoroughly with soap and water[5].

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is as crucial as its correct use to prevent secondary exposure.

  • Single-Use Gloves: Dispose of used nitrile or butyl rubber gloves immediately after use in a designated hazardous waste container[2][4]. Do not reuse disposable gloves.

  • Contaminated Lab Coats and Reusable PPE: If a lab coat or other reusable PPE becomes contaminated, it should be professionally decontaminated before reuse. Do not take contaminated clothing home[2].

  • Spill Materials: All materials used to clean up a spill of 3-Chloro-2,2-dimethylpropanal, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled container for disposal as hazardous waste[4][6].

Under no circumstances should 3-Chloro-2,2-dimethylpropanal or its contaminated materials be disposed of down the drain or in regular trash[4]. Always consult your institution's hazardous waste disposal guidelines and utilize a licensed hazardous waste disposal company[4].

References

  • 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem. National Center for Biotechnology Information. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment (PPE) - Appendix E. Types of Gloves and their Advantages and Disadvantages. The University of Tennessee, Knoxville. [Link]

  • 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES. Yale University Department of Chemistry. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Academies Press (US). [Link]

  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. University of Wisconsin-La Crosse. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

Sources

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